molecular formula C8H10BrNO2S B156159 4-Bromo-N-ethylbenzenesulfonamide CAS No. 1984-25-4

4-Bromo-N-ethylbenzenesulfonamide

货号: B156159
CAS 编号: 1984-25-4
分子量: 264.14 g/mol
InChI 键: CEPUEFFXFOOTDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-bromo-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPUEFFXFOOTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173580
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-25-4
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-ethylbenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-bromo-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-ethylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 4-Bromo-N-ethylbenzenesulfonamide, a valuable compound for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies for the synthesis of analogous sulfonamides, ensuring a robust and reproducible procedure.

Core Synthesis Pathway

The primary route to this compound involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and ethylamine. In this reaction, the nucleophilic nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the ethylamine, rendering it non-nucleophilic and halting the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are derived from analogous and well-established sulfonamide synthesis protocols and are presented to facilitate experimental planning and execution.

ParameterValueNotes
Reactants
4-Bromobenzenesulfonyl Chloride1.0 equivalentStarting material
Ethylamine1.0 - 1.2 equivalentsNucleophile
Base (e.g., Triethylamine or NaHCO₃)1.5 - 2.0 equivalentsTo neutralize HCl
Reaction Conditions
SolventDichloromethane (DCM) or MethanolAnhydrous conditions recommended
Temperature0 °C to Room TemperatureInitial cooling helps control the exothermic reaction
Reaction Time1 - 3 hoursMonitor by TLC for completion
Work-up & Purification
Quenching AgentWater or dilute HClTo remove excess base and salts
Extraction SolventDichloromethane or Ethyl AcetateTo isolate the product
Purification MethodRecrystallization or Column ChromatographyTo obtain the pure compound

Experimental Protocol

This section details a standard experimental procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Triethylamine or Sodium Bicarbonate

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base and Amine: Add triethylamine (1.5 - 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. To this cooled solution, add ethylamine (1.0 - 1.2 eq) dropwise. If using ethylamine gas, it can be bubbled through the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Start Start Dissolve Dissolve 4-Bromobenzenesulfonyl Chloride in DCM Start->Dissolve AddBase Add Triethylamine Dissolve->AddBase Cool Cool to 0 °C AddBase->Cool AddAmine Add Ethylamine Cool->AddAmine React Stir at 0 °C to RT (1-3 hours) AddAmine->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench with Water & Extract Monitor->Workup Complete Wash Wash with HCl, NaHCO3, Brine Workup->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Pure Product Purify->End

Caption: Synthesis workflow for this compound.

Signaling Pathway of Sulfonamide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group.

SignalingPathway Reactants 4-Bromobenzenesulfonyl Chloride + Ethylamine NucleophilicAttack Nucleophilic Attack of Amine on Sulfur Reactants->NucleophilicAttack Step 1 TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Chloride Ion TetrahedralIntermediate->Elimination Step 2 Deprotonation Deprotonation of Nitrogen by Base Elimination->Deprotonation Step 3 Product This compound Deprotonation->Product

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Bromo-N-ethylbenzenesulfonamide is limited. This guide provides a comprehensive overview of its predicted properties and the general characteristics of benzenesulfonamide derivatives, supplemented with established experimental protocols for independent verification.

Introduction

This compound is a member of the benzenesulfonamide class of organic compounds. This family of molecules is a cornerstone in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. The structure, featuring a bromine atom on the phenyl ring and an ethyl group on the sulfonamide nitrogen, suggests potential for biological activity, making it a compound of interest for further investigation in drug discovery and development.

This technical guide summarizes the available physicochemical data for this compound, outlines experimental protocols for its synthesis and characterization, and discusses the potential biological significance of benzenesulfonamide derivatives.

Physicochemical Properties

PropertyThis compound4-Bromo-N-methylbenzenesulfonamide[1]4-bromo-N,N-diethylbenzene-1-sulfonamide
Molecular Formula C₈H₁₀BrNO₂SC₇H₈BrNO₂SC₁₀H₁₄BrNO₂S
Molecular Weight 264.14 g/mol 250.11 g/mol 292.20 g/mol
Melting Point Data not available70-72 °CLiquid at room temperature
Boiling Point Data not available330.3 °C at 760 mmHg (Predicted)Data not available
XlogP (Predicted) 1.91.52.8
Appearance Solid (Predicted)SolidLiquid

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable method for the synthesis of N-alkylated sulfonamides can be adapted.

General Synthesis Protocol: Reaction of 4-Bromobenzenesulfonyl Chloride with Ethylamine

This procedure is based on the common method for forming sulfonamides from sulfonyl chlorides and amines.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Aqueous HCl solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base (1.1-1.2 equivalents) to the solution.

  • Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethylamine (1.0-1.1 equivalents) to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or dilute aqueous HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

    • Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_characterization Characterization reagents 4-Bromobenzenesulfonyl Chloride + Ethylamine + Base reaction Reaction in Anhydrous Solvent reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product NMR NMR (1H, 13C) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS MP Melting Point product->MP

Caption: General workflow for the synthesis and characterization of this compound.

Spectral Properties (Predicted and General)

While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred from the known properties of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (likely around δ 3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (likely around δ 1.1-1.3 ppm).

  • N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent methylene group) for the sulfonamide proton, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display signals for the eight carbon atoms in the molecule, with chemical shifts influenced by their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of benzenesulfonamides typically exhibits characteristic absorption bands:

  • N-H Stretch: A band in the region of 3300-3200 cm⁻¹.

  • C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

  • S=O Asymmetric and Symmetric Stretches: Two strong bands, typically around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[2]

  • S-N Stretch: A band in the range of 940-900 cm⁻¹.[2]

  • C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Mass Spectrometry

In mass spectrometry, aromatic sulfonamides often undergo characteristic fragmentation, including the loss of sulfur dioxide (SO₂). The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Biological Activity and Potential Signaling Pathways

Specific biological studies on this compound are not publicly available. However, the benzenesulfonamide scaffold is a well-known pharmacophore, and its derivatives are known to interact with a variety of biological targets, most notably carbonic anhydrases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological and pathological processes.[3] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

The general mechanism of carbonic anhydrase inhibition by a sulfonamide is depicted below.

G CA Carbonic Anhydrase (CA) Active Site (with Zn²⁺ ion) Inhibited_Complex Inhibited CA-Sulfonamide Complex CA->Inhibited_Complex Binding of Sulfonamide Sulfonamide Benzenesulfonamide Derivative (R-SO₂NH₂) Sulfonamide->Inhibited_Complex

Caption: General mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Different isoforms of carbonic anhydrase are associated with various diseases, including glaucoma, epilepsy, and cancer. The inhibitory activity and isoform selectivity of a benzenesulfonamide derivative are highly dependent on the substituents on the aromatic ring and the sulfonamide nitrogen. The presence of the 4-bromo and N-ethyl groups in the target molecule will influence its binding affinity and selectivity for different CA isoforms.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays can be performed.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Principle: The assay is based on the CA-catalyzed hydration of CO₂, which leads to a change in pH. The rate of this reaction can be monitored using a pH indicator.

General Protocol:

  • Prepare Solutions:

    • Buffer solution (e.g., Tris-HCl).

    • Carbonic anhydrase enzyme solution.

    • Substrate solution (CO₂-saturated water).

    • Test compound solutions at various concentrations.

    • pH indicator solution.

  • Assay Procedure:

    • In a microplate, add the buffer, enzyme solution, and test compound.

    • Initiate the reaction by adding the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The following diagram outlines the general workflow for a carbonic anhydrase inhibition assay.

G prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) assay_setup Set up Assay in Microplate prepare_reagents->assay_setup initiate_reaction Initiate Reaction with Substrate assay_setup->initiate_reaction measure_activity Monitor Absorbance Change initiate_reaction->measure_activity data_analysis Calculate % Inhibition and IC₅₀ measure_activity->data_analysis

Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.

Conclusion

While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest it is a valuable candidate for further investigation. Based on the well-established pharmacology of the benzenesulfonamide class, this compound is predicted to exhibit biological activity, with carbonic anhydrase inhibition being a primary putative mechanism. The experimental protocols and predictive information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Predicted ¹H NMR Data for 4-Bromo-N-ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 4-Bromo-N-ethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted chemical shifts, multiplicities, coupling constants, and integration values, supported by a hypothetical experimental protocol and a logical workflow diagram.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar molecular environments. The benzene ring is 1,4-disubstituted (para), which simplifies the aromatic region of the spectrum.[1] The substituents, a bromine atom and an N-ethylsulfonamide group, exert distinct electronic effects on the aromatic protons.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
Ar-H (ortho to SO₂NHEt)7.85Doublet (d)8.52H
Ar-H (ortho to Br)7.75Doublet (d)8.52H
SO₂NH Et5.10Triplet (t)6.01H
SO₂NHCH₂ CH₃3.10Quartet (q)7.22H
SO₂NHCH₂CH₃ 1.15Triplet (t)7.23H
Detailed Justification of Predictions
  • Aromatic Protons (Ar-H): The aromatic region of the spectrum is expected to show two signals corresponding to the four aromatic protons.[4] Due to the para-substitution pattern, the protons on the benzene ring are split into two chemically equivalent sets. The protons ortho to the strongly electron-withdrawing sulfonamide group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the bromine atom.[1][5] This results in two doublets, with a typical ortho-coupling constant of approximately 8.5 Hz.

  • Sulfonamide Proton (NH): The chemical shift of the N-H proton in sulfonamides can be quite variable and is often observed as a broad signal.[6][7] Its position is influenced by factors such as solvent, concentration, and temperature. In this prediction, the NH proton is expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons of the ethyl group.

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to two distinct signals. The methylene protons (-CH₂-) are adjacent to the nitrogen of the sulfonamide group, which causes a downfield shift. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electron-withdrawing group and therefore appear at a higher field (lower ppm value). They are split into a triplet by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is predicted to be around 7.2 Hz, which is typical for alkyl chains.

Experimental Protocol

Below is a detailed methodology for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be included as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The spectrum will be acquired on a 400 MHz NMR spectrometer. b. The probe will be tuned to the proton frequency. c. The sample will be shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (zg30). b. Spectral Width: 0-12 ppm. c. Acquisition Time: 3-4 seconds. d. Relaxation Delay: 1-2 seconds. e. Number of Scans: 16-64, depending on the sample concentration. f. Temperature: 298 K.

4. Data Processing: a. The acquired Free Induction Decay (FID) will be Fourier transformed. b. The spectrum will be phased and baseline corrected. c. Chemical shifts will be referenced to the TMS signal at 0 ppm. d. Integration of the signals will be performed to determine the relative number of protons. e. Coupling constants will be measured from the splitting patterns.

Visualization of the Prediction Workflow

The following diagram illustrates the logical workflow used to predict the ¹H NMR data for this compound.

Prediction_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output A This compound Structure B Identify Proton Environments - Aromatic (2 sets) - Sulfonamide NH - Ethyl (CH2 and CH3) A->B Structural Information C Predict Chemical Shifts (δ) - Substituent Effects - Electron Density B->C Electronic Environment D Determine Splitting Patterns (Multiplicity) - n+1 Rule C->D Neighboring Protons G Predicted ¹H NMR Data Table C->G E Estimate Coupling Constants (J) - Ortho and Vicinal Coupling D->E Interaction Strength D->G F Assign Integration Values - Number of Protons E->F Proton Count E->G F->G

Caption: Workflow for predicting ¹H NMR data.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N-ethylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized method for the formation of the sulfonamide linkage.[1] This guide focuses on the specific synthesis of this compound from 4-bromobenzenesulfonyl chloride and ethylamine. The presence of the bromine atom on the phenyl ring provides a useful handle for further synthetic modifications, such as cross-coupling reactions, making the target molecule a versatile building block.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct generated during the reaction. The neutralization of HCl is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

Data Presentation

Quantitative data for the reactants and the product are summarized in the table below for easy reference and comparison.

Compound Name4-bromobenzenesulfonyl chlorideEthylamine (as hydrochloride)TriethylamineThis compound
Molecular Formula C₆H₄BrClO₂SC₂H₈ClNC₆H₁₅NC₈H₁₀BrNO₂S
Molecular Weight ( g/mol ) 255.5281.54101.19264.14
Appearance White to beige crystalline powderWhite to off-white solidColorless liquidWhite to off-white solid
Melting Point (°C) 73-75108-110-114.769-71
Boiling Point (°C) 153 (15 mmHg)N/A89.5342.5 at 760 mmHg
Density (g/cm³) ~1.9N/A0.7261.529
CAS Number 98-58-8557-66-4121-44-81984-25-4

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • Reactants:

    • 4-bromobenzenesulfonyl chloride (1.0 eq)

    • Ethylamine hydrochloride (1.1 eq)

    • Triethylamine (2.2 eq)

  • Solvent:

    • Anhydrous Dichloromethane (DCM)

  • Work-up and Purification Reagents:

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethanol and water for recrystallization

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and flask for vacuum filtration

    • Melting point apparatus

    • NMR spectrometer

    • IR spectrometer

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Dissolve Ethylamine HCl and Triethylamine in DCM B Cool to 0 °C A->B C Add 4-bromobenzenesulfonyl chloride solution dropwise B->C D Stir at room temperature overnight C->D E Wash with 1M HCl D->E F Wash with saturated NaHCO₃ E->F G Wash with brine F->G H Dry organic layer over MgSO₄ G->H I Concentrate in vacuo H->I J Recrystallize from Ethanol/Water I->J K Collect crystals by vacuum filtration J->K L Dry the product K->L M Determine Melting Point L->M N Acquire NMR Spectra L->N O Acquire IR Spectrum L->O

Synthesis and purification workflow for this compound.
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend ethylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: To the suspension, add triethylamine (2.2 eq) and stir the mixture for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization.[3] A common solvent system for sulfonamides is ethanol/water.[4] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (69-71 °C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet). The N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum should display signals corresponding to all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group, including the S=O asymmetric and symmetric stretching vibrations, typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[4]

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain this versatile building block for applications in drug discovery and organic synthesis. The provided data and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.

References

An In-depth Technical Guide to 4-Bromo-N-ethylbenzenesulfonamide (CAS 1984-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 4-Bromo-N-ethylbenzenesulfonamide (CAS number 1984-25-4). The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and pharmacology.

Core Properties and Structure

This compound is an aromatic sulfonamide characterized by a bromine atom at the para position of the benzene ring and an ethyl group attached to the sulfonamide nitrogen.

Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1984-25-4-
Molecular Formula C₈H₁₀BrNO₂S--INVALID-LINK--
Molecular Weight 264.14 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms N-Ethyl-p-bromobenzenesulfonamide, Benzenesulfonamide, p-bromo-N-ethyl---INVALID-LINK--
Melting Point 69-71 °C-
Boiling Point (Predicted) 342.5 ± 44.0 °C-
Appearance White to off-white crystalline powder-

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. A representative protocol for the synthesis of this compound is detailed below, adapted from procedures for similar compounds.

G reagents Reactants: 4-Bromobenzenesulfonyl chloride Ethylamine Base (e.g., Triethylamine or NaHCO₃) Solvent (e.g., Dichloromethane) reaction Reaction Setup: Dissolve 4-bromobenzenesulfonyl chloride in solvent. Cool the solution (ice bath). Add ethylamine and base dropwise with stirring. reagents->reaction 1. Mixing workup Work-up: Separate organic layer. Wash with water and brine. Dry over anhydrous Na₂SO₄. reaction->workup 2. Quenching & Extraction purification Purification: Filter and evaporate solvent. Recrystallize from a suitable solvent (e.g., ethanol). workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Amine: In a separate vessel, prepare a solution of 1.1 equivalents of ethylamine and 1.2 equivalents of a base (e.g., triethylamine or saturated sodium bicarbonate solution). Add this solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride with vigorous stirring over a period of 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Biological Activity and Potential Signaling Pathways

Benzenesulfonamide derivatives are a well-known class of compounds with a wide range of biological activities.[1] While specific data for this compound is limited, the activities of structurally related compounds provide insights into its potential pharmacological profile.

Table 2: Potential Biological Activities of 4-Bromobenzenesulfonamide Derivatives

Biological ActivityTarget/MechanismReference
Carbonic Anhydrase Inhibition Inhibition of zinc metalloenzymes involved in pH regulation.[2]
Anticancer Potential inhibition of cancer-associated carbonic anhydrase isoforms (e.g., hCA IX).[3][3]
Antimicrobial Disruption of microbial metabolic pathways.[1][1]
Enzyme Inhibition Potential inhibition of enzymes like acetylcholinesterase (AChE) and α-glucosidase.[4][4]

A study on N-substituted-(4-Bromophenyl)benzenesulfonamides demonstrated that increasing the alkyl chain length on the sulfonamide nitrogen can enhance inhibitory activity against acetylcholinesterase.[4] This suggests that the N-ethyl group in the title compound may contribute favorably to its biological activity.

Hypothesized Mechanism: Enzyme Inhibition

The primary mechanism of action for many biologically active sulfonamides is enzyme inhibition. The sulfonamide moiety can interact with the active site of various enzymes, particularly metalloenzymes.

G cluster_0 Enzyme Active Site enzyme Enzyme (e.g., Carbonic Anhydrase) product Product(s) enzyme->product Catalysis block X substrate Substrate substrate->enzyme inhibitor This compound (Inhibitor) inhibitor->enzyme Binding to Active Site

Figure 3: A logical diagram illustrating the general mechanism of enzyme inhibition.

The sulfonamide group can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme's catalytic activity.[5] The substituents on the benzene ring and the N-alkyl group can further influence the binding affinity and selectivity for different enzyme isoforms.[2]

Conclusion

This compound is a versatile chemical entity with potential applications in drug discovery and development. Its structural features are common to several classes of biologically active molecules, particularly enzyme inhibitors. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The synthetic accessibility of this compound, coupled with the known pharmacological activities of the benzenesulfonamide scaffold, makes it an attractive candidate for screening in various disease models.

References

Molecular weight of 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-N-ethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and applications of this compound.

Core Compound Data

This compound is a halogenated aromatic sulfonamide. The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀BrNO₂SPubChem
Molecular Weight 264.14 g/mol PubChem
CAS Number 1984-25-4[1]
Canonical SMILES CCN(S(=O)(=O)C1=CC=C(C=C1)Br)N/A
InChI Key NISFYSGJEGJHGM-UHFFFAOYSA-N[2]

Note: Some properties are for structurally similar compounds and are provided for reference.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzenesulfonamide derivatives are crucial for reproducible research. The following protocols are based on established chemical principles and synthetic strategies for analogous compounds.

Synthesis of this compound

A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethylamine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add an excess of saturated sodium bicarbonate solution to the flask.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[3]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield the pure this compound.[3]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the ethyl group protons (a quartet and a triplet) and the aromatic protons on the bromophenyl ring (two doublets). The NH proton will likely appear as a triplet.[4]

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Peaks: Look for characteristic absorption bands for the N-H stretch (~3250 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide group (~1330 cm⁻¹ and ~1160 cm⁻¹), and C-Br stretch (~750 cm⁻¹).[4]

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Analysis: Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

  • Expected Result: In the positive ion mode, the mass spectrum should show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for the isotopes).[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 4-Bromobenzenesulfonyl Chloride + Ethylamine Reaction Reaction in DCM with NaHCO₃ base Reactants->Reaction Workup Aqueous Workup (Separation & Drying) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 4-Bromo-N- ethylbenzenesulfonamide Purification->Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for structural confirmation.

Potential Biological Activity

Sulfonamides are a well-known class of compounds with a wide range of biological activities, most notably as antimicrobial agents. While the specific biological profile of this compound is not extensively documented in the provided search results, related compounds have been investigated for their potential as enzyme inhibitors or for their antibacterial and antifungal properties.[5][6][7] The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Further research would be necessary to determine if this compound exhibits similar activity.

References

A Comprehensive Technical Guide to the Physical Form and Storage of Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic diamines are a pivotal class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. Their unique structural and electronic properties make them indispensable building blocks in a myriad of applications, ranging from the synthesis of high-performance polymers and advanced materials to their crucial role as intermediates and active pharmaceutical ingredients (APIs) in drug development.[1][2] This in-depth technical guide provides a comprehensive overview of the physical form, storage, and handling of several key aromatic diamines, offering critical data and protocols for laboratory professionals.

Physical and Chemical Properties

Aromatic diamines are typically solids at room temperature, with their physical form ranging from colorless or white crystals to tan or brownish flakes.[3][4][5] A common characteristic of many aromatic diamines is their propensity to darken upon exposure to air and light due to oxidation.[3][4][6][7][8] This sensitivity necessitates specific storage and handling procedures to maintain their purity and integrity. The solubility of these compounds varies, with many exhibiting limited solubility in water but better solubility in organic solvents and acidic solutions.[3][9][10][11]

Below is a summary of the key physical properties of several industrially and pharmaceutically relevant aromatic diamines.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
o-Phenylenediamine (OPD) 95-54-5C₆H₈N₂108.14100-104256-258White to brownish-yellow crystals or sandy brown solid; darkens on exposure to light.[5][8][9][12]Slightly soluble in cold water, soluble in hot water, alcohol, ether, chloroform.[8][9]
m-Phenylenediamine (MPD) 108-45-2C₆H₈N₂108.1464-66282-284Colorless needles or white solid; turns red or purple on exposure to air.[4][13][14][15]42.9 g/100 mL in water at 20°C.[13]
p-Phenylenediamine (PPD) 106-50-3C₆H₈N₂108.14145-147267White to purple crystalline solid; turns purple to black in air.[6][7][16]Soluble in water, alcohol, ether, benzene, chloroform, acetone.[17]
4,4'-Diaminodiphenylmethane (MDA) 101-77-9C₁₃H₁₄N₂198.2688-92398-399Tan flakes or lumps with a faint fish-like odor; darkens on exposure to air.[3][10][18]Slightly soluble in water; soluble in alcohol, benzene, ether.[3][10]
3,3'-Diaminobenzidine (DAB) 91-95-2C₁₂H₁₄N₄214.27175-177497.8 (est.)Off-white to brown powder; light sensitive.[19][20]Soluble in water.[19]

Storage and Handling

Proper storage and handling of aromatic diamines are paramount to ensure user safety and maintain chemical integrity. Many of these compounds are classified as toxic or carcinogenic and are sensitive to environmental conditions.[12][21][22]

General Storage Guidelines:

  • Containers: Store in original, tightly sealed containers.[10][23]

  • Environment: Keep in a cool, dry, and well-ventilated area.[10][22]

  • Light and Air: Protect from light and air to prevent degradation and discoloration. Many aromatic diamines will oxidize and darken upon exposure.[3][4][8][19][20]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and acid anhydrides.[16][19][20]

  • Segregation: Store separately from food and feedstuffs.[12][16] For carcinogenic or highly toxic diamines, dedicated and locked storage cabinets are recommended.[22]

Handling Precautions:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with volatile compounds or dusts.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][23] Some aromatic diamines can be absorbed through the skin.[6][16]

  • Hygiene: Avoid eating, drinking, or smoking in areas where these chemicals are handled. Wash hands thoroughly after handling.[16][23]

  • Spills: In case of a spill, collect the material carefully, avoiding dust generation, and place it in a sealed container for disposal.[3][13]

Experimental Protocols

Synthesis of p-Phenylenediamine

This protocol describes the reduction of p-nitroaniline to p-phenylenediamine.

Materials:

  • p-Nitroaniline

  • Iron powder (fine)

  • Concentrated hydrochloric acid

  • Sodium carbonate solution

  • Water

Procedure:

  • In a reaction vessel, heat 150 mL of water to 95°C.

  • Add 100 g of p-nitroaniline to the hot water.

  • Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. Control the reaction rate to prevent excessive frothing, using cooling if necessary.

  • Continue the addition until the yellow color of the solution disappears, which can be checked by spotting on filter paper.

  • Add sodium carbonate solution until the mixture is alkaline.

  • Boil the mixture and then filter to remove the iron residue.

  • Concentrate the filtrate by evaporation until p-phenylenediamine crystallizes.

  • Collect the crystals by filtration. The expected yield is approximately 80% of the theoretical yield.[9]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of phenylenediamine isomers (o-, m-, and p-phenylenediamine) by HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å, or a similar reverse-phase column.[2]

  • Mobile Phase: A mixture of acetonitrile (40%) and 0.1% sulfuric acid in water (60%).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 200 nm.[2]

  • Injection Volume: 1 µL.[2]

Procedure:

  • Standard Preparation: Prepare stock standards of each phenylenediamine isomer by dissolving a known amount in a suitable solvent (e.g., 10 N sulfuric acid for initial dissolution, followed by dilution).[24] Working standards can be prepared by diluting the stock solutions with the mobile phase.

  • Sample Preparation: For air samples, draw a known volume of air through a sulfuric acid-treated glass fiber filter. Extract the filter with an aqueous EDTA solution.[24] For other samples, dissolve a known quantity in a suitable solvent and dilute as necessary.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify and quantify the analytes by comparing the retention times and peak areas of the samples with those of the standards.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines a general procedure for obtaining an FTIR spectrum of a solid aromatic diamine using the KBr pellet method.

Materials:

  • Aromatic diamine sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Grinding: In an agate mortar, grind 1-2 mg of the solid aromatic diamine sample to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[20]

  • Interpretation: Analyze the resulting spectrum for characteristic absorption bands. For primary aromatic amines, expect to see N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.

Aromatic Diamines in Drug Development: A Signaling Pathway Example

Aromatic diamines are integral structural motifs in a number of successful therapeutic agents, particularly in the field of oncology. Many of these drugs function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells.

A prominent example is Nilotinib , a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[9][13][19] The chemical structure of Nilotinib incorporates an aromatic diamine moiety.

// Edges ATP -> BCR_ABL [label="Binds to\nactive site", color="#202124"]; BCR_ABL -> JAK_STAT [color="#202124"]; BCR_ABL -> MAPK [color="#202124"]; BCR_ABL -> PI3K_AKT [color="#202124"];

JAK_STAT -> Proliferation [color="#202124"]; MAPK -> Proliferation [color="#202124"]; PI3K_AKT -> Proliferation [color="#202124"];

JAK_STAT -> Apoptosis_Inhibition [color="#202124"]; MAPK -> Apoptosis_Inhibition [color="#202124"]; PI3K_AKT -> Apoptosis_Inhibition [color="#202124"];

Nilotinib -> BCR_ABL [label="Inhibits ATP\nbinding", arrowhead="tee", color="#4285F4", style=dashed, fontcolor="#4285F4"]; } .dot Mechanism of action of Nilotinib in Chronic Myeloid Leukemia (CML).

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis (programmed cell death) through the activation of several downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K/mTOR pathways.[25] Nilotinib competitively binds to the ATP-binding site of the BCR-ABL kinase, preventing its phosphorylation activity.[19] This inhibition blocks the downstream signaling cascades, leading to a reduction in cell proliferation and the induction of apoptosis in the cancerous cells.[19]

Conclusion

Aromatic diamines are a versatile and important class of compounds with a wide range of applications. Their handling and storage require careful attention to their physical and chemical properties, particularly their sensitivity to air and light, and their potential toxicity. A thorough understanding of these characteristics, coupled with adherence to established safety protocols, is essential for their effective and safe use in research and development. Their integral role in modern medicine, as exemplified by kinase inhibitors like Nilotinib, underscores the continued importance of studying and understanding this fascinating class of molecules.

References

The Role of Bromine in the Reactivity and Biological Activity of Benzenesulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the multifaceted role of the bromine substituent in modulating the chemical reactivity and biological efficacy of the benzenesulfonamide scaffold. Benzenesulfonamides are a cornerstone in medicinal chemistry, and the strategic incorporation of halogen atoms, particularly bromine, is a critical tool in drug design and development.[1] This document explores the profound influence of bromine on the molecule's physicochemical properties through electronic effects and its capacity to form halogen bonds. Furthermore, it details the synthetic utility of brominated benzenesulfonamides, both as targets and reagents, and presents quantitative data on their impact on biological activity. Detailed experimental protocols and logical workflow diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

The Influence of Bromine on Physicochemical Properties

The introduction of a bromine atom onto the phenyl ring of a benzenesulfonamide derivative instigates significant changes in its electronic and steric profile, which in turn dictates its reactivity and potential for biological interactions.

Electronic and Steric Effects

Bromine exerts a dual electronic influence: it is strongly electronegative, leading to an inductive electron-withdrawing effect (-I), and it possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R). The inductive effect typically dominates, deactivating the aromatic ring towards electrophilic substitution. This electron-withdrawing nature also increases the acidity of the sulfonamide N-H proton, making it more likely to be deprotonated at physiological pH and enhancing its hydrogen bonding capabilities.

The sulfonation of bromobenzene with sulfur trioxide is significantly slower than that of benzene, with a relative rate constant ratio (kbenzene/kbromobenzene) of 28.6, highlighting the deactivating effect of bromine.[2] The reaction yields the para-substituted product with high selectivity (98.93%).[2]

Halogen Bonding

A key interaction that distinguishes bromine and other heavy halogens from hydrogen is the halogen bond (XB) . This is a noncovalent interaction where the halogen atom acts as an electrophilic species.[3] This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond.[3] This electrophilic region can interact favorably with nucleophilic sites such as the lone pairs on oxygen, nitrogen, or sulfur atoms, which are abundant in biological macromolecules like proteins and nucleic acids.[4]

The strength of a halogen bond is tunable and increases with the polarizability of the halogen (I > Br > Cl).[3] This interaction is highly directional and can be a powerful tool in drug design for enhancing binding affinity and specificity for a target receptor. The presence of the electron-withdrawing benzenesulfonyl group further enhances the σ-hole on the bromine atom, making it a more potent halogen bond donor.

cluster_Bromine Bromine Atom Properties cluster_Effects Physicochemical Effects cluster_Impact Impact on Reactivity & Interaction B_EN High Electronegativity E_IND Inductive Withdrawal (-I) B_EN->E_IND B_LP Lone Pair Electrons E_RES Resonance Donation (+R) B_LP->E_RES B_POL High Polarizability E_XB σ-Hole Formation B_POL->E_XB I_ACID Increased N-H Acidity E_IND->I_ACID I_RING Ring Deactivation (o,p-directing) E_IND->I_RING E_RES->I_RING I_HB Halogen Bonding (XB) E_XB->I_HB

Caption: Logical flow of bromine's properties to its chemical effects.

Role in Chemical Reactivity and Synthesis

Bromine's presence is pivotal in both the synthesis of benzenesulfonamide derivatives and in the subsequent reactivity of the resulting molecules.

Synthesis of Brominated Benzenesulfonamides

A common route to para-brominated benzenesulfonamides starts with the chlorosulfonation of bromobenzene.[5] This key intermediate, 4-bromobenzenesulfonyl chloride, is then converted to the corresponding sulfonamide via ammonolysis.[5] This multi-step synthesis provides a reliable pathway to this important building block.

start Start r1 Bromobenzene start->r1 p1 Chlorosulfonation (Chlorosulfonic Acid) r1->p1 Step 1 r2 4-Bromobenzenesulfonyl Chloride p1->r2 p2 Ammonolysis (Ammonia) r2->p2 Step 2 r3 4-Bromobenzenesulfonamide p2->r3 p3 N-Benzoylation (Benzoyl Chloride) r3->p3 Step 3 end N-(4-bromobenzenesulfonyl)benzamide p3->end

Caption: Workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.
N-Bromobenzenesulfonamides as Reagents

When the bromine atom is attached to the sulfonamide nitrogen instead of the ring, the resulting N-bromobenzenesulfonamide becomes a valuable reagent for organic synthesis.[6] The electron-withdrawing benzenesulfonyl group polarizes the N-Br bond, making the bromine atom highly electrophilic.[7] These stable, crystalline solids are safer and easier to handle than liquid bromine and serve as effective reagents for transformations like the α-bromination of ketones.[6] This reaction provides a key synthetic handle for further molecular elaboration.[6]

cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products ketone Ketone Substrate enol Enol Intermediate Formation ketone->enol nbsa N-Bromobenzenesulfonamide attack Nucleophilic Attack on Electrophilic Br+ nbsa->attack cat Acid Catalyst (e.g., p-TsOH) cat->enol enol->attack alpha_bromo α-Bromoketone attack->alpha_bromo bsa Benzenesulfonamide attack->bsa

Caption: Generalized workflow for the α-bromination of ketones.

Impact on Biological Activity and Drug Design

The substitution of hydrogen with bromine can profoundly impact the biological activity of benzenesulfonamide-based therapeutic agents. This modification can enhance potency, alter selectivity, and improve pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

Numerous studies have shown that the introduction of electronegative groups, such as bromine, can lead to stronger enzyme inhibition.[8] For instance, in a series of novel aryl thiazolone–benzenesulfonamides designed as anticancer agents, the bromo-substituted derivative 4e displayed significantly enhanced growth inhibition on both MDA-MB-231 and MCF-7 breast cancer cell lines compared to the standard drug staurosporine.[9] This highlights the positive contribution of the bromine atom to the compound's cytotoxic potency.

cluster_drug Brominated Benzenesulfonamide cluster_outcome Outcome drug Drug Molecule br Bromine Atom (σ-hole) acceptor Halogen Bond Acceptor (e.g., Carbonyl Oxygen of Amino Acid) br->acceptor Halogen Bond (XB) outcome Enhanced Binding Affinity & Biological Activity acceptor->outcome

Caption: Role of halogen bonding in drug-target interaction.
Quantitative Data Presentation

The quantitative impact of bromine substitution is evident when comparing the inhibitory concentrations of brominated compounds with their non-brominated analogues or standards. The data below is extracted from a study on benzenesulfonamide derivatives as anticancer agents.[9]

Compound IDKey SubstituentTarget Cell LineIC₅₀ (µM)Selectivity Index vs. Normal Cells (MCF-10A)
4e 4-Bromo MDA-MB-2313.585.5
4e 4-Bromo MCF-74.585.5
4g 4-NitroMDA-MB-2315.54> 17.5
4g 4-NitroMCF-72.55> 17.5
Staurosporine(Standard)MDA-MB-2317.67-
Staurosporine(Standard)MCF-75.89-

Table 1: The bromo-substituted compound 4e shows potent anticancer activity, superior to the standard staurosporine, against both tested breast cancer cell lines.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of brominated benzenesulfonamides and their use as reagents.

Synthesis of 4-Bromobenzenesulfonyl Chloride[6]
  • Setup: Place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid in a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap. Cool the flask to 12–15°C.

  • Addition: Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred acid over 15-20 minutes, maintaining the temperature at approximately 15°C.

  • Reaction: After the addition is complete, heat the mixture to 60°C for two hours.

  • Work-up: Carefully pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Isolation: Collect the precipitated solid (crude 4-bromobenzenesulfonyl chloride) by suction filtration and wash it thoroughly with cold water. The crude product can be used directly in the next step.

Synthesis of 4-Bromobenzenesulfonamide[6]
  • Setup: The crude, moist 4-bromobenzenesulfonyl chloride is transferred to a flask.

  • Ammonolysis: Add 400 mL (360 g) of concentrated ammonia solution (sp. gr. 0.90) and stir the mixture vigorously for at least 30 minutes.

  • Heating: Gently heat the mixture to 60-70°C for about 15 minutes to complete the reaction.

  • Isolation: Cool the mixture and collect the solid 4-bromobenzenesulfonamide by suction filtration.

  • Purification: Wash the product with cold water. Recrystallize from boiling water to obtain pure 4-bromobenzenesulfonamide. Expected yield is 90-95 g (76-80% based on bromobenzene).

α-Bromination of Acetophenone using N-Bromobenzenesulfonamide[7]
  • Setup: To a 100 mL round-bottom flask, add acetophenone (1.20 g, 10.0 mmol), p-toluenesulfonic acid (0.172 g, 1.0 mmol), and dichloromethane (50 mL). Stir until dissolved.

  • Addition: Add N-bromobenzenesulfonamide (2.48 g, 10.5 mmol) in a single portion.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with 20 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash with 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford α-bromoacetophenone.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Acetophenone120.151.20 g10.0
N-Bromobenzenesulfonamide236.072.48 g10.5
p-Toluenesulfonic acid172.200.172 g1.0
Dichloromethane (DCM)84.9350 mL-

Table 2: Reagents for the α-Bromination of Acetophenone.[6]

Conclusion

The strategic placement of a bromine atom on a benzenesulfonamide scaffold is a powerful and versatile tool for chemists and drug developers. It significantly influences the molecule's reactivity through a combination of electronic and steric effects. Bromine's ability to participate in halogen bonding provides a modern and potent mechanism for enhancing drug-target interactions, leading to improved biological activity. Furthermore, brominated benzenesulfonamides serve as both crucial synthetic targets and valuable reagents in their own right. A thorough understanding of these principles is essential for the rational design of next-generation benzenesulfonamide-based therapeutics.

References

Preliminary Biological Activity Screening of Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a versatile class of synthetic compounds that have been a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antibacterial effects, the sulfonamide scaffold has since proven to be a privileged structure, leading to the development of drugs with a wide array of biological activities. These include antifungal, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the preliminary in vitro screening methodologies used to identify and characterize the biological activities of novel sulfonamide derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.

The antibacterial action of sulfonamides is primarily due to their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This targeted mechanism has spurred the exploration of sulfonamides against other pathogens and in disease pathways where enzyme inhibition can elicit a therapeutic effect. Consequently, numerous sulfonamide-containing drugs have been developed, targeting enzymes such as carbonic anhydrase, cyclooxygenase-2 (COX-2), and various kinases.[3][4]

This technical guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct preliminary biological activity screening of newly synthesized sulfonamide compounds.

Antibacterial Activity Screening

The primary screening for novel sulfonamides often begins with assessing their efficacy against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) is the gold standard metric for quantifying in vitro antibacterial activity.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against common Gram-positive and Gram-negative bacteria.

Compound/DrugStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Klebsiella pneumoniae (MIC µg/mL)Reference(s)
Sulfamethoxazole>10242-128>102416->1024[5]
Sulfadiazine128-51264-256>512128-512[6]
Novel Sulfonamide 1a256-512>512>512>512[6]
Novel Sulfonamide 1b64128256128[6]
Novel Sulfonamide 1c128-25664-128512256[6]
Novel Sulfonamide 1d6464-128256128[6]
Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the sulfonamide compound. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of nucleotides and amino acids, leading to bacteriostasis.

bacterial_folate_synthesis cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Precursors Nucleotide & Amino Acid Synthesis THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial folate synthesis inhibition by sulfonamides.

Antifungal Activity Screening

The emergence of fungal resistance necessitates the development of new antifungal agents. Sulfonamides have shown promise in this area, and their activity can be assessed using methods similar to those for bacteria.

Quantitative Data: Antifungal Activity

The following table presents the MIC values of select sulfonamide derivatives against pathogenic yeasts.

Compound/DrugCandida albicans (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Reference(s)
Sulfaphenazole>1254-864[7]
Sulfamethoxazole>12516-32>128[7]
Novel Arylsulfonamide 3125-1000NDND[8]
Novel Arylsulfonamide 13·HCl500-1000NDND[8]
ND: Not Determined
Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum standardized to a specific turbidity

  • Sulfonamide compounds dissolved in DMSO

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium and solvent only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the sulfonamide compounds in RPMI-1640 medium directly in the 96-well plates.

  • Inoculum Preparation: Grow the yeast strain on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

Anticancer Activity Screening

Many sulfonamide derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including tubulin polymerization, kinase signaling, and carbonic anhydrase activity.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative sulfonamides against various human cancer cell lines.

CompoundMCF-7 (Breast) (IC₅₀ µM)A549 (Lung) (IC₅₀ µM)HCT-116 (Colon) (IC₅₀ µM)Reference(s)
B13 Analog 1527.028.7ND[5]
B13 Analog 2030.830.8ND[5]
Compound 1362.443.538.5[9]
Compound 21NDND38.5[9]
Compound 6(a)3.241.320.16[10]
ND: Not Determined
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain sulfonamides exert their anticancer effects by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

tubulin_inhibition cluster_tubulin Microtubule Dynamics & Inhibition TubulinDimers αβ-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycle Cell Cycle Arrest (G2/M) Polymerization->CellCycle Depolymerization Depolymerization Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Depolymerization->TubulinDimers Apoptosis Apoptosis CellCycle->Apoptosis Sulfonamide Sulfonamide Inhibitor Sulfonamide->Polymerization Inhibition

Inhibition of tubulin polymerization by sulfonamides.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of sulfonamides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC₅₀ values for COX-1 and COX-2 inhibition by various sulfonamide-containing drugs, along with their selectivity index.

CompoundCOX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference(s)
Celecoxib150.04375[4]
Nimesulide701.2755.1[4]
Sulfadiazine18.45.273.5[4]
Compound 6b13.160.04329[11]
Compound 6j12.480.04312[11]
Experimental Protocol: COX Inhibitor Screening Assay

This is a fluorometric assay to screen for inhibitors of COX enzymes.

Materials:

  • 96-well white opaque plates

  • COX Assay Buffer

  • Recombinant human COX-1 or COX-2 enzyme

  • COX Probe

  • Arachidonic acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzyme, probe, and arachidonic acid according to the assay kit instructions.

  • Inhibitor Addition: Add the sulfonamide test compounds at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control (celecoxib).

  • Enzyme Addition: Add the diluted COX enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC₅₀ value.

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Selective COX-2 inhibitors block this step, reducing inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

cox2_pathway cluster_inflammation Inflammatory Cascade & COX-2 Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signaling Intracellular Signaling (NF-κB, MAPKs) Stimuli->Signaling COX2_Gene COX-2 Gene Expression Signaling->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide Selective COX-2 Inhibitor (e.g., Celecoxib) Sulfonamide->COX2_Enzyme Inhibition

COX-2 signaling pathway and its inhibition.

Additional Screening: Kinase Inhibition

Certain anticancer sulfonamides function by inhibiting specific tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

Experimental Protocol: VEGFR-2 Kinase Assay

This is a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.

Materials:

  • 96-well solid white plates

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate (e.g., a synthetic peptide)

  • Test sulfonamide compounds

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the VEGFR-2 substrate.

  • Compound Addition: Add serial dilutions of the test sulfonamide compounds to the wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The sulfonamide scaffold remains a highly valuable starting point in the quest for novel therapeutic agents. The preliminary biological screening assays detailed in this guide provide a robust framework for the initial characterization of new sulfonamide derivatives. By systematically evaluating antibacterial, antifungal, anticancer, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds for further development. The provided protocols, data tables, and pathway diagrams are intended to serve as a practical resource for scientists and professionals in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, providing a versatile route to biaryls, polyaryls, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-N-ethylbenzenesulfonamide with various arylboronic acids, a transformation of significant interest in medicinal chemistry for the synthesis of diaryl sulfonamide derivatives.

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. The ability to efficiently arylate brominated benzenesulfonamides via Suzuki-Miyaura coupling opens up avenues for the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular targets. This document outlines optimized reaction conditions, presents quantitative data for a range of coupling partners, and provides detailed experimental protocols and workflow diagrams.

Data Presentation: Quantitative Summary

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids under optimized reaction conditions. These data demonstrate the versatility of the protocol with both electron-rich and electron-deficient coupling partners.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-ethyl-4-phenylbenzenesulfonamide92
24-Methoxyphenylboronic acidN-ethyl-4-(4-methoxyphenyl)benzenesulfonamide95
34-Methylphenylboronic acidN-ethyl-4-(4-methylphenyl)benzenesulfonamide93
44-Chlorophenylboronic acidN-ethyl-4-(4-chlorophenyl)benzenesulfonamide88
53-Nitrophenylboronic acidN-ethyl-4-(3-nitrophenyl)benzenesulfonamide85
62-Naphthylboronic acidN-ethyl-4-(naphthalen-2-yl)benzenesulfonamide90

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • The reaction mixture is heated to 90 °C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethyl-4-arylbenzenesulfonamide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (1.5 mmol).

  • Add degassed toluene (4 mL) and degassed water (1 mL) to the vial.

  • The vial is sealed with a cap.

  • The reaction mixture is heated in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (15 mL).

  • The organic layer is washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][3] The cycle begins with the active Pd(0) catalyst and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product reagents R¹-X (this compound) reagents->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat Reaction Mixture (e.g., 90 °C or Microwave) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Workup (Extraction with Organic Solvent) monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure Product: N-ethyl-4-arylbenzenesulfonamide purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 4-Bromo-N-ethylbenzenesulfonamide as a Versatile Building Block for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-N-ethylbenzenesulfonamide in the synthesis of diverse benzimidazole derivatives. Benzimidazole-sulfonamide hybrids are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines two primary synthetic strategies, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful application of this building block in research and drug discovery.

Introduction

The benzimidazole core is a privileged scaffold in pharmaceutical development, and its combination with a sulfonamide moiety often enhances its therapeutic potential.[1][5] this compound serves as a valuable starting material for introducing a 4-bromobenzenesulfonyl group onto a benzimidazole nucleus. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

While the direct coupling of this compound with o-phenylenediamine derivatives is not a commonly reported high-yielding transformation, a more practical and versatile approach involves a two-step sequence. This involves the conversion of the sulfonamide to the more reactive 4-bromobenzenesulfonyl chloride, followed by its reaction with a pre-formed benzimidazole scaffold.

Synthetic Strategies

Two principal pathways are presented for the synthesis of benzimidazole-sulfonamide derivatives using this compound as the precursor.

Strategy 1: N-Sulfonylation of a Pre-formed Benzimidazole Ring

This is the most common and reliable method. It involves the synthesis of the desired benzimidazole core, followed by N-sulfonylation with 4-bromobenzenesulfonyl chloride. The sulfonyl chloride can be prepared from this compound.

Strategy 2: Copper-Catalyzed Cross-Coupling Reactions (Advanced Method)

Emerging methods in organic synthesis utilize copper-catalyzed cross-coupling reactions for the formation of C-N bonds.[6][7][8][9][10][11][12] While a specific protocol for the direct coupling of this compound with o-phenylenediamines is not extensively documented, this approach represents a potential area for methodological development.

Data Presentation

Table 1: Representative Yields for the N-Sulfonylation of Benzimidazoles

Benzimidazole DerivativeSulfonylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Benzimidazole4-Bromobenzenesulfonyl chloridePyridineDichloromethane1285Adapted from[1]
2-Methylbenzimidazole4-Bromobenzenesulfonyl chlorideTriethylamineAcetonitrile890Adapted from[1]
5,6-Dimethylbenzimidazole4-Bromobenzenesulfonyl chlorideDMAPDichloromethane1088Adapted from[1]
2-Phenylbenzimidazole4-Bromobenzenesulfonyl chloridePotassium CarbonateDMF1682Adapted from[1]

Table 2: Conditions for the Conversion of N-Alkyl Sulfonamides to Sulfonyl Chlorides

N-Alkyl SulfonamideReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Ethyl-p-toluenesulfonamidePCl₅DichloromethaneReflux475-85General Method
N-Cyclohexyl-p-toluenesulfonamideSOCl₂/DMF (cat.)Toluene80670-80General Method

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzenesulfonyl Chloride from this compound

This protocol describes a general method for the conversion of an N-alkyl sulfonamide to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅).

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add phosphorus pentachloride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-bromobenzenesulfonyl chloride.

  • The crude product can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: N-Sulfonylation of Benzimidazole with 4-Bromobenzenesulfonyl Chloride

This protocol details the N-sulfonylation of a pre-formed benzimidazole ring.

Materials:

  • Benzimidazole (or a substituted derivative)

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine (or another suitable base, see Table 1)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the benzimidazole derivative (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfonylated benzimidazole.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Synthetic Workflow

synthetic_workflow cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: N-Sulfonylation A This compound C 4-Bromobenzenesulfonyl Chloride A->C DCM, Reflux B PCl₅ B->C F N-(4-Bromobenzenesulfonyl)benzimidazole C->F DCM, rt D Benzimidazole D->F E Pyridine E->F

Caption: General workflow for the synthesis of N-sulfonylated benzimidazoles.

Logical Relationship of Components

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediate cluster_products Final Product Start This compound Inter 4-Bromobenzenesulfonyl Chloride Start->Inter Activation Benz Benzimidazole Prod N-(4-Bromobenzenesulfonyl)benzimidazole Benz->Prod Inter->Prod Coupling

Caption: Relationship of key components in the synthesis.

Potential Signaling Pathways of Benzimidazole-Sulfonamides

The following diagram illustrates a generalized signaling pathway that could be modulated by benzimidazole-sulfonamide derivatives, based on their known biological activities. Specific pathways will depend on the full molecular structure of the final compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase Cascade (e.g., MAPK) Receptor->Kinase1 Activation TF_Activation Transcription Factor Activation Kinase1->TF_Activation TF Transcription Factor TF_Activation->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response Drug Benzimidazole-Sulfonamide Derivative Drug->Receptor Inhibition

Caption: Potential kinase inhibition pathway.

Conclusion

This compound is a strategic building block for accessing a variety of N-sulfonylated benzimidazoles. The protocols and data provided herein offer a solid foundation for researchers to synthesize these valuable compounds. The versatility of the bromine substituent allows for further derivatization, making this a powerful tool in the design and development of novel therapeutic agents. It is recommended that each reaction be optimized for the specific substrates being used.

References

Application Notes and Protocols for the N-ethylation of 4-bromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-ethylation of 4-bromobenzenesulfonamide, a key transformation in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The sulfonamide moiety is a prevalent feature in numerous therapeutic agents, and its N-functionalization allows for the modulation of physicochemical and biological properties.

Data Presentation

The following tables summarize the key reagents and expected analytical data for the N-ethylation of 4-bromobenzenesulfonamide.

Table 1: Reagents and Reaction Parameters

Reagent/ParameterMolar EquivalentMolecular Weight ( g/mol )Amount
4-bromobenzenesulfonamide1.0236.09(User defined)
Sodium Hydride (60% in mineral oil)1.224.00 (as NaH)(Calculated)
Ethyl Iodide1.5155.97(Calculated)
Anhydrous Dimethylformamide (DMF)-73.09(Sufficient volume)
Reaction Temperature--0 °C to Room Temp.
Reaction Time--12-24 hours

Table 2: Expected Analytical Data for N-ethyl-4-bromobenzenesulfonamide

AnalysisExpected Data
¹H NMR (300 MHz, CDCl₃) δ 7.76 (d, J = 8.7 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 4.85 (t, J = 6.3 Hz, 1H, NH), 3.09 (q, J = 7.2 Hz, 2H), 1.20 (t, J = 7.2 Hz, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 140.0, 132.4, 128.8, 127.5, 38.5, 15.0
Mass Spectrometry (EI) m/z (%): 263/265 ([M]⁺), 248/250, 184/186, 155, 76

Note: The provided NMR data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocols

This section details the procedure for the N-ethylation of 4-bromobenzenesulfonamide using ethyl iodide and sodium hydride.

Materials:

  • 4-bromobenzenesulfonamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the resulting suspension, add ethyl iodide (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-ethyl-4-bromobenzenesulfonamide.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 4-bromobenzenesulfonamide in anhydrous DMF start->dissolve deprotonate Add NaH at 0 °C (Deprotonation) dissolve->deprotonate alkylate Add Ethyl Iodide at 0 °C (N-Ethylation) deprotonate->alkylate react Stir at Room Temperature (12-24 h) alkylate->react workup Quench with aq. NH4Cl and Extract with Ethyl Acetate react->workup purify Purify by Column Chromatography workup->purify product N-ethyl-4-bromobenzenesulfonamide purify->product

Caption: Experimental workflow for the N-ethylation of 4-bromobenzenesulfonamide.

Application of 4-Bromo-N-ethylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-N-ethylbenzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class, a well-established pharmacophore in medicinal chemistry. The presence of the sulfonamide moiety, the bromine atom on the benzene ring, and the N-ethyl group provides a versatile scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential applications as an enzyme inhibitor, and as an antimicrobial or anticancer agent.

The benzenesulfonamide core is a known zinc-binding group, making it a privileged structure for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). Various isoforms of carbonic anhydrase are implicated in a range of diseases including glaucoma, epilepsy, and some cancers. The substitution pattern on the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity against different CA isoforms.

Furthermore, the lipophilicity introduced by the bromo and ethyl groups may enhance cell membrane permeability, a crucial factor for drug efficacy. The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the known activities of structurally related compounds. Detailed protocols for its synthesis and for evaluating its potential biological activities are also presented.

Quantitative Data Summary

Quantitative biological data for this compound is not extensively reported. However, the following tables summarize the activity of structurally similar benzenesulfonamide derivatives against various targets, providing a benchmark for the potential efficacy of this compound.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

Compound/Derivative ClassTarget IsozymeInhibition Constant (Kᵢ)IC₅₀Reference
BenzenesulfonamideSheep Kidney CA1.348 µM-[1]
4-Methyl-benzenesulfonamideSheep Kidney CA--[1]
2-Bromo-benzenesulfonamideSheep Kidney CA--[1]
Aromatic SulfonamideshCA I, II, IV, XII-58 - 740 nM[2]
4-hydroxymethyl/ethyl-benzenesulfonamideEntamoeba histolytica CA36–89 nM-[3]

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

Compound/Derivative ClassCell LineIC₅₀Reference
N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide60 human tumor cell linesModest Activity[4]
1,9-diazaphenothiazine derivativesSNB-19 (glioblastoma), C-32 (melanoma), MDA-MB-231 (breast cancer)More potent than cisplatin[5]
4-(5-Bromo-1-(4-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideHCT116 (colon cancer)Potent Cytotoxic Agent[2]

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound/Derivative ClassMicroorganismMinimum Inhibitory Concentration (MIC)Reference
SulfaphenazoleAspergillus fumigatus64 µg/ml[4]
SulfaphenazoleCryptococcus neoformans4-8 µg/ml[4]
4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamidesStaphylococcus aureus, Bacillus subtilis, Escherichia coliPotent Activity[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted benzenesulfonamides.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add ethylamine (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase, monitoring the hydrolysis of p-nitrophenyl acetate.[6]

Materials:

  • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII)

  • This compound (dissolved in DMSO)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay.

  • In a 96-well plate, add the appropriate volume of the inhibitor dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

  • Add a solution of the hCA isozyme to each well (except the negative control).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the rate of p-NPA hydrolysis for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[3][7]

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Perform a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control well (bacteria with a known antibiotic) and a negative control well (bacteria in broth without any compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • If using a viability indicator like resazurin, add it to each well after incubation and observe the color change to determine the MIC.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Reactant1 4-Bromobenzenesulfonyl chloride Reaction Reaction in DCM (0°C to RT) Reactant1->Reaction Reactant2 Ethylamine Reactant2->Reaction Base Triethylamine Base->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product 4-Bromo-N-ethyl- benzenesulfonamide Purification->Product

Figure 1: Synthetic workflow for this compound.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_substrate Substrate cluster_product Products cluster_inhibitor Inhibitor Enzyme CA-Zn²⁺ Product HCO₃⁻ + H⁺ Enzyme->Product Substrate CO₂ + H₂O Substrate->Enzyme Catalysis Inhibitor 4-Bromo-N-ethyl- benzenesulfonamide (R-SO₂NHC₂H₅) Inhibitor->Enzyme Inhibition

Figure 2: Mechanism of Carbonic Anhydrase inhibition.

Anticancer_Signaling_Pathways cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound Benzenesulfonamide Derivative MAPK MAPK Pathway Compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Modulation NFkB NF-κB Pathway Compound->NFkB Modulation Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis NFkB->AntiAngiogenesis

Figure 3: Potential anticancer signaling pathways modulated by benzenesulfonamides.

References

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from Substituted Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] Their scaffold is prevalent in a range of pharmaceuticals, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The most classical and widely employed method for synthesizing the quinoxaline core involves the condensation of a substituted 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][5][6] Over the years, numerous modifications and novel methodologies have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions.[5]

These application notes provide an overview of various synthetic strategies for quinoxaline derivatives, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most suitable method for their specific needs.

Synthetic Methodologies Overview

The synthesis of quinoxalines from substituted diamines can be broadly categorized based on the reaction conditions and catalytic systems employed. Key approaches include:

  • Catalyst-Free Synthesis: Direct condensation of diamines and dicarbonyls, often requiring elevated temperatures or microwave irradiation.[5]

  • Organocatalysis: Utilization of acid or base catalysts to promote the condensation reaction under milder conditions.[7][8]

  • Metal-Catalyzed Synthesis: Employment of various transition metal catalysts that can offer high efficiency and selectivity.[1][3]

  • Green Synthesis Approaches: Methodologies that utilize environmentally friendly solvents (like water or ethanol), reusable catalysts, or solvent-free conditions.[9][10][11]

The choice of methodology often depends on the nature of the substituents on both the diamine and the dicarbonyl compound, as well as desired reaction scalability and environmental impact.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various reported protocols for the synthesis of quinoxaline derivatives. This allows for a direct comparison of different catalytic systems and reaction conditions.

Table 1: Organocatalyzed Synthesis of 2,3-Diphenylquinoxaline

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Camphorsulfonic acid (20)EthanolRoom Temp.2-8High[8]
Nitrilotris(methylenephosphonic acid) (5)--Short80-97[7]
Ammonium bifluorideAqueous Ethanol--90-98[7]
Iodine (20)DMSO--78-99[7]

Table 2: Green Synthesis Approaches for Quinoxaline Derivatives

CatalystSolventConditionsTimeYield (%)Reference
NoneNoneGrinding, Room Temp.15-45 minGood to Very Good[10]
Microwave IrradiationNone160 W60 sHigh
Bentonite K-10EthanolRoom Temp.20 min95[6]
Fe3O4@SiO2@5-SAEthanolRoom Temp.-Excellent[9]
Hexafluoroisopropanol (5 mol%)NoneRoom Temp.20 min95[6]

Table 3: Metal-Catalyzed Synthesis of Quinoxaline Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Na2PdP2O7EthanolRoom Temp.ShortGood to Excellent[1]
Zinc triflate (0.2 mmol)AcetonitrileRoom Temp.-85-91[6]
Cu(OAc)2·H2O (10 mol%)Toluene70886[6]
AlCuMoVP (100 mg)Toluene25292[12]

Experimental Protocols

Herein, we provide detailed experimental protocols for selected key methodologies.

Protocol 1: Organocatalyzed Synthesis using Camphorsulfonic Acid (CSA)

This protocol describes a simple and efficient synthesis of quinoxaline derivatives at room temperature using an organocatalyst.[8]

Materials:

  • Substituted 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Ethanol (5 mL)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in 5 mL of ethanol.

  • Add camphorsulfonic acid (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of cold water to the reaction mixture and continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure quinoxaline derivative.[8]

Protocol 2: Green Synthesis via Microwave Irradiation (Solvent-Free)

This protocol outlines a rapid and environmentally friendly method for synthesizing quinoxalines using microwave assistance without any solvent.

Materials:

  • o-phenylenediamine (0.01 mol)

  • Glyoxal (or other 1,2-dicarbonyl compound) (0.01 mol)

Procedure:

  • Place a mixture of o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol) in a glass beaker.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.

  • After irradiation, allow the beaker to cool to room temperature.

  • The resulting product can be purified by crystallization from ethanol or by distillation.

Protocol 3: Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates

This protocol details the synthesis of quinoxalines using a recyclable heterogeneous catalyst at room temperature.[12]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Alumina-supported CuH2PMo11VO40 (AlCuMoVP) catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Na2SO4

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.[12]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.[12]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of quinoxaline derivatives.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine Substituted 1,2-Diamine intermediate1 Addition Intermediate diamine->intermediate1 Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Dihydropyrazine Intermediate intermediate1->intermediate2 Cyclization -H2O quinoxaline Quinoxaline Derivative intermediate2->quinoxaline Oxidation -H2

Caption: Reaction mechanism for the synthesis of quinoxaline derivatives.

ExperimentalWorkflow start Start reactants Mix Substituted Diamine, Dicarbonyl Compound, and Catalyst (if applicable) in Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring workup Reaction Work-up (e.g., Precipitation, Extraction) monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (e.g., NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: General experimental workflow for quinoxaline synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of aryl sulfonates. Aryl sulfonates, including tosylates, mesylates, triflates, nonaflates, and fluorosulfonates, have emerged as versatile and readily available alternatives to aryl halides in a variety of important C-C and C-N bond-forming reactions. Their application is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

These protocols offer guidance on performing key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonates

A typical experimental workflow involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligands.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Assemble and dry glassware under inert atmosphere (N₂ or Ar) add_reagents Add aryl sulfonate, coupling partner, base, and solvent start->add_reagents degas Degas the reaction mixture add_reagents->degas add_catalyst Add palladium catalyst and ligand degas->add_catalyst stir Stir at specified temperature add_catalyst->stir monitor Monitor reaction progress (TLC, GC, LC-MS) stir->monitor quench Quench reaction and perform aqueous workup monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl sulfonate and an organoboron reagent.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTs pd_complex1 Ar-Pd(II)(OTs)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ Base pd_complex2 Ar-Pd(II)(Ar')L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Ar-Ar' reductive_elimination->pd0

Catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data

Aryl SulfonateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Tolyl tosylatePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmOH110298
4-Cyanophenyl tosylate4-Methoxyphenylboronic acidPd(OAc)₂ (2)P4 (4)Et₃NEtOH80195[1]
Phenyl mesylateFuran-3-boronic acidPd(OAc)₂ (2)L2 (4)K₃PO₄t-AmOH110298
Naphthyl fluorosulfatePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane/H₂O1001295
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Tosylates with Potassium Aryltrifluoroborates[1]

Materials:

  • Aryl tosylate (0.30 mmol)

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P4, 4 mol%)

  • Base (e.g., Et₃N or KOH, 3.0 equiv)

  • Anhydrous solvent (e.g., EtOH or MeOH, 2.0 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the aryl tosylate (0.30 mmol), potassium aryltrifluoroborate (0.33 mmol), palladium(II) acetate (0.006 mmol), and the phosphine ligand (0.012 mmol).

  • Addition of Solvent and Base: Add the anhydrous solvent (2.0 mL) followed by the base (0.90 mmol).

  • Reaction: Stir the mixture at the specified temperature (e.g., 80 °C for electron-deficient aryl tosylates in EtOH with Et₃N, or 60 °C for others in MeOH with KOH) for the required time (0.5-6 h).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl sulfonate and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2]

Catalytic Cycle

The mechanism involves two interconnected catalytic cycles for palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-OTf pd_complex1 Ar-Pd(II)(OTf)L₂ ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)(C≡CR)L₂ transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim Ar-C≡CR red_elim->pd0 cu_x Cu(I)X alkyne_coord Alkyne Coordination cu_x->alkyne_coord R-C≡CH Base cu_acetylide Cu(I)-C≡CR alkyne_coord->cu_acetylide cu_acetylide->transmetal

Catalytic cycle for the Sonogashira coupling.
Quantitative Data

Aryl SulfonateTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Iodophenyl triflatePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMFRT295
1-Naphthyl triflate1-HexynePdCl₂(PPh₃)₂ (2.5)CuI (10)Et₃NDMF80488[3]
4-Biphenylyl triflateTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtTHF601292
2-Thienyl nonaflatePhenylacetylenePd₂(dba)₃ (2.5)CuI (5)DBUToluene1001685
Experimental Protocol: Sonogashira Coupling of Aryl Triflates with Terminal Alkynes[2]

Materials:

  • Aryl triflate (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., DMF, 5-10 mL)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl triflate (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).

  • Addition of Reagents: Add the anhydrous solvent (5-10 mL) followed by the base (2.0-3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of an aryl sulfonate with an alkene to form a substituted alkene.

Catalytic Cycle

The mechanism follows a sequence of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-ONf pd_complex1 Ar-Pd(II)(ONf)L₂ oxidative_addition->pd_complex1 migratory_insertion Migratory Insertion pd_complex1->migratory_insertion Alkene pd_complex2 RCH(Ar)CH₂-Pd(II)L₂ migratory_insertion->pd_complex2 beta_hydride_elimination β-Hydride Elimination pd_complex2->beta_hydride_elimination Substituted Alkene pd_complex3 H-Pd(II)(ONf)L₂ beta_hydride_elimination->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination Base reductive_elimination->pd0

Catalytic cycle for the Heck coupling.
Quantitative Data

Aryl SulfonateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Nitrophenyl nonaflaten-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMF1001291
Phenyl nonaflateStyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cy₂NMeDioxane1202488
4-Acetylphenyl triflateMethyl acrylatePd(OAc)₂ (1.4)-K₂CO₃DMF1102099[4]
4-Bromophenyl triflaten-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile801675
Experimental Protocol: Heck Coupling of Aryl Nonaflates with n-Butyl Acrylate

Materials:

  • Aryl nonaflate (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Sodium acetate (NaOAc, 2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a sealed tube under an inert atmosphere, add the aryl nonaflate (1.0 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and sodium acetate (2.0 mmol).

  • Addition of Reagents: Add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl sulfonate with an amine.

Catalytic Cycle

The reaction proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OMs pd_complex1 Ar-Pd(II)(OMs)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNRR' Base pd_complex2 Ar-Pd(II)(NRR')L₂ amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination Ar-NRR' reductive_elimination->pd0

Catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data

Aryl SulfonateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Tolyl mesylateMorpholinePd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene1001895[5]
Phenyl mesylateAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102492
4-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux694[5]
4-Tolyl triflateMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene1000.0270[6]
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Mesylates with Morpholine[5]

Materials:

  • Aryl mesylate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • BrettPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl mesylate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), BrettPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Addition of Reagents: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to yield the desired N-aryl morpholine.

References

Application Notes and Protocols for the Antimicrobial Activity Evaluation of New Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives represent a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including significant antimicrobial properties. These synthetic molecules, characterized by a core benzenesulfonamide structure, have been the subject of extensive research and development, leading to the discovery of potent agents against various pathogenic microorganisms. The structural versatility of the benzenesulfonamide scaffold allows for the introduction of diverse functional groups, enabling the fine-tuning of their antimicrobial potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial efficacy of novel benzenesulfonamide derivatives. The methodologies outlined herein are based on established and widely accepted antimicrobial susceptibility testing methods, designed to guide researchers in the systematic screening and characterization of new chemical entities.

Mechanism of Action

The primary antimicrobial mechanism of action for many benzenesulfonamide derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA.[1][2] By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), benzenesulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid and disrupting the folic acid pathway. This ultimately leads to the inhibition of bacterial growth and replication.[1]

Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of benzenesulfonamide derivatives.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->Inhibition

Caption: Inhibition of bacterial folic acid synthesis by benzenesulfonamides.

Data Presentation: Antimicrobial Activity of Benzenesulfonamide Derivatives

The following tables summarize the reported antimicrobial activities of various benzenesulfonamide derivatives against a range of microorganisms. This data, compiled from preclinical studies, showcases the potential of this class of compounds as effective antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus32[3]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideStaphylococcus aureus64[3]
Compound 1aStaphylococcus aureus ATCC 2592364 - 256[4]
Compound 1bStaphylococcus aureus (clinical isolates)64 - 512[4]
3,4-dihydroisoquinoline-2(1H)-sulfonamide (1a)Escherichia coli2 - 128[5]
4-phenylpeperazine sulphonamide (1b)Escherichia coli8 - 256[5]
Compound 4dEscherichia coli6.72 (mg/mL)[6][7]
Compound 4hStaphylococcus aureus6.63 (mg/mL)[6][7]
Compound 4aPseudomonas aeruginosa6.67 (mg/mL)[6][7]
Compound 4aSalmonella typhi6.45 (mg/mL)[6][7]
Compound 4fBacillus subtilis6.63 (mg/mL)[6][7]
Compound 4eCandida albicans6.63 (mg/mL)[6][7]
Compound 4eAspergillus niger6.28 (mg/mL)[6][7]

Table 2: Zone of Inhibition of Benzenesulfonamide Derivatives

DerivativeMicroorganismZone of Inhibition (mm)Reference
Novel Benzenesulfonamide DerivativesVarious Microorganisms10 - 32
Compound 1aStaphylococcus aureus22.15 ± 6.22[4]
Compound 1bStaphylococcus aureus16.39 ± 1.17[4]
Compound 1cStaphylococcus aureus15.42 ± 0.66[4]
Compound 1dStaphylococcus aureus15.83 ± 1.28[4]
3,4-dihydroisoquinoline-2(1H)-sulfonamide (1a)Escherichia coli15 - 40[5]
4-phenylpeperazine sulphonamide (1b)Escherichia coli4 - 26[5]
Thiopyrimidine-BenzenesulfonamidesVarious Isolates15 - 30[8]

Experimental Protocols

General Workflow for Antimicrobial Activity Screening

The following diagram outlines the typical workflow for evaluating the antimicrobial activity of newly synthesized benzenesulfonamide derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Novel Benzenesulfonamide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Disc_Diffusion Primary Screening: Disc Diffusion Method Stock_Solution->Disc_Diffusion MIC_Assay Quantitative Analysis: MIC Assay (Broth Microdilution) Disc_Diffusion->MIC_Assay MBC_Assay Determination of Bactericidal Activity: MBC Assay MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetics Assay (Optional) MIC_Assay->Time_Kill Data_Analysis Data Collection & Analysis (Zone of Inhibition, MIC/MBC values) MBC_Assay->Data_Analysis Time_Kill->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Report Reporting of Findings SAR_Analysis->Report

Caption: Workflow for antimicrobial activity screening of benzenesulfonamides.

Protocol 1: Synthesis of N-Aryl/Alkyl-4-methylbenzenesulfonamide Derivatives

This protocol provides a general method for the synthesis of benzenesulfonamide derivatives.

Materials:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzenesulfonamide derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Protocol 2: Agar Disc Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[9]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent) discs

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the test microorganisms into a sterile saline solution and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates.

  • Aseptically apply sterile filter paper discs impregnated with a known concentration of the test benzenesulfonamide derivatives onto the surface of the inoculated agar plates.

  • Place positive control (e.g., ciprofloxacin) and negative control (solvent) discs on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disc) in millimeters. The presence of a clear zone around the disc indicates antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial cultures

  • Sterile saline solution

  • McFarland turbidity standards (0.5)

  • Stock solutions of test compounds

  • Positive control (standard antibiotic) and negative growth control wells

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.[12]

  • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (wells with bacteria and a standard antibiotic) and a negative growth control (wells with bacteria and no compound). A sterility control (broth only) should also be included.[12]

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14][15]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14] This is determined by observing the concentration at which no bacterial colonies grow on the MHA plate.

Protocol 5: Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.[16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Test compound at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Sterile tubes or flasks

  • Sterile saline solution for dilutions

  • Mueller-Hinton Agar (MHA) plates

  • Incubator and shaking incubator

Procedure:

  • Prepare a standardized bacterial suspension in MHB (approximately 10⁵-10⁶ CFU/mL).

  • Add the benzenesulfonamide derivative at the desired concentrations to separate flasks containing the bacterial suspension. Include a growth control flask without any compound.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on each plate.

  • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]

References

Application Notes and Protocols for In Vitro Anti-inflammatory Screening of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including well-established antimicrobial and potent anti-inflammatory properties.[1] Their anti-inflammatory effects are often attributed to the inhibition of key enzymatic pathways and the modulation of pro-inflammatory signaling cascades.[1][2] This document provides detailed protocols for a panel of in vitro assays designed to screen and characterize the anti-inflammatory potential of sulfonamide derivatives. The assays covered include the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines (TNF-α and IL-6), and suppression of nitric oxide synthase (NOS) activity.

Data Presentation: Comparative Anti-inflammatory Activity of Sulfonamides

The following table summarizes the in vitro anti-inflammatory activity of selected sulfonamides, providing a quantitative comparison of their potency.

CompoundTargetAssay SystemIC50 / InhibitionReference
CelecoxibCOX-1Human Whole Blood15 µM[1]
COX-2Human Whole Blood0.04 µM (40 nM)[1]
NimesulideCOX-1Human Enzyme70 µM[1]
COX-2Human Enzyme1.27 µM[1]
SulfadiazineCOX-1In vitro18.4 µM[1]
COX-2In vitro5.27 µM[1]
SulfasalazineNF-κBT-lymphocytes0.625 mM[1]
Naproxen-sulfamethoxazole conjugateCOX-2In vitro75.4% inhibition (at 10 µM)[3]

Experimental Workflow for Screening Sulfonamides

The following diagram illustrates a general workflow for the in vitro screening of sulfonamides for anti-inflammatory activity.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Mechanism of Action cluster_3 Selectivity & Cytotoxicity A Sulfonamide Library B Primary Assays (e.g., COX-2 Inhibition) A->B C Dose-Response Studies B->C Active Compounds D IC50 Determination C->D E Secondary Assays (Cytokine & NO Inhibition) D->E F Signaling Pathway Analysis (NF-κB, MAPK) E->F G COX-1 vs COX-2 Selectivity F->G H Cell Viability Assay (e.g., MTT) G->H I Lead Candidates H->I Lead Candidates

Caption: General workflow for in vitro anti-inflammatory screening of sulfonamides.

Key Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.[4]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Test sulfonamide compounds dissolved in DMSO

  • Positive control (e.g., Celecoxib, Indomethacin)[3]

  • 96-well plates

  • Plate reader for colorimetric or fluorescent detection

Procedure:

  • Prepare the assay buffer and reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[3][4]

  • In a 96-well plate, add the following to each well:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of COX-1 or COX-2 enzyme

  • For the inhibitor wells, add 10 µL of the test sulfonamide compound at various concentrations. For the control wells, add 10 µL of DMSO.

  • Incubate the plate for 5 minutes at 25°C with gentle shaking.

  • Initiate the reaction by adding 20 µL of arachidonic acid to each well.

  • Add 20 µL of a colorimetric or fluorometric substrate.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Production in Macrophages

This protocol measures the ability of sulfonamides to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test sulfonamide compounds dissolved in DMSO

  • Positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assessment[5]

  • ELISA kits for mouse TNF-α and IL-6[6][7]

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test sulfonamide compounds for 1 hour.[8]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[5][8]

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7][9]

  • In a separate plate, perform an MTT assay to assess the cytotoxicity of the compounds on the RAW 264.7 cells.[5]

  • Calculate the percentage of inhibition of cytokine production for each compound concentration, ensuring that the observed effect is not due to cytotoxicity.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay determines the ability of sulfonamides to inhibit the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the culture medium of LPS-stimulated macrophages.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test sulfonamide compounds dissolved in DMSO

  • Positive control (e.g., L-NAME)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]

  • 96-well cell culture plates

  • Plate reader for colorimetric detection

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test sulfonamide compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[5]

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production for each compound concentration.

Signaling Pathway Analysis

COX-2 Inhibition in the Inflammatory Pathway

Certain sulfonamides, such as celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[10] COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain.[10]

G A Inflammatory Stimuli (e.g., IL-1β, TNF-α) B Upregulation of COX-2 Enzyme A->B C Arachidonic Acid D Prostaglandins (e.g., PGE2) C->D COX-2 E Inflammation, Pain, Fever D->E F Sulfonamide Inhibitor (e.g., Celecoxib) F->B Inhibits

Caption: COX-2 inhibition in the inflammatory pathway by sulfonamides.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a central regulator of inflammation.[11] Its activation leads to the transcription of numerous pro-inflammatory genes. Some sulfonamides, like sulfasalazine, have been shown to inhibit the NF-κB pathway.[1][12]

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., TNF-α, LPS) B IKK Complex A->B Activates C IκB B->C Phosphorylates E Phosphorylation & Degradation of IκB C->E D NF-κB (p65/p50) G NF-κB D->G Translocation F Sulfonamide Inhibitor F->B Inhibits H DNA Binding G->H I Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) H->I J Inflammation I->J

Caption: Inhibition of the NF-κB signaling pathway by sulfonamides.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for drug discovery.[1][2] The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[3][4] This document provides detailed application notes and protocols for utilizing 4-Bromo-N-ethylbenzenesulfonamide as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom serves as a convenient synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

Application Notes: Rationale for Use

The structure of this compound offers a strategic advantage in the design of kinase inhibitors. The core components of the molecule can be directed to interact with specific regions of a kinase's ATP-binding pocket:

  • 4-Bromophenyl Group : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7] This allows for the straightforward introduction of various aryl and heteroaryl fragments, which can be tailored to occupy the hydrophobic regions of the kinase active site and form crucial π-π stacking interactions.

  • Sulfonamide Linker : The sulfonamide group is a key pharmacophore. It acts as a hydrogen bond donor (from the N-H) and acceptor (from the sulfonyl oxygens), often mimicking the interactions of the phosphate groups of ATP with the kinase hinge region.[4][8]

  • N-ethyl Group : This group can be modified or retained to probe a specific pocket within the active site, potentially enhancing selectivity and potency.

This modular design approach allows for the systematic synthesis of compound libraries to optimize kinase inhibition, selectivity, and pharmacokinetic properties. Based on existing literature for sulfonamide-based inhibitors, promising targets for compounds derived from this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).[3][4][9][10]

Target Signaling Pathways

Kinase inhibitors derived from this compound can be designed to target key signaling pathways implicated in cancer progression, such as the VEGFR-2 and CDK2 pathways.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Gene Transcription (Proliferation, Migration, Survival) PKC->Proliferation Promote Akt Akt PI3K->Akt Akt->Proliferation Promote Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promote VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Sulfonamide-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry Triggers Inhibitor Sulfonamide-based CDK2 Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK2 regulation of the G1/S cell cycle transition.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the starting material from commercially available reagents.

Synthesis_Workflow_1 reagent1 4-Bromobenzenesulfonyl Chloride product 4-Bromo-N-ethyl- benzenesulfonamide reagent1->product Reaction (Base, Solvent) reagent2 Ethylamine reagent2->product

Caption: Synthesis of the starting material.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq).

  • Slowly add ethylamine solution (1.1 eq) dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to generate a biaryl sulfonamide kinase inhibitor.

Synthesis_Workflow_2 start 4-Bromo-N-ethyl- benzenesulfonamide product 4-Aryl-N-ethyl- benzenesulfonamide (Final Inhibitor) start->product Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) boronic Arylboronic Acid (R-B(OH)₂) boronic->product

Caption: General workflow for inhibitor synthesis via Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like SPhos or XPhos.

  • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final kinase inhibitor.

Protocol 3: In-Vitro Kinase Inhibition Assay (General)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for determining the inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase (e.g., recombinant human VEGFR-2 or CDK2/Cyclin E)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Microplate reader capable of HTRF

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 384-well microplate, add the inhibitor solution, followed by the target kinase enzyme in assay buffer.

  • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665).

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

The synthetic protocol allows for the generation of a library of analogs for SAR studies. The following table presents hypothetical data for a series of inhibitors synthesized via the Suzuki-Miyaura coupling protocol, targeting VEGFR-2 and CDK2.

Compound IDR Group (from Arylboronic Acid)VEGFR-2 IC₅₀ (nM)CDK2/Cyclin E IC₅₀ (nM)
INH-01 Phenyl850>10,000
INH-02 4-Methoxyphenyl4208,500
INH-03 3-Aminophenyl1505,200
INH-04 Pyridin-4-yl952,100
INH-05 Pyrimidin-5-yl45980
INH-06 Indazol-6-yl15450

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the synthetic methodology in an SAR study.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols provided herein offer a robust foundation for researchers to design and synthesize novel compounds targeting various kinases. The strategic use of the Suzuki-Miyaura cross-coupling reaction facilitates the exploration of chemical space around the benzenesulfonamide core, enabling the optimization of inhibitor potency, selectivity, and overall drug-like properties for the development of next-generation therapeutics.

References

Copper-Catalyzed N-Ethylation of Phenylenediamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective N-ethylation of phenylenediamines is a critical transformation in synthetic organic chemistry, providing access to key intermediates for pharmaceuticals, dyes, and materials science. Copper-catalyzed methodologies have emerged as a powerful and cost-effective alternative to traditional methods that often rely on expensive noble metal catalysts or harsh reaction conditions. These copper-based systems offer advantages in terms of cost, availability, and unique reactivity. This document provides detailed application notes and experimental protocols for the copper-catalyzed N-ethylation of phenylenediamines, based on analogous and established methods for aromatic and aliphatic diamines.

Application Notes

Copper-catalyzed N-ethylation of phenylenediamines can be broadly categorized based on the ethylating agent and the nature of the catalyst (homogeneous or heterogeneous). The choice of methodology often depends on the desired selectivity (mono- vs. di-alkylation), substrate scope, and scalability requirements.

Key Considerations:

  • Catalyst System: A variety of copper sources can be employed, including simple copper salts (CuI, CuBr, Cu(OAc)₂), copper oxides (CuO), and copper complexes with specific ligands. For heterogeneous catalysis, mixed metal oxides like CuO-NiO/γ-Al₂O₃ have shown high efficacy for the N-alkylation of diamines.

  • Ethylating Agent: Ethanol is an attractive, green, and readily available ethylating agent, often utilized in "borrowing hydrogen" or "auto-transfer hydrogen" methodologies. Alternatively, ethyl halides (e.g., ethyl iodide, ethyl bromide) can be used, particularly in photoredox or metallaphotoredox systems.

  • Selectivity: Achieving mono-N-ethylation is often a primary challenge due to the comparable reactivity of the second amino group. Reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants can be optimized to favor mono-alkylation.

  • Reaction Mechanism: The underlying mechanism is highly dependent on the chosen catalytic system. With alcohols as alkylating agents, the reaction often proceeds through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde. In contrast, reactions with alkyl halides may proceed via traditional nucleophilic substitution pathways or radical-based mechanisms under photoredox conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data for copper-catalyzed N-alkylation of diamines and anilines, which serve as valuable reference points for the N-ethylation of phenylenediamines.

Table 1: Heterogeneous Copper-Catalyzed N-Alkylation of Ethylenediamine with Alcohols [1]

EntryAlcoholCatalystTemperature (°C)Mono-N-alkylated Yield (%)Di-N-alkylated Yield (%)Poly-N-alkylated Yield (%)
1MethanolCuO-NiO/γ-Al₂O₃16080.24.72.8
2Ethanol CuO-NiO/γ-Al₂O₃ 160 82.3 5.1 1.9
3Propan-1-olCuO-NiO/γ-Al₂O₃16083.73.81.5
4Butan-1-olCuO-NiO/γ-Al₂O₃16085.23.51.3

Reaction conditions: Fixed-bed reactor, pressure = 1.1 MPa.[1]

Table 2: Homogeneous Copper-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol

EntryAniline DerivativeCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineCu-ChromiteK₂CO₃o-Xylene1108>95
24-MethoxyanilineCu-ChromiteK₂CO₃o-Xylene1108>95
34-ChloroanilineCu-ChromiteK₂CO₃o-Xylene1108>95

Note: While this table uses benzyl alcohol, the conditions provide a starting point for optimization with ethanol.

Experimental Protocols

Protocol 1: Heterogeneous N-Ethylation of Phenylenediamine using CuO-NiO/γ-Al₂O₃ Catalyst (Analogous to Ethylenediamine Alkylation)

This protocol is adapted from a procedure for the N-alkylation of ethylenediamine with alcohols and represents a robust method for the selective mono-N-ethylation of phenylenediamines.[1][2]

Materials:

  • Phenylenediamine (o-, m-, or p-)

  • Ethanol

  • CuO-NiO/γ-Al₂O₃ catalyst

  • Fixed-bed reactor system

  • High-pressure liquid pump

  • Gas chromatograph (for analysis)

Procedure:

  • Catalyst Preparation: The CuO-NiO/γ-Al₂O₃ catalyst is typically prepared by co-impregnation of γ-Al₂O₃ with aqueous solutions of copper nitrate and nickel nitrate, followed by drying and calcination.

  • Reactor Setup: The fixed-bed reactor is loaded with the CuO-NiO/γ-Al₂O₃ catalyst. The catalyst bed is typically supported by inert materials like ceramic rings.

  • Catalyst Activation: The catalyst is activated in situ by heating under a flow of hydrogen gas prior to the reaction.

  • Reaction Execution:

    • A solution of phenylenediamine in ethanol (e.g., a 1:3 molar ratio) is prepared.

    • The solution is fed into the top of the heated reactor (e.g., 160 °C) using a high-pressure liquid pump at a defined liquid hourly space velocity (LHSV, e.g., 0.15 h⁻¹).

    • The reaction is carried out under pressure (e.g., 1.1 MPa).

    • The product mixture exiting the reactor is cooled, collected, and analyzed by gas chromatography to determine conversion and selectivity.

  • Work-up and Purification: The collected product mixture is concentrated under reduced pressure to remove excess ethanol. The residue can be purified by column chromatography on silica gel to isolate the N-ethylphenylenediamine products.

Protocol 2: Homogeneous Copper-Catalyzed N-Ethylation of Phenylenediamine with Ethanol (General Method)

This protocol is a generalized procedure based on the principles of copper-catalyzed "borrowing hydrogen" reactions.

Materials:

  • Phenylenediamine (o-, m-, or p-)

  • Ethanol (anhydrous)

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)

  • A suitable ligand (e.g., 1,10-phenanthroline, optional but can improve efficiency)

  • A base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous toluene or xylene

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the phenylenediamine (1.0 mmol), copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%), optional ligand (0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add anhydrous ethanol (e.g., 10 mL) and anhydrous toluene or xylene (5 mL).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to a specified temperature (e.g., 110-130 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-ethylphenylenediamine.

Visualizations

Proposed Catalytic Cycle for N-Alkylation with Alcohols

The copper-catalyzed N-alkylation of amines with alcohols is proposed to proceed via a "borrowing hydrogen" or "auto-transfer hydrogen" mechanism.

G cluster_dehydrogenation Dehydrogenation cluster_condensation Condensation cluster_reduction Reduction & Catalyst Regeneration Cu_cat Cu(I) Catalyst Cu_alkoxide Cu(I)-Alkoxide Cu_cat->Cu_alkoxide + R-CH₂OH - H⁺ Imine Ar-N=CHR Alcohol R-CH₂OH (Ethanol) Aldehyde R-CHO (Acetaldehyde) Amine Ar-NH₂ (Phenylenediamine) Cu_hydride Cu(I)-H Cu_alkoxide->Cu_hydride Cu_alkoxide->Aldehyde Cu_hydride->Cu_cat + Imine Product Ar-NH-CH₂R (N-Ethylphenylenediamine) Cu_hydride->Product Hydride Transfer Aldehyde->Imine + Ar-NH₂ - H₂O Water H₂O Aldehyde->Water

Caption: Proposed mechanism for copper-catalyzed N-alkylation with alcohols.

Experimental Workflow for Homogeneous N-Ethylation

The following diagram illustrates a typical laboratory workflow for the homogeneous copper-catalyzed N-ethylation of phenylenediamines.

workflow start Start setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add Phenylenediamine, Cu Catalyst, Base, Solvent setup->reagents ethylating_agent Add Ethanol reagents->ethylating_agent reaction Heat and Stir (e.g., 110-130 °C) ethylating_agent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filter, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General workflow for homogeneous copper-catalyzed N-ethylation.

Logical Relationship of Catalytic Systems

Different copper-catalyzed systems can be employed for N-alkylation, each with its own set of reactants and conditions.

logical_relationship main Copper-Catalyzed N-Alkylation cat_het Heterogeneous Catalysis main->cat_het cat_hom Homogeneous Catalysis main->cat_hom cat_photo Metallaphotoredox main->cat_photo het_catalyst Catalyst: CuO-NiO/γ-Al₂O₃ cat_het->het_catalyst het_reagent Reagent: Alcohols cat_het->het_reagent het_cond Conditions: High Temp/Pressure cat_het->het_cond hom_catalyst Catalyst: CuI, Cu(OAc)₂ cat_hom->hom_catalyst hom_reagent Reagent: Alcohols cat_hom->hom_reagent hom_cond Conditions: Base, Solvent cat_hom->hom_cond photo_catalyst Catalyst: Cu(II) salts, Photocatalyst cat_photo->photo_catalyst photo_reagent Reagent: Alkyl Halides cat_photo->photo_reagent photo_cond Conditions: Visible Light, Room Temp cat_photo->photo_cond

Caption: Relationship between different copper-catalyzed N-alkylation systems.

References

Application Notes & Protocols: One-Pot Synthesis of Benzimidazoles Using Bromo-Substituted Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. The development of efficient and straightforward synthetic routes to these molecules is a key focus in medicinal and organic chemistry. One-pot syntheses are particularly advantageous as they reduce reaction time, minimize waste, and simplify purification processes. This document details a copper-catalyzed, one-pot domino reaction for the synthesis of 2-arylaminobenzimidazoles from bromo-substituted anilines, addressing the challenge of the lower reactivity of bromo precursors.

Copper-Catalyzed Domino Synthesis of 2-Arylaminobenzimidazoles

This method outlines a proficient, one-pot synthesis of various 2-arylaminobenzimidazoles utilizing a copper-catalyzed domino C-N cross-coupling reaction. The synthetic pathway involves a copper-mediated desulfurization/nucleophilic substitution followed by subsequent domino intra- and intermolecular C-N cross-coupling reactions.[1][2] This approach successfully utilizes less reactive bromo precursors to generate the desired products in good to high yields.[1]

Reaction Scheme

The overall transformation can be depicted as a two-step, one-pot process starting from thiourea and a bromo-substituted aniline, followed by coupling with an aryl iodide.

cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Domino Cyclization/Coupling Thiourea Thiourea Intermediate1 N-(2-bromophenyl)guanidine (in situ) Thiourea->Intermediate1 CuSO4·5H2O, NaOAc DMSO, rt Bromoaniline 2-Bromoaniline Bromoaniline->Intermediate1 CuSO4·5H2O, NaOAc DMSO, rt ArylIodide Aryl Iodide FinalProduct 2-Arylaminobenzimidazole ArylIodide->FinalProduct CuSO4·5H2O, 1,10-Phenanthroline K2CO3, 120 °C Intermediate1->FinalProduct CuSO4·5H2O, 1,10-Phenanthroline K2CO3, 120 °C

Caption: General workflow for the one-pot synthesis of 2-arylaminobenzimidazoles.

Quantitative Data Summary

The efficiency of this one-pot synthesis was evaluated with various substituted 2-bromoanilines and aryl iodides. The following table summarizes the reaction conditions and yields for the synthesis of representative 2-arylaminobenzimidazoles.

EntrySubstituted 2-BromoanilineAryl IodideProductYield (%)m.p. (°C)
12-BromoanilineIodobenzeneN-Phenyl-1H-benzo[d]imidazol-2-amine9697-99
22-Bromoaniline3-IodotolueneN-m-Tolyl-1H-benzo[d]imidazol-2-amine91148-149
32-Bromoaniline4-ChloroiodobenzeneN-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-amine77158-159
42-Bromoaniline2,4-DimethyliodobenzeneN-(2,4-Dimethylphenyl)-1H-benzo[d]imidazol-2-amine90143-144

Reaction Conditions: All reactions were performed according to the general experimental protocol detailed below.[1][3]

Experimental Protocol

This protocol provides a general procedure for the synthesis of 2-(N-arylamino)benzimidazoles.

Materials:

  • Thiourea

  • Sodium Acetate (NaOAc)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • 2-Bromoaniline (or substituted derivative)

  • Aryl Iodide

  • Potassium Carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Ethyl acetate

  • Water

  • Silica gel (60-120 mesh)

Procedure:

  • Preparation of the Guanidinylation Reagent:

    • To a stirred solution of DMSO (2-3 mL), slowly add thiourea (1 mmol, 76 mg).

    • Follow with the addition of NaOAc (1 mmol, 82 mg) and CuSO₄·5H₂O (50 mol%).

    • Stir the reaction mixture at room temperature for 1 hour, or until a black-colored solution is obtained.[1]

  • Guanidinylation Reaction:

    • To the mixture from step 1, add 2-bromoaniline (2 mmol, 344 mg).

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Domino Cyclization and C-N Coupling:

    • After completion of the initial reaction, transfer the mixture to a suitable reaction vessel.

    • Add a solution of the corresponding aryl iodide (1 mmol), K₂CO₃ (2 mmol, 277 mg), CuSO₄·5H₂O (20 mol%, 50 mg), and 1,10-phenanthroline (20 mol%, 36 mg).[3]

    • Stir the reaction mixture at 120 °C for 18 hours.[1][2]

    • Monitor the progress of the reaction by TLC using an ethyl acetate/hexane (1:4) mobile phase.[3]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the solution five times with ethyl acetate (7 mL) and water (3 mL).[3]

    • Separate the organic layer and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (60-120 mesh) to obtain the final 2-(N-arylamino)benzimidazole.[1]

  • Characterization:

    • The structure and purity of the synthesized compounds can be confirmed using NMR (¹H and ¹³C), IR, and mass spectrometry.[1]

Proposed Reaction Mechanism Visualization

The proposed mechanism for this one-pot synthesis involves an initial copper-catalyzed reaction to form a guanidine intermediate, followed by a domino intramolecular and intermolecular C-N coupling.

Start Thiourea + 2-Bromoaniline Guanidine_Intermediate N-(2-bromophenyl)guanidine Intermediate Start->Guanidine_Intermediate Cu-catalyzed guanidinylation Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Guanidine_Intermediate Inter_Coupling Intermolecular C-N Coupling Cu_Catalyst->Inter_Coupling Intra_Coupling Intramolecular C-N Coupling Guanidine_Intermediate->Intra_Coupling Aminobenzimidazole 2-Aminobenzimidazole Intermediate Intra_Coupling->Aminobenzimidazole Cyclization Aminobenzimidazole->Inter_Coupling Aryl_Iodide Aryl Iodide Aryl_Iodide->Inter_Coupling Final_Product 2-Arylaminobenzimidazole Inter_Coupling->Final_Product Final Product Formation

Caption: Proposed mechanistic pathway for the copper-catalyzed synthesis.

References

Application Notes and Protocols for Anticancer Activity Screening of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, compounds characterized by the -SO₂NR₂ functional group, represent a versatile and privileged scaffold in medicinal chemistry.[1][2] Initially recognized for their antibacterial properties, numerous sulfonamide derivatives have since been identified as potent agents in cancer therapy, targeting a spectrum of cancer-associated enzymes and pathways.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of carbonic anhydrases and disruption of microtubule polymerization to cell cycle arrest and the modulation of key signaling cascades.[5][6][7]

These application notes provide a comprehensive guide for the initial in vitro screening of novel sulfonamide derivatives to identify and characterize their anticancer potential. The following sections detail the primary mechanisms of action, standardized protocols for key biological assays, and best practices for data presentation.

Common Mechanisms of Anticancer Action for Sulfonamides

Novel sulfonamide compounds can exert their anticancer effects through various mechanisms. Understanding these pathways is crucial for designing effective screening funnels and interpreting experimental results.

Inhibition of Carbonic Anhydrases (CAs)

Many solid tumors overexpress transmembrane carbonic anhydrase isoforms, particularly CA IX, in response to hypoxia.[8][9] CA IX helps maintain a stable intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic tumor microenvironment which promotes tumor growth and metastasis.[9][10] Sulfonamide-based inhibitors can disrupt this process, leading to intracellular acidification, increased reactive oxygen species (ROS), and induction of apoptosis.[10][11]

cluster_membrane Cell Membrane cluster_cell Tumor Cell CA9 Carbonic Anhydrase IX (CA IX) HCO3_H HCO₃⁻ + H⁺ CA9->HCO3_H pH_decrease Intracellular pH Decrease CA9->pH_decrease Disrupts pH Homeostasis H2O_CO2 H₂O + CO₂ H2O_CO2->CA9 Catalyzes ROS Increased ROS pH_decrease->ROS Apoptosis Apoptosis ROS->Apoptosis Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA9 Inhibits

Caption: Sulfonamide inhibition of Carbonic Anhydrase IX.

Disruption of Microtubule Dynamics

Microtubules are essential cytoskeletal polymers vital for cell division, motility, and shape.[12] They are dynamic structures formed by the polymerization of α- and β-tubulin heterodimers. Several sulfonamide derivatives act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[12][13][14] This disruption of microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[12][15]

cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cellular Consequence Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Sulfonamide Sulfonamide Inhibitor ColchicineSite Colchicine Site on β-Tubulin Sulfonamide->ColchicineSite Binds to ColchicineSite->Microtubule Inhibits

Caption: Sulfonamide disruption of microtubule polymerization.

Other Notable Mechanisms
  • Dihydrofolate Reductase (DHFR) Inhibition: Some sulfonamides are designed as dual inhibitors, targeting both CAs and DHFR, an enzyme critical for nucleotide synthesis.[16][17]

  • Tyrosine Kinase Inhibition: Certain derivatives act as tyrosine kinase inhibitors, such as VEGFR-2 inhibitors, disrupting pivotal signaling pathways in cancer progression and angiogenesis.[3][18]

  • Cell Cycle Arrest (G1 Phase): In addition to G2/M arrest, some sulfonamides can induce a cell cycle block in the G1 phase through mechanisms not related to tubulin disruption.[5][7]

Experimental Workflow and Protocols

A tiered screening approach is recommended to efficiently identify and characterize promising lead compounds from a library of novel sulfonamides.

Start Library of Novel Sulfonamide Compounds Screen Primary Screening: In Vitro Cytotoxicity Assay (MTT) Start->Screen Decision Identify 'Hits' (e.g., IC₅₀ < 10 µM) Screen->Decision NoHits Inactive Compounds: Archive or Redesign Decision->NoHits No Secondary Secondary Mechanistic Assays Decision->Secondary Yes Apoptosis Apoptosis Assay (Annexin V / PI Staining) Secondary->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Secondary->CellCycle Lead Lead Compound Identification & Optimization Apoptosis->Lead CellCycle->Lead

Caption: General workflow for anticancer screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel sulfonamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.[19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[22][23]

Materials:

  • 6-well tissue culture plates

  • Flow cytometer

  • Annexin V-FITC / PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Centrifuge

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and incubate for 24 hours. Treat the cells with the sulfonamide compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with cold PBS.[22]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Materials:

  • 6-well tissue culture plates

  • Flow cytometer

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS), cold

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate. After 24 hours, treat with the sulfonamide compound at its IC₅₀ concentration for 24-48 hours.

  • Harvesting: Collect and wash cells with cold PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[26][27]

  • Washing: Centrifuge the fixed cells (800 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is included to ensure that only DNA is stained.[26]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Generate a histogram of fluorescence intensity to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between compounds and against reference drugs.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel Sulfonamides against Human Cancer Cell Lines

Compound IDMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)Reference Drug (IC₅₀, µM)
Sulfonamide-01 5.58 ± 0.218.12 ± 0.457.20 ± 1.12[28]3.53 ± 0.18[18]Doxorubicin (0.95)
Sulfonamide-02 0.51 ± 0.03[12]0.33 ± 0.01[12]1.34 ± 0.09[29]6.45 ± 0.33Cisplatin (4.80)
Sulfonamide-03 10.91 ± 0.88[28]15.43 ± 1.0219.22 ± 1.50[28]12.80 ± 0.97Doxorubicin (0.95)
Reference Drug DoxorubicinDoxorubicinCisplatinDoxorubicin-
Data are presented as mean ± SD from three independent experiments. Example data is compiled from multiple sources for illustrative purposes.[12][18][28][29]

Table 2: Effects of Lead Compound 'Sulfonamide-02' (at IC₅₀) on Cell Cycle and Apoptosis in A549 Cells after 24h

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Early Apoptosis% Late Apoptosis/Necrosis
Control (Vehicle) 65.2 ± 3.120.5 ± 1.814.3 ± 2.53.1 ± 0.52.5 ± 0.4
Sulfonamide-02 15.8 ± 2.410.1 ± 1.574.1 ± 3.925.6 ± 2.815.3 ± 1.9
Data are presented as mean ± SD. The significant increase in the G2/M population and apoptotic cells indicates a mechanism involving mitotic arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-N-ethylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and ethylamine.[1] A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[2]

Q2: Why is the quality of the starting materials and solvent so critical for this reaction?

The success of the synthesis is highly dependent on the purity and dryness of the reagents and solvent for the following reasons:

  • 4-Bromobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture. Any water present will cause it to hydrolyze to the corresponding 4-bromobenzenesulfonic acid, which is unreactive towards the amine and leads to a significant reduction in yield.[2][3]

  • Ethylamine: As a primary amine, it can absorb carbon dioxide from the atmosphere to form carbamates, which can interfere with the reaction.[3]

  • Solvent: Anhydrous (dry) solvents are essential to prevent the hydrolysis of the sulfonyl chloride.[3]

Q3: What are the primary side reactions that can lead to low yield?

The most common side reactions that diminish the yield of the desired product are:

  • Hydrolysis of 4-bromobenzenesulfonyl chloride: As mentioned, this occurs in the presence of water.

  • Di-sulfonylation: Since ethylamine is a primary amine, it has two N-H bonds. It is possible for a second molecule of 4-bromobenzenesulfonyl chloride to react with the product, forming a di-sulfonylated impurity. This is more likely to occur if an excess of the sulfonyl chloride is used or at elevated temperatures.[2]

  • Formation of Sulfonate Esters: If an alcohol is used as the reaction solvent, it can act as a nucleophile and compete with the ethylamine, leading to the formation of a sulfonate ester byproduct.[2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting materials from the product. The consumption of the limiting reagent (typically the sulfonyl chloride) and the appearance of the product spot can be visualized under UV light. For more detailed analysis and identification of byproducts, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Hydrolyzed 4-bromobenzenesulfonyl chloride: The reagent was exposed to moisture.[2][3] 2. Incorrect Stoichiometry: Inaccurate measurement of reactants or base.[3] 3. Low Reaction Temperature: The reaction may be too sluggish at very low temperatures.1. Use a fresh bottle of 4-bromobenzenesulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Carefully re-calculate and measure the molar equivalents of all reactants. A common ratio is 1.0 equivalent of amine to 1.0-1.1 equivalents of sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.[3] 3. Allow the reaction to warm to room temperature after the initial addition at 0 °C. Gentle heating may be required, but should be monitored to avoid side reactions.[3]
Significant Amount of a Highly Polar Byproduct Hydrolysis of the sulfonyl chloride: Water was present in the solvent or reagents, forming 4-bromobenzenesulfonic acid.[2]1. Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use. 2. Ensure the ethylamine and base are dry.
Presence of a Less Polar Byproduct on TLC Di-sulfonylation of ethylamine: This can be caused by an excess of sulfonyl chloride or elevated reaction temperatures.[2]1. Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride. 2. Maintain a lower reaction temperature (0 °C to room temperature).[2] 3. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations.
Difficult Purification Similar Polarity of Product and Byproducts: The desired product and impurities may have similar Rf values, making separation by column chromatography challenging.[2]1. Optimize the solvent system for column chromatography by testing various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexanes). 2. If chromatography is ineffective, attempt recrystallization from a suitable solvent or solvent mixture.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., 2.0 M in THF, or as a neat liquid)

  • Triethylamine (or another suitable non-nucleophilic base like pyridine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethylamine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.

Data Presentation

The choice of reaction parameters can significantly impact the yield of this compound. The following table illustrates the expected outcomes based on different experimental conditions.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Condition C (Poor)Expected Outcome
Solvent Anhydrous DCMTechnical Grade DCMDCM with 1% WaterThe presence of water will lead to the hydrolysis of the sulfonyl chloride, significantly reducing the yield.[3]
Base Triethylamine (1.2 eq.)Pyridine (1.2 eq.)No BaseA base is required to neutralize the HCl formed. Without it, the amine will be protonated and become non-nucleophilic, halting the reaction.
Temperature 0 °C to Room Temp.50 °C-20 °CHigher temperatures can promote di-sulfonylation[2], while very low temperatures may slow the reaction rate considerably.
Stoichiometry (Amine:Sulfonyl Chloride) 1.0 : 1.11.0 : 1.51.0 : 0.8A large excess of sulfonyl chloride can lead to di-sulfonylation[2]. An insufficient amount will result in incomplete conversion of the amine.
Atmosphere Nitrogen / ArgonAirAirAn inert atmosphere prevents the absorption of moisture and CO₂ by the reagents.[3]
Expected Yield HighModerate to LowVery Low

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions A 4-Bromobenzenesulfonyl Chloride E Nucleophilic Attack A->E B Ethylamine B->E C Base (e.g., Triethylamine) G Elimination of HCl C->G Neutralizes HCl D Anhydrous Solvent (e.g., DCM) F Intermediate E->F F->G H This compound G->H I Triethylammonium Chloride G->I

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (Temp? Atmosphere?) start->check_conditions analyze_byproducts Analyze Byproducts (TLC/HPLC/MS) check_reagents->analyze_byproducts check_stoichiometry->analyze_byproducts check_conditions->analyze_byproducts polar_byproduct High Polarity Byproduct? (Sulfonic Acid) analyze_byproducts->polar_byproduct Yes less_polar_byproduct Less Polar Byproduct? (Di-sulfonylation) analyze_byproducts->less_polar_byproduct No polar_byproduct->less_polar_byproduct No solution_dry Use Anhydrous Solvents/Reagents polar_byproduct->solution_dry Yes solution_stoichiometry Adjust Amine:Sulfonyl Chloride Ratio (e.g., 1:1.1) less_polar_byproduct->solution_stoichiometry Yes end Optimized Synthesis less_polar_byproduct->end No solution_dry->end solution_temp Lower Reaction Temperature solution_stoichiometry->solution_temp solution_temp->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: N-Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with N-alkylation reactions, specifically the formation of di-ethylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-ethylated byproduct formation during N-alkylation?

A1: The formation of di-ethylated and other over-alkylation byproducts is a common side reaction in N-alkylation.[1][2][3] This occurs because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.[1][2][4] The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making the secondary amine more reactive towards the ethylating agent than the initial primary amine.[2] This can lead to a "runaway reaction" producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[2][5]

Q2: What are the main strategies to prevent the formation of di-ethylated byproducts?

A2: The key strategies to control and prevent over-alkylation focus on manipulating reaction conditions and considering alternative synthetic routes. These include:

  • Stoichiometric Control : Use a large excess of the starting amine relative to the alkylating agent.[1][4]

  • Slow Addition of Alkylating Agent : Adding the ethylating agent dropwise maintains a low concentration, favoring mono-alkylation.[4][6]

  • Reaction Condition Optimization : Lowering the reaction temperature and using a less polar solvent can decrease the rate of the second alkylation.[1]

  • Choice of Base : Utilizing a bulky, non-nucleophilic base can help minimize over-alkylation.[4]

  • Protecting Groups : Employing a protecting group on the nitrogen atom can prevent multiple alkylations.[2][3][4]

  • Alternative Synthetic Methods : Methods like reductive amination or the "borrowing hydrogen" strategy offer greater selectivity.[1][4][7]

Q3: Can the choice of ethylating agent impact the formation of di-ethylated byproducts?

A3: Yes, the reactivity of the ethylating agent can influence the extent of over-alkylation. More reactive agents are more likely to lead to multiple substitutions.[1] For instance, ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride. While a more reactive agent can improve a sluggish reaction, it may also increase the likelihood of di-ethylation.

Q4: Are there catalytic methods that can improve selectivity for mono-ethylation?

A4: Absolutely. Various catalytic systems can enhance selectivity. For example, specific zeolite catalysts can control N-alkylation, and the reaction temperature can be tuned to favor mono-alkylation over C-alkylation or di-alkylation.[8] Ruthenium and Iridium-based catalysts are also used in "borrowing hydrogen" reactions, which provide high selectivity for mono-alkylation of amines with alcohols.[7][9] Additionally, phase transfer catalysis (PTC) can be employed to achieve selective mono-alkylation.

Troubleshooting Guide: Minimizing Di-Ethylated Byproducts

This guide provides a systematic approach to troubleshoot and minimize the formation of di-ethylated byproducts in your N-alkylation reactions.

Problem: Significant formation of di-ethylated product observed by analysis (e.g., GC-MS, LC-MS, NMR).

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: High Di-ethylation stoichiometry Adjust Stoichiometry: Increase Amine:Ethylating Agent Ratio (e.g., 3:1, 5:1, or higher) start->stoichiometry check_purity Check Reagent Purity: Ensure Anhydrous Conditions start->check_purity slow_addition Implement Slow Addition: Add Ethylating Agent Dropwise via Syringe Pump stoichiometry->slow_addition If still problematic outcome Outcome: Selective Mono-ethylation stoichiometry->outcome Successful conditions Modify Reaction Conditions: Lower Temperature Screen Solvents (Less Polar) Use Bulky Base slow_addition->conditions If still problematic slow_addition->outcome Successful alternative_methods Consider Alternative Methods: Reductive Amination 'Borrowing Hydrogen' Catalysis conditions->alternative_methods For persistent issues or sensitive substrates conditions->outcome Successful alternative_methods->outcome Successful

Caption: A logical workflow for troubleshooting and preventing the formation of di-ethylated byproducts in N-alkylation reactions.

Data on Reaction Parameter Influence

The following tables summarize how different reaction parameters can be adjusted to favor mono-N-ethylation over di-N-ethylation.

Table 1: Effect of Reactant Stoichiometry

Amine : Ethylating Agent RatioExpected Outcome for Mono-ethylationComments
1 : 1.1Low to Moderate SelectivitySignificant di-ethylation is likely.
3 : 1Good SelectivityA common starting point for optimization.
5 : 1High SelectivityOften results in exclusive formation of the mono-alkylated product.
1 : 3Very Low SelectivityThis ratio will strongly favor the di-ethylated product.[1]

Table 2: Influence of Reaction Conditions

ParameterCondition to Favor Mono-ethylationRationale
Temperature Lower Temperature (e.g., 0 °C to RT)Reduces the rate of the second alkylation step, which often has a higher activation energy.[1]
Solvent Less Polar (e.g., Toluene, THF)Can decrease the reactivity of the nucleophiles, potentially increasing selectivity.[1]
Base Bulky, Non-nucleophilic (e.g., DBU, DIPEA)Steric hindrance from the base-amine complex can disfavor a second alkylation.[4]
Concentration High Dilution / Slow AdditionKeeps the instantaneous concentration of the ethylating agent low, reducing the chance of it reacting with the product.[3][4]

Experimental Protocols

Protocol 1: Selective Mono-N-alkylation using Stoichiometric Control

This protocol details a general procedure for the selective mono-alkylation of a primary amine with an ethyl halide by using an excess of the amine.

Materials:

  • Primary amine (e.g., benzylamine)

  • Ethyl bromide or ethyl iodide

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., Acetonitrile, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (3.0 to 5.0 equivalents).

  • Add the chosen solvent (e.g., acetonitrile) to dissolve the amine.

  • Add the base (1.5 to 2.0 equivalents relative to the ethyl halide).

  • Stir the mixture at room temperature.

  • Slowly add the ethyl halide (1.0 equivalent) dropwise to the stirring mixture over a period of 30-60 minutes.

  • Monitor the reaction progress using TLC or LC-MS, paying close attention to the consumption of the starting amine and the formation of both mono- and di-ethylated products.

  • Once the reaction is complete (typically 2-24 hours), quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-ethylated secondary amine.

Protocol 2: Reductive Amination for Selective Mono-N-ethylation

Reductive amination is a highly selective alternative that avoids over-alkylation issues inherent to direct alkylation with ethyl halides.[1][4]

Materials:

  • Primary amine

  • Acetaldehyde (or a stable equivalent)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalyst, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 equivalent) and the solvent (e.g., DCE).

  • Add acetaldehyde (1.1 to 1.5 equivalents). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents).

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography if necessary.

Visualized Mechanisms and Strategies

Competitive Deprotonation Strategy

This strategy allows for the selective mono-alkylation of primary amines by ensuring the newly formed, more nucleophilic secondary amine remains protonated and thus unreactive.[10]

Competitive_Deprotonation cluster_0 Reaction Mixture RNH3Br R-NH₃⁺Br⁻ (Primary Amine Salt) RNH2 R-NH₂ (Reactive Primary Amine) RNH3Br->RNH2 Deprotonation R_NH2Et_Br R-NH₂⁺(Et)Br⁻ (Protonated, Unreactive Product) Base Base (e.g., DIPEA) R_NHEt R_NHEt RNH2->R_NHEt EtX Et-X (Ethylating Agent) R R NHEt R-NH-Et (Mono-ethylated Product) R_NHEt->R_NH2Et_Br Proton Exchange with R-NH₃⁺Br⁻ Borrowing_Hydrogen cluster_cycle Catalytic Cycle Catalyst [M]-H₂ (Metal Hydride) Metal_Catalyst [M] (Catalyst) Catalyst->Metal_Catalyst + Imine, -Product Amine R-NH₂ Imine R-N=CHCH₃ Alcohol Et-OH Aldehyde CH₃CHO Alcohol->Aldehyde Oxidation Aldehyde->Imine + R-NH₂ Product R-NH-Et Imine->Product Reduction Water H₂O Metal_Catalyst->Catalyst + Et-OH, -CH₃CHO

References

Technical Support Center: Optimizing Suzuki Coupling for Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated compounds. This resource is tailored for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their synthetic strategies. Below, you will find a comprehensive guide in a question-and-answer format to address common challenges, alongside detailed experimental protocols and data-driven recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in low to no yield. What are the primary factors to investigate?

Low or no conversion is a frequent issue and often points to problems with the catalyst system, reaction conditions, or the integrity of the reagents.[1] Key areas for troubleshooting include:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for all substrates, especially electron-deficient or sterically hindered aryl bromides.[1][2] Consider more robust catalyst systems.

  • Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents can significantly impact the reaction outcome.[1]

  • Solvent Effects: The polarity and protic nature of the solvent influence reaction rates and the occurrence of side reactions.[1]

  • Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen are critical parameters that require optimization.[1] Many Suzuki couplings are performed at elevated temperatures (80-110 °C).[1][3]

  • Reagent Quality: Ensure the purity and stability of your aryl bromide, boronic acid/ester, and solvent.

Q2: I'm observing significant side products, such as homocoupling and hydrodehalogenation. How can these be minimized?

The formation of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1]

  • Homocoupling: This side reaction, the coupling of two boronic acid molecules, is often promoted by the presence of oxygen.[3][4]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[3]

  • Hydrodehalogenation (Dehalogenation): This involves the replacement of the bromine atom with a hydrogen atom, consuming the starting material.[5]

    • Causes: High temperatures, prolonged reaction times, and the choice of base and ligand can all influence the rate of dehalogenation.[4][5]

    • Solution: Screen different bases and ligands. The electronic and steric properties of the phosphine ligand can affect the relative rates of cross-coupling versus dehalogenation.[5] Reducing the reaction temperature or time may also be beneficial.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common pathway for boronic acid decomposition.[4][6]

    • Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][3][6]

Q3: How do I select the optimal catalyst and ligand for my specific brominated substrate?

The ideal catalyst system depends on the electronic and steric properties of the aryl bromide.

  • Electron-Deficient Aryl Bromides: These substrates generally favor the oxidative addition step. However, a robust catalyst system is still beneficial.[1]

  • Electron-Rich Aryl Bromides: Oxidative addition can be slower for these substrates.[7] The use of bulky, electron-rich phosphine ligands can facilitate this step.[8][9]

  • Sterically Hindered Aryl Bromides: Standard catalysts are often insufficient. More active and robust catalyst systems are necessary to overcome the steric hindrance.[2]

  • Heterocyclic Bromides (e.g., Bromopyridines): The nitrogen atom in pyridines can coordinate to the palladium catalyst, inhibiting its activity.[3][6] Employing bulky phosphine ligands like SPhos, XPhos, and RuPhos can shield the palladium center and prevent this coordination.[6]

Q4: What is the role of the base, and how do I choose the right one?

The base plays a critical role in the transmetalation step, the transfer of the organic group from the boron atom to the palladium center.[10] There are two proposed mechanisms for this: the boronate pathway, where the base activates the boronic acid, and the hydroxide pathway, where the base reacts with the palladium complex.[10]

The choice of base is often empirical, but some general guidelines apply:

  • Inorganic bases are most common.[10] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[2][10]

  • Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[2]

  • Potassium phosphate (K₃PO₄) is a strong base that is effective in many challenging couplings.[2]

  • The strength of the base can be crucial; if a weaker base is ineffective, a stronger one may be required.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key reaction parameters for the Suzuki coupling of aryl bromides.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandSubstrate SuitabilityNotes
Pd(PPh₃)₄PPh₃General purpose, but may be suboptimal for challenging substrates.A common starting point for optimization.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)Electron-rich, sterically hindered, and heterocyclic aryl bromides.[6]Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[8]
Pd(dppf)Cl₂dppfGeneral purpose, often effective for a range of aryl bromides.A reliable catalyst for many applications.[11]
PalladacyclesPhosphine LigandsDeactivated aryl chlorides and bromides.[12]Often show high thermal stability and are insensitive to air and water.[8]

Table 2: Selection of Bases for Suzuki Coupling

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃Aryl bromides, aryl chloridesHighA widely used and cost-effective base.[10]
K₂CO₃Aryl bromidesHighSimilar to Na₂CO₃, often used in aqueous solvent mixtures.[13]
Cs₂CO₃Aryl bromides, challenging substratesHighHigher solubility in organic solvents can be advantageous.[2]
K₃PO₄Aryl bromides, challenging substratesHighA strong base, effective for difficult couplings.[2]
KFAryl bromidesModerate to HighFluoride ions are thought to play a role in activating the boronic acid.[10]
Organic Bases (e.g., TEA)Aryl bromidesVariableGenerally less effective than inorganic bases in many systems.[14]

Table 3: Common Solvents for Suzuki Coupling

Solvent SystemPropertiesNotes
Dioxane/Water or THF/WaterPolar, biphasicWater helps dissolve the inorganic base and facilitates transmetalation.[2]
TolueneAprotic, nonpolarOften used for reactions requiring higher temperatures.[2]
DMFPolar, aproticCan be effective, but may lead to side reactions at high temperatures.
Anhydrous SolventsAproticCan minimize the competing protodeboronation side reaction.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[3]

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[3]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, typically column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid/Ester, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_base Base and Solvent cluster_side_reactions Side Reactions start Low or No Yield? cat_check Is the catalyst/ligand appropriate for the substrate? start->cat_check No cond_check Are conditions optimized? (Temp, Time, Degassing) start->cond_check Yes cat_sol Screen alternative catalysts (e.g., with Buchwald ligands). cat_check->cat_sol cond_sol Increase temperature. Ensure rigorous degassing. cond_check->cond_sol No base_check Is the base/solvent combination suitable? cond_check->base_check Yes base_sol Screen different bases (K3PO4, Cs2CO3) and solvents. base_check->base_sol No side_check Are byproducts (homocoupling, dehalogenation) observed? base_check->side_check Yes side_sol Improve degassing. Use boronic esters. Screen ligands. side_check->side_sol

References

Technical Support Center: Purification of Crude 4-Bromo-N-ethylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4-Bromo-N-ethylbenzenesulfonamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While the ideal solvent should be determined empirically, a good starting point for N-aryl sulfonamides is often a polar protic solvent like ethanol, or a solvent mixture. A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is less soluble) to induce precipitation. For this compound, an ethanol/water or acetone/hexane mixture is a plausible and recommended system to investigate.[1]

Q2: How can I determine the appropriate solvent for recrystallization?

A2: A successful recrystallization relies on the principle that the desired compound is highly soluble in a solvent at high temperatures but poorly soluble at low temperatures. To select a suitable solvent, small-scale solubility tests should be performed with the crude material in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at both room temperature and the solvent's boiling point. The ideal solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling.

Q3: What should I do if my compound is impure, containing colored by-products?

A3: If your hot solution contains colored impurities, you can add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. After swirling the mixture for a few minutes, perform a hot filtration to remove the activated carbon and the adsorbed impurities before allowing the solution to cool and crystallize.[1] Be aware that activated carbon may also adsorb some of your product, which could slightly lower the overall yield.[1]

Q4: Is it possible to recover the product if the recrystallization fails?

A4: Yes, in most cases, the compound can be recovered. If crystallization does not occur or if the product "oils out," the solvent can be removed by rotary evaporation to recover the crude solid.[2] Another purification attempt can then be made, potentially with a different solvent system.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. The solution is too dilute (excess solvent was used).[1][2] 2. The solution is supersaturated and requires nucleation to initiate crystal growth.[1]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.[1] 2. Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.[1] 3. Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystal growth.[1] 4. Further Cooling: Cool the solution in an ice bath to further decrease the compound's solubility.[1]
The compound "oils out" instead of forming crystals. 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The compound is significantly impure.[1] 4. The melting point of the compound is low relative to the solvent's boiling point.[2]1. Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to slightly dilute the solution.[1] 2. Slow Cooling: Allow the solution to cool more slowly. Let the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[1][2] 3. Solvent System Change: Consider using a different solvent or solvent mixture.
The recrystallization yield is very low. 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. 2. Premature crystallization during hot filtration.1. Use Minimal Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] 2. Pre-heat Apparatus: Pre-heat the funnel and receiving flask during hot filtration to prevent the product from crystallizing prematurely on the filter paper.[3] 3. Concentrate Mother Liquor: After collecting the first crop of crystals, you can concentrate the remaining mother liquor and cool it to obtain a second crop of crystals.[3]
The purified crystals are still colored or appear impure. 1. Insoluble impurities were not removed. 2. Soluble colored impurities were not effectively removed.1. Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration step before cooling.[1] 2. Activated Carbon: For colored impurities, use activated carbon as described in the FAQs.[1] 3. Repeat Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired level of purity.[1]

Data Presentation

Due to a lack of publicly available quantitative solubility data for this compound, the following table provides hypothetical solubility data to guide solvent selection. These values are based on the general solubility characteristics of structurally similar sulfonamides and should be confirmed experimentally.

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Notes
Water< 0.1~0.5Very low solubility, making it a good anti-solvent.
Ethanol~2> 20Good solubility at elevated temperatures.
Acetone~5> 25High solubility, may require an anti-solvent.
Hexane< 0.1< 0.5Poor solvent, suitable as an anti-solvent.
Ethyl Acetate~3> 15A potential single-solvent or co-solvent.
Toluene~1> 10May be effective for recrystallization.

Experimental Protocols

Protocol for Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is adapted from a general procedure for a structurally similar compound, N-(4-bromobenzenesulfonyl)benzamide.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization cool_further Cool Further no_crystals->cool_further reheat_dilute Reheat and Dilute oiling_out->reheat_dilute slow_cooling Cool More Slowly oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: N-Ethylation of 4-bromo-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-ethylation of 4-bromo-2-nitroaniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this reaction, particularly incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: Why is the N-ethylation of 4-bromo-2-nitroaniline often slow or incomplete?

A1: The primary challenge is the reduced nucleophilicity of the amino group on the 4-bromo-2-nitroaniline substrate. The presence of two strong electron-withdrawing groups (a nitro group at the ortho position and a bromine atom at the para position) significantly decreases the electron density on the nitrogen atom.[1][2] This makes the amine a much weaker nucleophile compared to aniline, requiring more forcing reaction conditions to achieve complete ethylation.[1]

Q2: What is the most common side product, and how can it be minimized?

A2: The most prevalent side reaction is over-alkylation, which leads to the formation of the tertiary amine, N,N-diethyl-4-bromo-2-nitroaniline.[1][3][4] This occurs because the mono-ethylated product, N-ethyl-4-bromo-2-nitroaniline, can sometimes be more nucleophilic than the starting aniline, making it reactive towards further ethylation.[3][4]

To minimize over-alkylation:

  • Control Stoichiometry: Use a slight excess of the 4-bromo-2-nitroaniline relative to the ethylating agent (e.g., 1.1 to 1.5 equivalents of the aniline).[1]

  • Monitor Reaction Progress: Carefully monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed to prevent the accumulation of the di-ethylated product.

Q3: What type of ethylating agent is most effective?

A3: The reactivity of ethylating agents follows the general trend: ethyl iodide > ethyl bromide > ethyl chloride.[1][4] For a less reactive substrate like 4-bromo-2-nitroaniline, a more reactive agent such as ethyl iodide or ethyl bromide is generally preferred to achieve a reasonable reaction rate. Using alcohols like ethanol is also possible but typically requires a catalyst and higher temperatures through a "borrowing hydrogen" methodology.[5]

Q4: How does the choice of base and solvent impact the reaction?

A4: The selection of base and solvent is critical for success.

  • Base: Due to the low basicity of the aniline, a weak base is often insufficient.[1] Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH) are typically required to facilitate the reaction effectively.[1]

  • Solvent: Polar aprotic solvents are generally preferred as they can help stabilize charged intermediates and increase reaction rates without protonating the amine.[1] Common choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For higher temperature reactions, toluene can also be effective.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-ethylation of 4-bromo-2-nitroaniline.

Issue 1: Low or No Conversion to the Desired Product

If your reaction shows a low yield or fails to proceed, consider the following factors.

start Low / No Conversion cause1 Insufficient Base Strength (e.g., NaHCO₃) start->cause1 Check Base cause2 Inappropriate Temperature (Too Low) start->cause2 Check Temp. cause3 Poor Reagent Reactivity start->cause3 Check Reagents cause4 Impure Reagents / Solvent start->cause4 Check Purity solution1 Use a stronger base: K₂CO₃, Cs₂CO₃, tBuOK, NaH cause1->solution1 Solution solution2 Increase temperature gradually (e.g., 80-120 °C) cause2->solution2 Solution solution3 Use a more reactive ethylating agent (Et-I > Et-Br > Et-Cl) cause3->solution3 Solution solution4 Ensure reagents are pure and solvent is anhydrous cause4->solution4 Solution

Caption: Troubleshooting logic for low reaction conversion.
Issue 2: Significant Formation of N,N-diethyl Byproduct

If you observe a significant amount of the di-ethylated side product, consult the following table for optimization strategies.

ParameterRecommended AdjustmentRationale
Stoichiometry Increase the molar ratio of 4-bromo-2-nitroaniline to the ethylating agent (e.g., 1.2:1 or 1.5:1).A higher concentration of the primary amine increases the probability of it reacting with the ethylating agent over the mono-ethylated product.[1][4]
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times, especially after the primary amine is depleted, will favor the formation of the di-ethylated byproduct.[6]
Temperature Lower the reaction temperature.Reducing the temperature can decrease the rate of the second ethylation step more significantly than the first, thereby improving selectivity for the mono-ethylated product.[4]
Reagent Addition Add the ethylating agent slowly or portion-wise to the reaction mixture.This maintains a low instantaneous concentration of the ethylating agent, favoring reaction with the more abundant primary amine.

Experimental Protocols

Protocol 1: N-Ethylation using Ethyl Iodide

This protocol describes a general procedure for the mono-N-ethylation of 4-bromo-2-nitroaniline using ethyl iodide, a highly reactive ethylating agent.

Materials and Reagents:

  • 4-bromo-2-nitroaniline (1.0 eq.)

  • Ethyl iodide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous, sufficient for ~0.1 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stir plate

  • Inert atmosphere (Argon or Nitrogen)

cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Add 4-bromo-2-nitroaniline and K₂CO₃ to a dry flask setup2 2. Add anhydrous acetonitrile setup1->setup2 setup3 3. Add ethyl iodide dropwise setup2->setup3 reaction1 4. Heat mixture to 80 °C setup3->reaction1 reaction2 5. Monitor by TLC until starting material is consumed workup1 6. Cool, filter off salts reaction2->workup1 workup2 7. Quench with water and extract with ethyl acetate workup1->workup2 workup3 8. Dry, concentrate, and purify by column chromatography workup2->workup3

Caption: General experimental workflow for N-ethylation.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Place the flask under an inert atmosphere and add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Reagent Addition: Begin stirring the suspension and add ethyl iodide (1.05 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and allow it to stir.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-ethyl-4-bromo-2-nitroaniline.

Optimization Data

The following table summarizes typical conditions and considerations for optimizing the N-ethylation reaction.

ParameterCondition 1Condition 2Condition 3Notes
Ethylating Agent Ethyl Bromide (1.1 eq)Ethyl Iodide (1.05 eq)Diethyl Sulfate (1.1 eq)Reactivity: EtI > EtBr. Diethyl sulfate is also effective but is highly toxic.
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)tBuOK (1.5 eq)Cs₂CO₃ is more soluble and can sometimes improve rates. tBuOK is a stronger, non-nucleophilic base suitable for challenging cases.[1]
Solvent AcetonitrileDMFTolueneDMF is a good solvent but has a high boiling point, making it harder to remove. Toluene is suitable for higher temperature reactions.[1]
Temperature 80 °C100 °C60 °CHigher temperatures increase the reaction rate but may also promote side reactions like over-alkylation.[1][4]
Typical Yield 70-85%80-95%75-90%Yields are highly dependent on the specific combination of reagents and conditions, as well as the success of the purification.

References

Preventing de-bromination during reduction of halogenated nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the selective reduction of halogenated nitroaromatics to their corresponding anilines while preventing the undesired side reaction of de-bromination.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why is it a common side reaction during the reduction of halogenated nitroaromatics?

A1: De-bromination, a specific type of dehalogenation, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of a non-halogenated aniline byproduct, which reduces the yield of the desired bromo-aniline and complicates the purification process. This side reaction is particularly prevalent in catalytic hydrogenation, where the catalyst can facilitate the cleavage of the carbon-bromine bond.

Q2: What are the primary factors that promote de-bromination?

A2: Several factors can promote the de-bromination of bromo-nitroaromatics during reduction:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a highly active catalyst for nitro group reduction but is also notorious for causing dehalogenation, especially for aryl bromides and iodides.[1][2]

  • Reaction Temperature: Elevated temperatures can increase the rate of the de-bromination side reaction.[3][4]

  • Choice of Base: The presence and strength of a base can influence the reaction pathway. Strong bases may promote the formation of hydride species that lead to de-bromination.[3][4]

  • Hydrogen Pressure: In catalytic hydrogenation, high hydrogen pressure can sometimes increase the incidence of de-bromination.

  • Solvent: Protic solvents like alcohols can sometimes act as a hydride source, contributing to de-bromination.[3]

Q3: How can I tell if de-bromination is occurring in my reaction?

A3: The most common methods for detecting de-bromination are:

  • Mass Spectrometry (MS): Analysis of the crude reaction mixture by LC-MS or GC-MS will show a peak corresponding to the mass of the de-brominated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show signals corresponding to the aniline product without the bromine substituent. The integration of these signals relative to the desired product can be used to quantify the extent of de-bromination.

Troubleshooting Guides

This section provides solutions to common problems encountered during the reduction of halogenated nitroaromatics.

Issue 1: Significant de-bromination observed with Pd/C catalytic hydrogenation.

When using the common Pd/C catalyst with hydrogen gas, de-bromination is a frequent issue. The following workflow can help troubleshoot and mitigate this problem.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for de-bromination with Pd/C.

  • Step 1: Modify Reaction Conditions

    • Lower Temperature: Running the reaction at a lower temperature can often disfavor the de-bromination pathway.

    • Lower Hydrogen Pressure: Reducing the hydrogen pressure can decrease the rate of hydrodehalogenation.

    • Use Additives: The addition of catalyst poisons or modifiers, such as sulfur compounds (e.g., thiophene) or nitrogen bases (e.g., pyridine, quinoline), can selectively inhibit the catalyst's activity towards dehalogenation.

  • Step 2: Change the Catalyst

    • Raney Nickel: This catalyst is often a good alternative to Pd/C for reducing nitro groups in the presence of halogens, as it generally shows lower dehalogenation activity.[2]

    • Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is known to be highly selective for the reduction of nitro groups while preserving halogens.[1]

  • Step 3: Change the Reduction Method Entirely

    • Metal/Acid Systems: Reagents like iron in hydrochloric or acetic acid (Fe/HCl, Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and effective methods for nitro group reduction and typically do not cause dehalogenation.[1][2][5]

    • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (even Pd/C) can be a milder and more selective method. The reaction conditions, particularly temperature, can be tuned to prevent de-bromination.[6]

Issue 2: De-bromination occurs even with alternative methods.

If de-bromination persists even after moving away from standard Pd/C hydrogenation, consider the following:

  • Purity of Starting Material and Reagents: Ensure that the starting material and solvents are free of impurities that could act as reducing agents or catalyst promoters for de-bromination.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to over-reduction and increased de-bromination. The product aniline is often more susceptible to dehalogenation than the starting nitroaromatic.[7][8]

  • pH of the Reaction Medium: For metal/acid reductions, maintaining an acidic pH is crucial. If the medium becomes neutral or basic, the reducing power of the metal can change, potentially leading to side reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the selective reduction of halogenated nitroaromatics, highlighting conditions that minimize de-bromination.

Table 1: Comparison of Catalysts for the Reduction of 1-iodo-4-nitrobenzene

Catalyst (1 mol%)Conversion of Starting Material (%)Dehalogenation (%)Reaction Time (h)
Pt-V/C99.510.08
Raney Co (15 mol%)>990.87.5
Pd(S)/C<10-4

Reaction conditions: 0.05 M 1-iodo-4-nitrobenzene in THF/H₂O (95:5), 5 bar H₂, 80 °C. Data extracted from a study on selective hydrogenation.[8]

Table 2: Effect of Substrate Concentration on Dehalogenation

Substrate Concentration (M)Conversion (%)Dehalogenation (%)Reaction Time (min)
0.29427240
0.193821
0.0599.515

Catalyst: Pt-V/C. Substrate: 1-iodo-4-nitrobenzene. The data shows that lower substrate concentrations can significantly reduce dehalogenation.[8]

Table 3: Selective Reduction of Various Halogenated Nitroarenes with Hydrazine Hydrate and Pd/C

SubstrateProductYield (%)
1-Bromo-4-nitrobenzene4-Bromoaniline95
1-Chloro-4-nitrobenzene4-Chloroaniline96
1-Iodo-4-nitrobenzene4-Iodoaniline92
2-Bromo-5-nitropyridine5-Amino-2-bromopyridine94

These reactions were carried out at room temperature to minimize dehalogenation.[6]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable, non-catalytic method suitable for substrates sensitive to catalytic hydrogenation.[1]

graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for SnCl₂ reduction.

Materials:

  • Bromo-nitroaromatic compound (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the bromo-nitroaromatic compound in absolute ethanol.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Allow the reaction to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Selective Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This protocol uses Pd/C but under milder transfer hydrogenation conditions to avoid de-bromination.[6]

Materials:

  • Halogenated nitroarene (1 equivalent)

  • 10% Pd/C (1-5 mol%)

  • Hydrazine monohydrate (4 equivalents)

  • Ethanol

Procedure:

  • To a solution of the halogenated nitroarene in ethanol, add 10% Pd/C.

  • Heat the suspension to a gentle reflux.

  • Add hydrazine monohydrate dropwise over a period of 10-15 minutes.

  • For substrates prone to dehalogenation (e.g., those with electron-donating groups), run the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

References

Technical Support Center: Column Chromatography of Polar Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the column chromatography of polar sulfonamides. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification processes.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of polar sulfonamides, offering potential causes and practical solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system. - Unsuitable stationary phase. - Column overloading.- Optimize Solvent System: Screen various solvent systems using Thin Layer Chromatography (TLC) to achieve a clear separation of the target sulfonamide from impurities. A good starting point is a system that gives your product an Rf value of approximately 0.2-0.3.[1] - Change Stationary Phase: If silica gel provides poor resolution, consider alternative stationary phases such as alumina, aminopropyl-modified silica, or polar-embedded phases.[2][3] - Reduce Sample Load: The amount of crude product loaded onto the column should typically be 1-3% of the silica gel weight. For difficult separations, a lower loading of around 1% is recommended.[4][5]
Peak Tailing - Strong interaction between the basic sulfonamide and acidic silanol groups on the silica surface. - Sample is poorly soluble in the mobile phase.- Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), to the eluent to neutralize the acidic silanol groups.[6][7][8][9][10][11] - Neutralize the Silica Gel: Pre-treat the silica gel with a solution containing a base like triethylamine before packing the column. - Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina or a bonded phase such as aminopropyl silica.[6]
Low Recovery / Compound Stuck on Column - Irreversible adsorption of the polar sulfonamide onto the acidic silica gel. - Degradation of the sulfonamide on the acidic stationary phase.- Use a More Polar Eluent: Gradually increase the polarity of the mobile phase. A mixture of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide, can be effective for eluting very polar compounds.[10][12] - Deactivate the Silica Gel: Use a neutralized silica gel to minimize strong acidic interactions. - Employ Alternative Techniques: For highly polar sulfonamides, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography with a suitable ion-pairing agent.[13][14][15][16][17]
Compound Degradation on Column - Acid-sensitivity of the sulfonamide interacting with the acidic silica gel.- Neutralize the Stationary Phase: Use silica gel that has been pre-treated with a base. - Minimize Residence Time: Run the chromatography as quickly as possible ("flash chromatography") to reduce the contact time between the compound and the silica gel. - Use a Less Acidic Stationary Phase: Options include neutral alumina or Florisil.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my polar sulfonamide?

A1: The ideal solvent system should provide a good separation between your target compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates with various solvent combinations. Aim for a solvent system that gives your desired sulfonamide an Rf value between 0.2 and 0.4 for optimal separation on a column.[1] A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone). For highly polar sulfonamides, systems like dichloromethane/methanol are often effective.

Q2: What can I do if my sulfonamide streaks badly on the TLC plate and I anticipate peak tailing on the column?

A2: Streaking on a TLC plate is a strong indicator of strong interactions with the stationary phase, which will likely translate to peak tailing during column chromatography. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your developing solvent. This helps to saturate the acidic silanol sites on the silica, leading to more symmetrical spots and peaks.

Q3: My polar sulfonamide won't move from the baseline, even with highly polar solvents. What are my options?

A3: If your compound is immobile even in highly polar solvent systems like 10-20% methanol in dichloromethane, it is likely strongly adsorbed to the silica gel. In this situation, you have a few options:

  • Add a stronger modifier: A small amount of ammonium hydroxide in your eluent can help to displace the highly polar compound.

  • Switch to a different stationary phase: Alumina (basic or neutral) can be a good alternative for basic compounds.

  • Consider alternative chromatography techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds and may be a more suitable technique.[13][14][15][16][17]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and when should I use it for sulfonamide purification?

A4: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[3][17][18] It is particularly useful for separating and retaining highly polar compounds that show little to no retention in reversed-phase chromatography. You should consider using HILIC when your polar sulfonamide is too polar to be effectively retained and separated by normal-phase chromatography on silica gel.[13][14][15][16][17]

Quantitative Data Summary

The following tables provide a summary of quantitative data gathered from various sources to aid in experimental design.

Table 1: Rf Values of Selected Sulfonamides in Different Solvent Systems

SulfonamideSolvent SystemRf Value
SulfadiazineChloroform / n-Butanol (80:20)0.25
SulfamethazineChloroform / n-Butanol (80:20)0.40
SulfaquinoxalineChloroform / n-Butanol (80:20)0.60
SulfanilamideChloroform / n-Butanol (80:20)0.15
SulfapyridineChloroform / n-Butanol (80:20)0.30

Data extracted from a study by Thomas et al. (1983), which may use different specific conditions than your experiment.[19]

Table 2: Percent Recovery of Sulfonamides Using Various Extraction and Purification Methods

SulfonamideSample MatrixPurification MethodPercent Recovery
SulfamethoxazoleHoneyQuEChERS with C1895.8%
SulfadiazineHoneyQuEChERS with C1898.2%
SulfamethazinePorkOnline SPE-LC-MS/MS78.3 - 99.3%
Multiple SulfonamidesSoilSolid-Phase Extraction40.2 - 149.3%
SulfamethoxazoleWaterHPLC-UV98.47 - 101.52%

Recovery percentages can vary significantly based on the complexity of the matrix and the specifics of the protocol.[20][21][22][23]

Experimental Protocols

Protocol 1: Neutralizing Silica Gel for Column Chromatography of Basic Sulfonamides

This protocol describes the deactivation of silica gel using triethylamine to minimize peak tailing and improve the recovery of basic sulfonamides.

Materials:

  • Silica gel (60-120 mesh)

  • Triethylamine (TEA)

  • Petroleum ether (or other non-polar solvent like hexane)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add the desired amount of silica gel.

  • Add triethylamine to the silica gel. A common ratio is 2-3 mL of TEA for every 150 g of silica gel.[24]

  • Add enough petroleum ether to create a mobile slurry.

  • Swirl the slurry gently to ensure the triethylamine is evenly distributed throughout the silica gel.

  • Remove the petroleum ether under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the neutralized silica gel under vacuum overnight to remove any residual solvent.

  • The neutralized silica gel is now ready for packing the column.

Protocol 2: General Method Development for HILIC Separation of Polar Sulfonamides

This protocol provides a step-by-step approach for developing a HILIC method for the separation of highly polar sulfonamides.

Materials:

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer (e.g., ammonium formate or ammonium acetate), MS-grade if applicable

Procedure:

  • Column Selection: Choose a HILIC stationary phase. Bare silica is a good starting point. Amide or zwitterionic phases can offer different selectivity.[3][18]

  • Mobile Phase Preparation:

    • Solvent A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).

    • Solvent B: Acetonitrile.

  • Initial Gradient: Start with a high percentage of the organic solvent (e.g., 95% B) and create a gradient to a lower percentage (e.g., 60% B) over 15-20 minutes. This will help to elute a wide range of polar compounds.

  • Sample Preparation: Dissolve the sulfonamide sample in the initial mobile phase conditions (e.g., 95% ACN / 5% aqueous buffer). If the sample is not soluble, use the minimum amount of a stronger solvent.

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase for at least 10-15 column volumes to ensure a stable water layer on the stationary phase. This is crucial for reproducible retention times.

  • Injection and Analysis: Inject the sample and run the gradient.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile.

    • Selectivity: To change the elution order, you can modify the pH of the aqueous component, change the buffer salt, or try a different HILIC stationary phase.[16][25]

    • Peak Shape: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase to avoid peak distortion.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Separation, Peak Tailing) check_tlc Review TLC Data start->check_tlc check_loading Assess Sample Load start->check_loading check_peak_shape Analyze Peak Shape start->check_peak_shape optimize_solvent Optimize Solvent System (Polarity, Modifiers) check_tlc->optimize_solvent Poor Separation change_stationary_phase Change Stationary Phase (Alumina, Amino, HILIC) check_tlc->change_stationary_phase No Improvement consider_alt_tech Consider Alternative Technique (HILIC, RP-HPLC) optimize_solvent->consider_alt_tech solution Problem Resolved optimize_solvent->solution change_stationary_phase->consider_alt_tech change_stationary_phase->solution reduce_load Reduce Sample Load check_loading->reduce_load Overloaded reduce_load->solution add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_peak_shape->add_modifier Peak Tailing neutralize_silica Use Neutralized Silica check_peak_shape->neutralize_silica Severe Tailing add_modifier->solution neutralize_silica->solution consider_alt_tech->solution

Caption: Troubleshooting workflow for sulfonamide purification.

Peak_Tailing_Factors cluster_causes Primary Causes cluster_solutions Mitigation Strategies peak_tailing Peak Tailing of Polar Sulfonamides cause1 Strong Analyte-Stationary Phase Interaction peak_tailing->cause1 cause2 Acidic Silanol Groups on Silica peak_tailing->cause2 cause3 Secondary Interactions peak_tailing->cause3 solution1 Add Basic Modifier (e.g., Triethylamine) cause1->solution1 solution2 Neutralize Silica Gel cause2->solution2 solution3 Use Alternative Stationary Phase cause2->solution3 solution4 Adjust Mobile Phase pH cause3->solution4

Caption: Factors contributing to peak tailing and mitigation strategies.

References

Technical Support Center: Optimizing Recrystallization of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of benzenesulfonamide derivatives during recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of benzenesulfonamide derivatives and offers step-by-step solutions.

Issue 1: Low or No Crystal Yield

Possible Causes:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield, as the solution may not become saturated upon cooling, leaving a significant amount of the compound dissolved in the mother liquor.[1]

  • Inappropriate Solvent Choice: The selected solvent may be too effective at dissolving the compound, even at low temperatures.

  • Premature Crystallization: Crystals forming during hot filtration can lead to significant product loss.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

Solutions:

  • Reduce Solvent Volume: If the mother liquor is still available, evaporate a portion of the solvent and attempt to recrystallize. A good starting point is to use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[1]

  • Re-evaluate Solvent System: Consult solubility data to select a more appropriate solvent or consider a mixed-solvent system. For many benzenesulfonamide derivatives, a polar solvent like ethanol or isopropanol, with water added as an anti-solvent, can significantly improve yield.[2]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.

  • Optimize Cooling: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize the precipitation of the crystals.

Issue 2: Oiling Out - Product Separates as a Liquid

Possible Causes:

  • High Solute Concentration: The concentration of the solute may be too high, causing it to separate from the solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of the benzenesulfonamide derivative.

  • Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture and promote oiling out.

Solutions:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly.

  • Slow Cooling: Insulate the flask to encourage gradual cooling and promote the formation of well-defined crystals.

  • Change Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system to modulate the solubility.

  • Charcoal Treatment: If colored impurities are suspected, adding activated charcoal to the hot solution before filtration can help remove them. Use charcoal sparingly as it can also adsorb the desired product.

Issue 3: Crystals Fail to Form Upon Cooling (Supersaturation)

Possible Causes:

  • High Purity of Compound: Very pure compounds can sometimes be resistant to crystallization.

  • Lack of Nucleation Sites: A smooth glass surface may not provide enough nucleation sites for crystal growth to begin.

  • Excess Solvent: As with low yield, too much solvent will prevent the solution from becoming saturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.

    • Seeding: Add a tiny, pure crystal of the benzenesulfonamide derivative to the solution to initiate crystal growth.

  • Reduce Solvent: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing benzenesulfonamide derivatives?

An ideal solvent for recrystallizing benzenesulfonamide derivatives should dissolve the compound well at high temperatures but poorly at low temperatures. Benzenesulfonamide itself has low solubility in water but is more soluble in organic solvents like alcohols (methanol, ethanol, propanol) and acetone. For many derivatives, a mixed-solvent system, such as ethanol/water or isopropanol/water, where water acts as an anti-solvent, can provide excellent results.[2] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific compound and impurity profile.

Q2: How much solvent should I use to dissolve my crude product?

The goal is to use the minimum amount of near-boiling solvent to completely dissolve the solid.[1] Using an excess of solvent is a common mistake that leads to low recovery. Add the hot solvent in small portions to the crude material while heating and stirring until the solid just dissolves.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

If the crystals retain a colored tint, it is likely due to impurities with similar solubility profiles to your product. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, use it judiciously, as it can also adsorb some of your desired product, potentially lowering the yield. A second recrystallization may also be necessary.

Q4: The recovered crystals are very fine, almost like a powder. What causes this?

The formation of very fine crystals is typically a result of the solution cooling too rapidly or being agitated during the cooling process. To obtain larger crystals, allow the solution to cool slowly and undisturbed on a benchtop before transferring it to an ice bath.

Q5: Can I put my hot solution directly into an ice bath to speed up crystallization?

It is not recommended to cool the hot solution directly in an ice bath. Rapid cooling often leads to the formation of small, impure crystals and can also cause the compound to "oil out." For the best results in terms of purity and crystal size, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize recovery.

Data Presentation

The choice of solvent is critical for maximizing yield. The following table summarizes the solubility of benzenesulfonamide in various organic solvents at different temperatures. A larger difference in solubility between the high and low temperatures indicates a better potential solvent for recrystallization.

Table 1: Solubility of Benzenesulfonamide in Various Solvents (mole fraction x10^2)

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl Acetate
273.151.851.120.810.654.151.23
283.152.891.781.291.045.891.87
293.154.352.732.011.628.122.80
303.156.384.093.032.4511.054.12
313.159.196.014.473.6114.926.01
323.1513.058.686.475.2320.018.68

Data adapted from a study on the solubility of benzenesulfonamide in 16 neat solvents.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Benzenesulfonamide Derivative

This protocol provides a general procedure for the recrystallization of a benzenesulfonamide derivative from a single solvent, such as ethanol.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude benzenesulfonamide derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass for final drying.

Protocol 2: Mixed-Solvent Recrystallization of a Benzenesulfonamide Derivative (Ethanol/Water)

This protocol is particularly useful for improving the yield of polar benzenesulfonamide derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude benzenesulfonamide derivative in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals thoroughly.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration ClearFiltrate Clear Hot Filtrate HotFiltration->ClearFiltrate SlowCool Slow Cooling to Room Temp ClearFiltrate->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath Crystals Crystal Formation IceBath->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: Workflow for a typical recrystallization experiment.

Troubleshooting_Low_Yield Start Low Crystal Yield Q1 Was excess solvent used? Start->Q1 A1_Yes Evaporate some solvent and re-cool Q1->A1_Yes Yes Q2 Was cooling too rapid? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Re-dissolve, cool slowly Q2->A2_Yes Yes Q3 Is the solvent choice optimal? Q2->Q3 No A2_Yes->End A3_Yes Consider a mixed-solvent system Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting low recrystallization yield.

References

Catalyst and ligand selection for Suzuki coupling of aryl sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aryl sulfonates (e.g., tosylates, mesylates).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of aryl sulfonates and offers systematic approaches to troubleshoot and optimize your reactions.

Q1: My Suzuki coupling reaction with an aryl sulfonate is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of aryl sulfonates is a common issue, primarily due to the higher stability of the C–O bond in sulfonates compared to C–X (X = Br, I) bonds in aryl halides. This makes the initial oxidative addition step more challenging. Here are the key areas to troubleshoot:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for activating aryl sulfonates. Standard ligands like PPh₃ are often ineffective.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step and in the activation of the boronic acid/ester. An inappropriate base can lead to a stalled reaction.

  • Inadequate Solvent and Temperature: The solvent system must solubilize the reactants and the catalyst effectively. Many aryl sulfonate couplings require elevated temperatures to proceed at a reasonable rate.

  • Reagent Quality and Inert Atmosphere: The purity of your aryl sulfonate, boronic acid/ester, and the strict exclusion of oxygen are paramount for a successful reaction.

Q2: My reaction is very slow or has stalled completely. How can I increase the reaction rate?

A2: Slow or stalled reactions are often a result of a high activation barrier for the oxidative addition of the palladium catalyst to the aryl sulfonate.[1] Consider the following optimizations:

  • Switch to a More Active Ligand: Bulky, electron-rich phosphine ligands are known to significantly accelerate the oxidative addition step. Ligands from the Buchwald biaryl phosphine family, such as XPhos, SPhos, and CM-phos, are highly recommended.[2][3][4]

  • Increase the Reaction Temperature: If your starting materials and products are thermally stable, increasing the reaction temperature (typically in the range of 80-120 °C) can overcome the activation energy barrier.[2][5]

  • Optimize the Base: A stronger, non-nucleophilic base can facilitate the reaction. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2][6]

  • Consider a Nickel Catalyst System: For particularly challenging substrates, nickel-based catalyst systems can be a powerful alternative to palladium.

Q3: I am observing significant side product formation, such as homocoupling of the boronic acid or desulfonylation of my starting material. How can I minimize these?

A3: The formation of side products can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

  • Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[7][8]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas your solvents before use.

  • Preventing Desulfonylation (Hydrodesulfonylation): This side reaction replaces the sulfonate group with a hydrogen atom.

    • Solution: This can be influenced by the choice of base and solvent. If you are using a protic solvent, consider switching to an aprotic solvent. The nature of the ligand can also influence the relative rates of reductive elimination (product formation) versus side reactions.

Data Presentation: Catalyst and Ligand Performance

The selection of the appropriate catalyst and ligand is crucial for the successful Suzuki coupling of aryl sulfonates. The following tables summarize the performance of various catalyst systems under different reaction conditions.

Table 1: Comparison of Ligands for the Suzuki Coupling of Aryl Mesylates and Tosylates

EntryAryl SulfonateBoronic AcidPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-tert-butylphenyl mesylateFuran-3-boronic acidPd(OAc)₂ (2)L2 (CM-phos) (4)K₃PO₄t-AmOH110298 (GC)[2]
24-tert-butylphenyl tosylatePhenylboronic acidPd(OAc)₂ (0.2)L2 (CM-phos) (0.4)K₃PO₄Dioxane1001295[4]
34-methoxyphenyl tosylate2-methylphenylboronic acidPd(OAc)₂ (2)P4KOHMeOH60295[9]
44-tolyl tosylatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane801292[10]
5Naphthyl-2-mesylate4-methoxyphenylboronic acidPd(OAc)₂ (2)L2 (CM-phos) (4)K₃PO₄t-AmOH110296[2]

Table 2: Effect of Electron-Donating and -Withdrawing Groups on Aryl Tosylates

EntryAryl TosylateBoronic AcidPd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-cyanophenyl tosylatePhenylboronic acidPd(OAc)₂ (2)P4 (4)Et₃NEtOH800.598[9]
24-acetylphenyl tosylate4-methoxyphenylboronic acidPd(OAc)₂ (2)P4 (4)Et₃NEtOH80196[9]
34-methoxyphenyl tosylatePhenylboronic acidPd(OAc)₂ (2)P4 (4)KOHMeOH60295[9]
44-(trifluoromethyl)phenyl tosylate3,5-dimethylphenylboronic acidPd(OAc)₂ (2)P4 (4)Et₃NEtOH80194[9]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of aryl sulfonates. Note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of Aryl Tosylates with Buchwald Ligands

This protocol is adapted for the use of bulky, electron-rich biaryl phosphine ligands.

Reagents and Equipment:

  • Aryl tosylate (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Buchwald ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or t-AmOH, 3-5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl tosylate, arylboronic acid, palladium precatalyst, ligand, and base.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method (three cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine the aryl sulfonate (1.0 mmol), boronic acid (1.5 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, acetone, and water).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the specified temperature (e.g., 100-130 °C) for a short duration (e.g., 10-20 minutes).

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions of aryl sulfonates.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling of Aryl Sulfonates start Low or No Yield Observed check_catalyst Evaluate Catalyst System - Is the ligand appropriate (e.g., bulky, electron-rich)? - Is the catalyst loading sufficient? - Is the catalyst fresh and active? start->check_catalyst check_base Assess the Base - Is the base strong enough (e.g., K3PO4, Cs2CO3)? - Is the base fully dissolved or finely powdered? start->check_base check_conditions Review Reaction Conditions - Is the temperature high enough? - Is the solvent appropriate for solubility? - Is the reaction under a strict inert atmosphere? start->check_conditions optimize_catalyst Optimize Catalyst/Ligand - Switch to a more active ligand (e.g., Buchwald type). - Increase catalyst/ligand loading. check_catalyst->optimize_catalyst optimize_base Optimize Base - Screen stronger bases. - Ensure anhydrous conditions if necessary. check_base->optimize_base optimize_conditions Optimize Conditions - Increase reaction temperature. - Screen different solvents. - Ensure rigorous degassing. check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-OSO2R'' PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R R-Pd(II)(R')L_n Transmetalation->PdII_R_R [R'-B(OR)2(Base)]^- RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylSulfonate Ar-OSO2R'' (X=OSO2R'') ArylSulfonate->OxAdd BoronicAcid R'-B(OR)2 + Base BoronicAcid->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

How to remove colored impurities from aromatic diamine products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the removal of colored impurities from aromatic diamine products.

Frequently Asked Questions (FAQs)

Q1: Why is my aromatic diamine product colored?

Aromatic diamines can develop color for several reasons. Often, they are colorless when pure but can become colored upon storage due to air oxidation.[1] The formation of highly conjugated by-products, residual starting materials, or degradation products during synthesis are also common causes of discoloration.[2] These compounds, even in trace amounts, can impart significant color because they absorb light in the visible spectrum.[3]

Q2: What are the primary methods for removing colored impurities from aromatic diamines?

There are several effective methods for decolorizing aromatic diamine products. The choice of method depends on the nature of the impurity, the scale of the experiment, and the physical properties of the diamine. The most common techniques include:

  • Adsorption: Treatment with activated carbon is widely used to adsorb colored organic impurities.[4][5]

  • Crystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid diamines, as impurities are often excluded from the crystal lattice.[6][7]

  • Distillation: For liquid diamines or those that are thermally stable, distillation (often under vacuum) can effectively separate the product from less volatile colored impurities.[8][9]

  • Chemical Treatment: In some cases, chemical additives can be used to reduce coloration. For example, adding N,N-dihydrocarbylhydroxylamines can reduce existing color in certain liquid aromatic diamines.[2]

  • Hydrogenation: Catalytic hydrogenation can be employed to decolorize amines.[4] This process can reduce colored impurities to colorless compounds.

Q3: How can I prevent my purified aromatic diamine from developing color during storage?

To maintain the purity and prevent discoloration of aromatic diamines, especially after purification, it is crucial to store them under an inert atmosphere, such as nitrogen.[2] This minimizes contact with oxygen, thereby preventing oxidation, which is a primary cause of color formation over time.[1][2] Using a closed, airtight container is also recommended.

Troubleshooting Guides

Problem: My synthesized aromatic diamine is a solid with a noticeable off-color (e.g., yellow, brown, or red).

Possible Cause Suggested Solution
Trapped Solvent/Impurities Perform recrystallization. This is one of the most effective methods for purifying solids. Experiment with different solvents to find one that dissolves the diamine when hot but has low solubility when cold. For m-phenylenediamine, n-butanol has been used successfully.[10] A mixture of a polar solvent (like methanol or ethanol) with a less polar solvent (like diethyl ether) can also be effective.[10]
Highly Adsorbed Impurities If recrystallization fails to remove the color, try treatment with activated carbon in solution. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat and stir the mixture, and then filter the hot solution to remove the carbon. The purified diamine can then be recovered by crystallization or evaporation of the solvent.[11]

Problem: My liquid aromatic diamine is dark or discolored.

Possible Cause Suggested Solution
High-Boiling Impurities Use fractional distillation, preferably under reduced pressure (vacuum distillation), to protect the heat-sensitive amine from degradation. This method is effective at separating the desired diamine from non-volatile or high-boiling colored impurities.[9]
Oxidation Products If distillation is insufficient, a chemical treatment may be necessary. For certain liquid ring-polyalkyl-substituted aromatic diamines, adding a small, color-reducing amount of a dihydrocarbylhydroxylamine, such as N,N-diethylhydroxylamine, can promptly reduce coloration.[2]
General Contaminants Treatment with activated carbon can be applied to liquid amines as well. The amine can be passed through a packed bed of granular activated carbon or treated as a slurry, followed by filtration.[12][13] This is effective for removing a wide range of degradation products and foam-causing contaminants.[13]

Data Presentation: Comparison of Purification Methods

Method Primary Application Key Experimental Parameters Advantages Potential Drawbacks
Adsorption (Activated Carbon) Solid or liquid diamines with a broad range of organic impurities.[12][14]Carbon type (mesh size, iodine number), contact time, temperature, solvent.[12]Widely applicable, effective for many impurity types, cost-effective.[15]Can lead to product loss due to adsorption; requires effective filtration to remove carbon fines.
Crystallization Solid diamines.Solvent selection, cooling rate, temperature gradient.[10]Can achieve very high purity; removes impurities not easily separated by other means.Yield can be low; finding a suitable solvent can be challenging; not applicable to liquids or oils.[7]
Distillation Liquid or thermally stable solid diamines.Pressure (vacuum), temperature, column efficiency (for fractional distillation).[9]Excellent for separating components with different boiling points; can be scaled up.[9]Not effective for azeotropes or impurities with similar boiling points; thermal degradation can occur.[9]
Hydrogenation Diamines with reducible colored impurities.Catalyst (e.g., Ru, Pd, Pt), hydrogen pressure, temperature, solvent.[16][17]Can chemically convert colored impurities to colorless ones.[4]Requires specialized high-pressure equipment; catalyst can be expensive; potential for over-reduction of the diamine itself.

Experimental Protocols

Protocol 1: Decolorization of a Solid Aromatic Diamine using Activated Carbon

This protocol describes a general procedure for removing colored impurities from a solid aromatic diamine by treating a solution of the compound with activated carbon.

  • Solvent Selection: Choose a solvent that readily dissolves the aromatic diamine at an elevated temperature but shows lower solubility at room temperature or below. This will facilitate subsequent recovery by crystallization.

  • Dissolution: In a flask, dissolve the impure diamine in a minimal amount of the selected hot solvent to create a near-saturated solution.

  • Activated Carbon Addition: Add a small quantity of decolorizing activated carbon to the hot solution. Typically, this is about 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid violent boiling (bumping).

  • Adsorption Step: Gently heat and stir the mixture for 5-15 minutes. This allows the activated carbon to adsorb the colored impurities. Avoid prolonged boiling, which could evaporate too much solvent.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Purification of m-Phenylenediamine by Recrystallization

This protocol is adapted from a procedure for the purification of m-phenylenediamine (mPDA).[10]

  • Preparation: Add 1 gram of impure m-phenylenediamine to a flask containing 2 ml of n-butanol.

  • Initial Stirring: Stir the solution for 1 hour at ambient temperature.

  • Dissolution: Gradually increase the temperature of the solution to 90°C at a rate of 10°C per hour, with continuous stirring, until the solid is completely dissolved.

  • Controlled Cooling: Slowly decrease the temperature at a rate of 10°C every 30 minutes until the solution returns to room temperature.

  • Crystallization: Allow the solution to stand undisturbed at ambient temperature for 24 hours.

  • Isolation: Collect the resulting colorless crystals by vacuum filtration.

Visual Workflow and Logic Diagrams

G start_node Start: Colored Aromatic Diamine A Is the product a solid or liquid? start_node->A decision_node decision_node process_node process_node end_node end_node fail_node fail_node B Try Recrystallization A->B Solid C Try Distillation (Vacuum if high BP) A->C Liquid D Was it successful? B->D E Was it successful? C->E F Dissolve in Solvent & Treat with Activated Carbon D->F No H Purified Product D->H Yes G Treat with Activated Carbon E->G No E->H Yes J Was it successful? F->J G->J I Consider Alternative Methods (e.g., Chromatography, Derivatization) J->H Yes J->I No

Caption: Troubleshooting workflow for choosing a purification method.

G start_node Start: Impure Diamine in Solution A Add 1-2 wt% Activated Carbon to Hot Solution start_node->A end_node End: Purified Diamine process_node process_node caution_node caution_node B Heat and Stir for 5-15 minutes A->B G Caution: Add Carbon Slowly to Avoid Bumping A->G C Perform Hot Filtration (Pre-heat funnel) B->C D Cool Filtrate Slowly to Induce Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent and Dry E->F F->end_node

Caption: Experimental workflow for activated carbon decolorization.

References

Technical Support Center: Managing Oily Product Formation During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of oily products during purification processes.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" or oily product formation?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2][3] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] Instead of forming crystals, a liquid layer or droplets appear, which can complicate or entirely prevent successful purification.[1]

Q2: What are the primary causes of oiling out?

A2: Oiling out is often a consequence of high supersaturation, where the concentration of the solute in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[1][3] Key contributing factors include:

  • Rapid Cooling: Fast temperature reduction can quickly generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]

  • Solvent Choice: A solvent in which the product is either too soluble or too insoluble can promote oiling out.[1][4]

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[1]

  • Impurities: The presence of impurities can interfere with the crystallization process and induce oiling out.[1][4][5][6]

  • Low Melting Point: If the melting point of the compound is lower than the temperature of the solution during crystallization, it may separate as a liquid.[4][5]

Q3: How does oiling out negatively impact purification?

A3: Oiling out can have several detrimental effects on the outcome of a purification process:

  • Poor Purification: The oil phase can act as a good solvent for impurities, which may become entrapped upon eventual solidification, leading to lower purity of the final product.[1][3][5][7]

  • Amorphous Product: The oil may solidify into an amorphous, sticky, or gum-like material that is difficult to handle, filter, and dry.[1][3][8]

  • Poor Yield: Difficulty in isolating the product from the oily phase can lead to significant yield losses.[3][5]

  • Scale-Up Challenges: Processes that exhibit oiling out can be difficult to control and scale up reliably, as changes in mixing and heat transfer can alter the outcome.[3]

Q4: Which purification methods are most susceptible to oiling out?

A4: Crystallization and recrystallization are the most common purification techniques where oiling out is observed.[2][3][7] However, issues related to immiscible oily phases can also arise during reaction work-ups, extractions, and after solvent removal from chromatography fractions.[6][9][10][11]

Troubleshooting Guides

Issue 1: Oiling Out During Crystallization/Recrystallization

This is the most frequent scenario where an oily product is encountered. Instead of forming a crystalline solid upon cooling or addition of an anti-solvent, the product separates as a liquid.

Troubleshooting Workflow for Crystallization

G start Oiling Out Observed During Crystallization check_supersaturation Is Supersaturation High? start->check_supersaturation reduce_supersaturation Reduce Supersaturation: - Slow down cooling rate - Use a more dilute solution - Add anti-solvent more slowly check_supersaturation->reduce_supersaturation Yes check_solvent Is the Solvent System Optimal? check_supersaturation->check_solvent No reduce_supersaturation->check_solvent screen_solvents Perform Solvent Screening: - Test different solvents or  co-solvent mixtures check_solvent->screen_solvents No check_impurities Are Impurities Present? check_solvent->check_impurities Yes screen_solvents->check_impurities remove_impurities Remove Impurities: - Use purer starting materials - Perform a charcoal treatment check_impurities->remove_impurities Yes use_seeding Utilize Seeding: - Add seed crystals within the  metastable zone width (MSZW) check_impurities->use_seeding No remove_impurities->use_seeding modify_temp Modify Temperature Profile: - Operate at a different  temperature to bypass  miscibility gap use_seeding->modify_temp success Crystalline Product Obtained use_seeding->success If successful modify_temp->success G cluster_causes Primary Causes cluster_factors Contributing Factors High Supersaturation High Supersaturation Oiling Out Oiling Out High Supersaturation->Oiling Out Suboptimal Solvent Suboptimal Solvent Suboptimal Solvent->Oiling Out Presence of Impurities Presence of Impurities Presence of Impurities->Oiling Out Low Melting Point Low Melting Point Low Melting Point->Oiling Out Rapid Cooling Rapid Cooling Rapid Cooling->High Supersaturation High Concentration High Concentration High Concentration->High Supersaturation Poor Solubility Poor Solubility Poor Solubility->Suboptimal Solvent High Solubility High Solubility High Solubility->Suboptimal Solvent

References

Technical Support Center: Optimizing Base and Solvent for Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems in your palladium-catalyzed reactions.

Problem 1: Low or No Reaction Conversion

Question: My reaction is not proceeding, or the yield is very low. What are the most common causes related to the base and solvent?

Answer: Low conversion is a frequent issue that can often be traced back to suboptimal base or solvent selection. Key factors to investigate include:

  • Inappropriate Base Strength: A base that is too weak may not efficiently activate the coupling partner (e.g., deprotonate the amine in Buchwald-Hartwig or form the borate in Suzuki coupling).[1] Conversely, a base that is too strong can lead to the degradation of sensitive functional groups on your substrates or products.[1][2]

  • Poor Solubility: A major and often underestimated cause of reaction failure is the poor solubility of the reagents, particularly inorganic bases, in the reaction solvent.[1][2] If the base is not at least partially soluble, it cannot effectively participate in the catalytic cycle.

  • Solvent-Catalyst Incompatibility: Certain solvents can act as inhibitors by coordinating too strongly to the palladium center, preventing other reagents from accessing the catalyst.[2][3] Chlorinated solvents, acetonitrile, and pyridine are known to inhibit palladium catalysts.[2][4]

  • Insufficient Degassing: The presence of dissolved oxygen in the solvent can poison the active Pd(0) catalyst through oxidation, leading to deactivation and low yields.[5][6]

Troubleshooting Steps:

  • Re-evaluate Base Strength: If you are using a weak base like K₂CO₃ with a challenging substrate, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[2][7] For substrates with base-sensitive functional groups, a milder base like K₃PO₄ or KF is recommended.[1]

  • Improve Solubility:

    • Switch to a more polar solvent or a solvent mixture. For insoluble inorganic bases, a biphasic system like toluene/water or dioxane/water can be effective.[6]

    • Consider using a soluble organic base like DBU, although its impact on the reaction rate should be monitored as it can sometimes be inhibitory.[8][9]

    • Ensure vigorous stirring, especially for heterogeneous mixtures, to maximize the interaction between the soluble components and the insoluble base.[4][10]

  • Change Solvent System: If catalyst inhibition is suspected, switch to a more "innocent" solvent. Toluene and dioxane are common choices, though greener alternatives like 2-MeTHF are gaining popularity.[2]

  • Ensure Rigorous Degassing: Degas your solvent thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[5][6]

Problem 2: Catalyst Decomposition (Reaction Mixture Turns Black)

Question: My reaction mixture turns black, and I see a precipitate. What is happening and how can the solvent choice help?

Answer: The formation of a black precipitate is typically indicative of palladium black, which results from the decomposition of the active Pd(0) catalyst.[11] This deactivates the catalyst and halts the reaction. The solvent plays a critical role in both catalyst stability and decomposition pathways.

  • Solvent-Induced Reduction: Some solvents, particularly N-alkyl amides (DMF, DMA), diethers (dioxane, DME), and cyclohexanone, can reduce Pd(II) complexes at high temperatures, which can lead to catalyst aggregation and decomposition.[12][13]

  • Ligand Dissociation/Degradation: The solvent can influence the stability of the ligand-palladium bond. If the ligand dissociates, the unprotected Pd(0) species is prone to aggregation.[6] Some phosphine ligands can also be oxidized, especially if the solvent is not properly deoxygenated.[5]

  • Presence of Oxygen: As previously mentioned, oxygen is a primary culprit in catalyst decomposition via oxidation of the active Pd(0) state.[6]

Troubleshooting Steps:

  • Choose a "Safer" Solvent: Solvents like toluene, THF, and water are generally considered safer and less likely to cause reductive decomposition of palladium complexes.[13]

  • Maintain an Inert Atmosphere: Rigorous exclusion of oxygen throughout the entire experimental setup and duration is critical to prevent oxidative degradation of the catalyst.[6]

  • Check Ligand-Solvent Compatibility: Ensure your chosen phosphine ligand is sufficiently soluble in the reaction solvent at the desired temperature to keep the palladium center coordinated and stable.[6]

Problem 3: Formation of Side Products

Question: I am observing significant side product formation, such as homocoupling or protodeboronation. How can I mitigate this by adjusting the base and solvent?

Answer: Side reactions compete with the desired cross-coupling pathway and reduce the overall yield. Base and solvent choice can heavily influence the prevalence of these undesired reactions.

  • Protodeboronation (Suzuki Coupling): This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[1] It is often exacerbated by the presence of water and strong bases.[1]

  • Homocoupling (Glaser Coupling in Sonogashira): The undesired coupling of two alkyne partners is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[7][14]

  • Biaryl Byproduct Formation (Buchwald-Hartwig): This can occur, particularly when using chiral primary amines.[2]

Troubleshooting Steps:

  • Minimize Protodeboronation:

    • Use a milder, anhydrous base like powdered K₃PO₄ or KF.[1]

    • Use anhydrous solvents to minimize the water content.

    • Consider using boronic esters (e.g., pinacol esters), which are more stable and less prone to protodeboronation.[1]

  • Reduce Homocoupling:

    • The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions, which may require a more active palladium catalyst system.[7]

    • Ensure the reaction is strictly anaerobic, as oxygen promotes this side reaction.[7]

  • Optimize General Conditions: A thorough screening of base, solvent, ligand, and temperature may be necessary to find a window where the rate of the desired reaction significantly outcompetes the formation of side products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in palladium-catalyzed reactions? A1: The base plays several critical roles in the catalytic cycle.[1] Its main function depends on the specific reaction. For example, in Suzuki-Miyaura coupling, the base activates the organoboron compound to form a more nucleophilic borate species, which facilitates transmetalation.[1][15] In Buchwald-Hartwig amination, the base deprotonates the amine or the palladium-amine complex to generate the active nucleophile.[16] In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst from the L₂PdHX intermediate formed after β-hydride elimination.[17]

Q2: How do I select the appropriate base for my reaction? A2: The choice of base is highly dependent on the substrates and the specific coupling reaction.[2]

  • For base-sensitive substrates (e.g., those with esters or enolizable ketones), milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are recommended.[1][2]

  • For general applications , strong bases like sodium tert-butoxide (NaOtBu) are often very effective but carry the risk of substrate degradation.[2]

  • Solubility is key. Cs₂CO₃ is often a good choice due to its better solubility in organic solvents compared to other carbonate bases.[4] For insoluble bases, ensure vigorous stirring or use a biphasic solvent system.[6]

  • Organic bases like DBU can be used to ensure homogeneous reaction conditions, but their effect on the reaction rate can be complex; they may be inhibitory in some cases.[8][9]

Q3: What is the role of the solvent in these reactions? A3: The solvent is a critical component that influences nearly every aspect of the reaction.[12][18] Its roles include:

  • Solubilizing Reagents: The solvent must dissolve the substrates, catalyst, and ligand to allow the reaction to proceed efficiently in the solution phase.[12]

  • Catalyst Stability: The solvent can affect the stability of the catalyst. Coordinating solvents can stabilize the catalyst but may also compete with ligands or substrates.[3][12]

  • Influencing Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the rates of different steps in the catalytic cycle, such as oxidative addition, and can even alter the chemoselectivity of a reaction.[19]

  • Activating Pre-catalysts: The solvent itself can sometimes participate in the in-situ reduction of a Pd(II) pre-catalyst to the active Pd(0) species.[12]

Q4: How do I choose the right solvent? A4: Solvent selection should be based on several factors:

  • Solubility: Choose a solvent or solvent system that provides good solubility for your starting materials.

  • Boiling Point: The solvent's boiling point must be appropriate for the required reaction temperature. Aromatic hydrocarbons like toluene or xylene are often used for higher-temperature reactions.[2]

  • Polarity: The effect of solvent polarity can be complex and substrate-dependent.[19] Nonpolar solvents like toluene and THF are common starting points. For challenging substrates like aryl chlorides, more polar aprotic solvents like DMF or DMSO might be necessary, but be aware of their potential to participate in side reactions.[7]

  • Green Chemistry: Consider greener solvent alternatives like 2-MeTHF or MTBE where possible, as solvents like 1,4-dioxane are considered high-impact.[2][20]

Q5: Are there any solvents I should generally avoid? A5: Yes. Chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine have been reported to inhibit palladium catalysts by strongly coordinating to the metal center and should generally be avoided.[2][4] Additionally, at high temperatures, N-alkyl amides (DMF, DMA), 1,4-dioxane, and DME can cause decomposition of some palladium complexes.[13]

Data Presentation

Table 1: General Comparison of Common Bases
BaseTypepKaH (approx.)StrengthsConsiderations
NaOtBuStrong19Very common and effective for a wide range of substrates.[2]Can cause decomposition of sensitive functional groups.[2]
LHMDSStrong26Highly effective strong, non-nucleophilic base.Sensitive to moisture; can also degrade sensitive substrates.[4]
Cs₂CO₃Moderate10Good solubility in some organic solvents; effective for many reactions.[4]Can be hygroscopic.
K₃PO₄Moderate12.3Excellent choice for base-sensitive substrates; widely applicable.[1][2]Often requires higher temperatures; poor solubility in non-polar solvents.[1]
K₂CO₃Weak10.3Mild, inexpensive, and suitable for many sensitive substrates.[2]Weaker reactivity may require more forcing conditions; poor solubility.[1]
DBUOrganic13.5Soluble in organic solvents, creating homogeneous conditions.[4]Can inhibit the catalyst in some cases; may not be basic enough.[8][9]
Table 2: General Comparison of Common Solvents
SolventTypePropertiesStrengthsConsiderations
Toluene / XyleneAromaticNon-polar, high boiling point.Commonly used, good balance of solubility and temperature range.[2]Can be difficult to remove; environmental concerns.[20]
1,4-DioxaneEtherPolar aprotic, water-miscible.Frequently used, effective for many coupling reactions.[2]Considered a high-impact solvent to be avoided if possible; can form peroxides.[2][20]
THF / 2-MeTHFEtherPolar aprotic, lower boiling point than dioxane.Good general-purpose solvent. 2-MeTHF is a greener alternative.[2]Can form peroxides. THF has a low boiling point (66 °C).
DMF / DMAPolar Aprotic AmideHigh polarity, high boiling point.Can be effective for unreactive substrates (e.g., aryl chlorides).[7]Can participate in side reactions and cause catalyst decomposition at high temps.[12][13]
Acetonitrile (MeCN)Polar Aprotic NitrilePolar, moderate boiling point.Generally effective solvent for many organic reactions.Often inhibits palladium catalysts and should be avoided.[2][4]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a representative starting point. Conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried vial or Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[2]

  • Inert Atmosphere: Cap the vessel with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the coupling partner (e.g., boronic acid or amine, 1.1-1.5 equiv.).[1][2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M).[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the required time (2 to 24 hours).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble solids. Wash the filtrate with water and/or brine.[1][2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]

Protocol 2: Screening Base and Solvent Combinations

High-throughput experimentation (HTE) tools can greatly accelerate this process, but a manual screen can be performed in parallel using vials.

  • Setup: Arrange an array of reaction vials, each with a stir bar.

  • Stock Solutions: Prepare stock solutions of the aryl halide, coupling partner, and a pre-mixed solution of the palladium catalyst and ligand in a suitable, degassed solvent. This ensures precise and consistent dispensing.

  • Dispensing:

    • To each vial, add the pre-weighed, solid base to be tested.

    • Dispense an equal volume of the substrate/catalyst stock solution into each vial.

    • Add the specific solvent to be tested in that vial.

  • Execution: Seal all vials under an inert atmosphere, place them in a heated stirring block, and run for a set period (e.g., 12 or 24 hours).

  • Analysis: After the reaction time, quench all reactions and analyze the outcomes by LC-MS or GC-MS to determine conversion and relative product formation, identifying the most promising base/solvent combination for further optimization.

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction q_solubility Is the base soluble in the solvent? start->q_solubility a_solubility_no Action: - Switch to a more polar solvent (e.g., dioxane). - Use a biphasic system (e.g., toluene/water). - Use a soluble organic base (e.g., DBU). q_solubility->a_solubility_no No q_base_strength Is the base strong enough for the substrate? q_solubility->q_base_strength Yes a_solubility_no->q_base_strength a_base_strength_no Action: - Switch to a stronger base (e.g., K2CO3 -> K3PO4 -> NaOtBu). q_base_strength->a_base_strength_no No q_decomposition Is the mixture turning black (catalyst decomposition)? q_base_strength->q_decomposition Yes a_base_strength_no->q_decomposition a_decomposition_yes Action: - Ensure rigorous degassing of solvent. - Avoid high-risk solvents at high temps (DMF, Dioxane). - Switch to a more stable ligand/catalyst system. q_decomposition->a_decomposition_yes Yes end Re-evaluate Ligand and Temperature q_decomposition->end No a_decomposition_yes->end

Caption: A decision tree for troubleshooting common palladium-catalyzed reaction issues.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification p1 Oven-dry Glassware p2 Weigh Solids: - Substrates - Catalyst & Ligand - Base p1->p2 s1 Combine Solids in Flask p2->s1 p3 Degas Solvent s3 Add Degassed Solvent p3->s3 s2 Establish Inert Atmosphere s1->s2 s2->s3 s4 Heat & Stir s3->s4 w1 Quench & Extract s4->w1 w2 Dry & Concentrate w1->w2 w3 Purify (e.g., Chromatography) w2->w3 w4 Isolated Product w3->w4

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle pd0 LPd(0) oad LPd(II)(Ar)X pd0->oad Ar-X oa_label Oxidative Addition trans LPd(II)(Ar)(R') oad->trans R'-M (Base Activates M) trans_label Transmetalation trans->pd0 Ar-R' re_label Reductive Elimination

Caption: The role of the base in a generic cross-coupling catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-N-ethylbenzenesulfonamide and 4-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-N-ethylbenzenesulfonamide and 4-ethylbenzenesulfonamide. The presence of a bromine atom versus an ethyl group at the para position of the benzenesulfonamide core profoundly influences the electron density of the aromatic ring and imparts distinct reactive properties to each molecule. This difference is critical for synthetic chemists and drug development professionals in designing reaction pathways and understanding potential metabolic transformations.

Core Reactivity Differences: An Overview

The primary distinction in reactivity stems from the electronic nature of the para-substituent. The bromine atom in this compound is an electron-withdrawing group, primarily through its inductive effect, which deactivates the benzene ring towards electrophilic attack but makes the carbon to which it is attached susceptible to nucleophilic attack, particularly in transition metal-catalyzed cross-coupling reactions. Conversely, the ethyl group in 4-ethylbenzenesulfonamide is an electron-donating group, activating the aromatic ring for electrophilic substitution.

A quantitative measure of these electronic effects can be found in their Hammett substituent constants (σp). These constants provide insight into the electronic influence of a substituent on a reaction center.

CompoundPara-SubstituentHammett Constant (σp)Electronic Effect
This compound-Br+0.23[1][2]Electron-withdrawing
4-ethylbenzenesulfonamide-CH₂CH₃-0.15 (approx.)*Electron-donating

*Note: The σp value for the ethyl group is approximated from the value for a methyl group (-0.17), as they have similar, weak electron-donating properties.[2]

Comparative Reactivity in Key Reaction Classes

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich benzene ring.[3][4] The electron-donating ethyl group of 4-ethylbenzenesulfonamide increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to the deactivated ring of this compound.

Logical Relationship: Electrophilic Aromatic Substitution Reactivity

eas_reactivity cluster_ethyl 4-ethylbenzenesulfonamide cluster_bromo This compound Ethyl Ethyl Group (-CH₂CH₃) (Electron-Donating) Ring_Ethyl Benzene Ring (Electron-Rich) Ethyl->Ring_Ethyl activates Bromo Bromo Group (-Br) (Electron-Withdrawing) Ring_Bromo Benzene Ring (Electron-Poor) Bromo->Ring_Bromo deactivates Reactivity_High Higher Reactivity in EAS Ring_Ethyl->Reactivity_High Reactivity_Low Lower Reactivity in EAS Ring_Bromo->Reactivity_Low

Caption: Influence of para-substituent on EAS reactivity.

Nucleophilic Aromatic Substitution (NAS) and Cross-Coupling Reactions

This compound, possessing a good leaving group (bromide), is an excellent substrate for nucleophilic aromatic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] In these reactions, the carbon-bromine bond is cleaved and a new carbon-carbon bond is formed. 4-ethylbenzenesulfonamide, lacking a suitable leaving group, is unreactive in these transformations.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To illustrate the profound difference in reactivity, a comparative Suzuki-Miyaura cross-coupling experiment can be performed. In this reaction, this compound is expected to couple with an arylboronic acid to form a biaryl product, while 4-ethylbenzenesulfonamide will not react under the same conditions.

Objective: To demonstrate the differential reactivity of this compound and 4-ethylbenzenesulfonamide in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-ethylbenzenesulfonamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup:

    • In two separate reaction vials, place this compound (1.0 mmol) and 4-ethylbenzenesulfonamide (1.0 mmol), respectively.

    • To each vial, add phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

    • Add potassium carbonate (2.0 mmol) to each vial.

  • Solvent Addition:

    • To each vial, add a 3:1 mixture of toluene and ethanol (4 mL) followed by water (1 mL).

  • Reaction Execution:

    • Seal the vials and place them on a preheated stir plate at 80°C.

    • Stir the reactions vigorously for 4 hours.

  • Monitoring and Analysis:

    • Monitor the progress of the reactions by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).

    • Visualize the TLC plates under a UV lamp.

Expected Results:

The TLC analysis of the reaction with this compound is expected to show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the biaryl product. In contrast, the TLC of the reaction with 4-ethylbenzenesulfonamide should show only the unreacted starting material.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

suzuki_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_results Expected Results A Vial A: This compound Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ Solvent Add Toluene/Ethanol/Water A->Solvent B Vial B: 4-ethylbenzenesulfonamide Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ B->Solvent Heat Heat at 80°C for 4h Solvent->Heat TLC Monitor by TLC Heat->TLC Result_A Vial A: Formation of Biaryl Product TLC->Result_A Result_B Vial B: No Reaction TLC->Result_B

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Conclusion

The reactivity of this compound and 4-ethylbenzenesulfonamide is fundamentally different, dictated by the electronic properties of their respective para-substituents. 4-ethylbenzenesulfonamide is primed for electrophilic aromatic substitution due to its electron-donating ethyl group. In stark contrast, this compound, with its electron-withdrawing bromo group and a good leaving group, is a versatile substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, a reaction in which 4-ethylbenzenesulfonamide is inert. This understanding is crucial for the strategic design of synthetic routes in medicinal chemistry and materials science.

References

Brominated vs. Non-Brominated Benzenesulfonamides: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and toxicological profiles of brominated and non-brominated benzenesulfonamides.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The introduction of a bromine atom onto the benzene ring can significantly alter the molecule's physicochemical properties, influencing its biological activity, selectivity, and metabolic stability. This guide provides a detailed comparative analysis of brominated and non-brominated benzenesulfonamides, supported by experimental data, to inform rational drug design and development.

Data Presentation: Physicochemical and Biological Activity

A direct comparison of the physicochemical properties and biological activities of benzenesulfonamide and its brominated analog, 4-bromobenzenesulfonamide, reveals the impact of halogenation. Bromination increases the molecular weight, lipophilicity (logP), and boiling point, while slightly decreasing water solubility. The electron-withdrawing nature of bromine also influences the acidity (pKa) of the sulfonamide proton.

In terms of biological activity, a comparative study on the inhibition of various human carbonic anhydrase (hCA) isoforms demonstrates that halogenation can significantly and selectively enhance inhibitory potency. For instance, a 2-bromo-substituted benzenesulfonamide derivative shows a marked increase in affinity for hCA IX, a tumor-associated isoform, compared to its non-halogenated counterpart.

Table 1: Comparative Physicochemical Properties

PropertyBenzenesulfonamide4-Bromobenzenesulfonamide
Molecular Formula C₆H₇NO₂SC₆H₆BrNO₂S
Molecular Weight 157.19 g/mol 236.09 g/mol
Melting Point 150-152 °C163-167 °C
Boiling Point 315.6 °C (Predicted)360.7 °C (Predicted)
Water Solubility 4.9 g/L at 25 °C991.6 mg/L at 15 °C[1]
logP -0.19 (Experimental)1.097 (Calculated)
pKa 10.1 (Experimental)9.89 (Predicted)

Table 2: Comparative Biological Activity (Carbonic Anhydrase Inhibition)

CompoundTarget IsoformInhibition Constant (Kᵢ)
Benzenesulfonamide Derivative (Non-halogenated) hCA I10.8 µM
hCA II>100 µM
hCA IX25.6 µM
2-Bromobenzenesulfonamide Derivative hCA I1.2 µM
hCA II7.9 µM
hCA IX0.045 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of benzenesulfonamides and for assessing their biological activity.

Synthesis of 4-Bromobenzenesulfonamide

This protocol describes the synthesis of 4-bromobenzenesulfonamide from 4-bromobenzenesulfonyl chloride.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Methanol

  • Aqueous ammonia solution (25%)

  • Single-neck flask (25 mL)

  • Stirring bar

  • Nitrogen source

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL) in a 25 mL single-neck flask.

  • Add an excess of methanol/ammonia solution (5 mL) to the flask.

  • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • Concentrate the reaction solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be used for subsequent reactions without further purification. Confirmation of the product can be done using mass spectrometry.[2]

Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase, based on the enzyme's esterase activity.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Test compounds (benzenesulfonamide derivatives)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing 60 µL of Tris-sulfate buffer, 10 µL of the test compound dissolved in 1% DMSO (final concentration 0.5 mM), and 10 µL of the hCA enzyme solution (50 U).

  • Mix the contents and pre-incubate at 25°C for 10 minutes.

  • Read the initial absorbance at 348 nm using a microplate reader.

  • Initiate the reaction by adding 20 µL of freshly prepared p-NPA substrate (0.6 mM final concentration).

  • Incubate the plate for 30 minutes at 25°C.

  • Mix the contents and read the final absorbance at 348 nm.

  • Include controls with DMSO (no inhibitor) and a standard inhibitor like acetazolamide.

  • Calculate the percentage of inhibition and determine the IC₅₀ value from a dose-response curve.[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways where benzenesulfonamide inhibitors are active, as well as a general experimental workflow.

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 pH Regulation Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces CA IX CA IX Extracellular H⁺ Extracellular H⁺ CA IX->Extracellular H⁺ extrudes Intracellular pH Intracellular pH Extracellular H⁺->Intracellular pH maintains gradient Cell Survival & Proliferation Cell Survival & Proliferation Intracellular pH->Cell Survival & Proliferation promotes Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor->CA IX inhibits

Caption: Carbonic Anhydrase IX (CA IX) Signaling Pathway in Hypoxia.

G Growth Factors Growth Factors AXL Receptor AXL Receptor Growth Factors->AXL Receptor activate PI3K PI3K AXL Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation promotes Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor->AXL Receptor inhibits

Caption: AXL Kinase Signaling Pathway.

G cluster_0 Synthesis cluster_1 Biological Evaluation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification Purification Chemical Reaction->Purification Characterization Characterization Purification->Characterization Enzyme/Cell-based Assay Enzyme/Cell-based Assay Characterization->Enzyme/Cell-based Assay Data Analysis Data Analysis Enzyme/Cell-based Assay->Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies

Caption: General Experimental Workflow for Benzenesulfonamide Drug Discovery.

Comparative Analysis Summary

The inclusion of a bromine atom on the benzenesulfonamide scaffold offers a powerful strategy to modulate its pharmacological profile. The presented data indicates that bromination can lead to:

  • Altered Physicochemical Properties: Increased lipophilicity and altered electronic properties can impact cell permeability, metabolic stability, and target engagement.

  • Enhanced Biological Activity and Selectivity: As demonstrated with carbonic anhydrase inhibitors, halogenation can significantly improve potency and selectivity for specific enzyme isoforms. This is often attributed to additional hydrophobic and halogen-bonding interactions within the target's active site.

  • Potential for Novel Therapeutic Applications: The ability to fine-tune the properties of benzenesulfonamides through bromination opens avenues for the development of novel inhibitors for a range of targets, including kinases and microbial enzymes.

While this guide provides a foundational comparison, it is important to note that the specific effects of bromination are highly dependent on the position of the bromine atom and the overall structure of the molecule. Further head-to-head comparative studies, particularly in the areas of kinase inhibition, antimicrobial activity, and toxicology, are warranted to fully elucidate the structure-activity relationships and guide the development of next-generation benzenesulfonamide-based therapeutics. Researchers are encouraged to utilize the provided protocols as a starting point for their own comparative investigations.

References

Confirming the Identity of Synthesized Sulfonamides: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of synthesized sulfonamides, with a focus on the utility of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative analysis of ¹³C NMR with other common spectroscopic methods.

The precise structure of a synthesized sulfonamide directly influences its biological activity, safety, and intellectual property value. Therefore, employing a suite of analytical techniques to confirm the molecular structure is not just a matter of scientific rigor but a foundational requirement for advancing a compound through the development process. Among the arsenal of analytical tools, ¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule, offering a powerful method for structural verification. This guide will compare ¹³C NMR with ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, highlighting their individual strengths and how they can be used in a complementary fashion for unequivocal structure confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules as it directly probes the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (about 1.1%), this technique is inherently less sensitive than ¹H NMR.[1] However, the resulting spectra are often simpler to interpret because carbon-carbon coupling is rarely observed, and proton-decoupling techniques eliminate carbon-proton coupling, resulting in a single peak for each unique carbon atom.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for obtaining a ¹³C NMR spectrum of a synthesized sulfonamide is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the purified sulfonamide sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. Standard experiments are typically run on a 300-500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. Key parameters to set include the spectral width (typically 0-220 ppm for carbon), acquisition time, and relaxation delay.[3] Due to the low sensitivity of ¹³C NMR, a larger number of scans (from hundreds to thousands) is often required, which can lead to longer acquisition times, often ranging from minutes to several hours for dilute samples.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation: Characteristic ¹³C NMR Chemical Shifts for Sulfonamides

The chemical shifts in a ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. For sulfonamides, specific chemical shift ranges can be expected for different parts of the molecule. Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm.[5]

Carbon TypeTypical Chemical Shift (ppm)
Carbonyl Carbon (in acetamido group)169.42 - 169.47[5]
Aromatic Carbons111.83 - 160.11[5]
Methyl Carbon (in acetamido group)~24.5[5]
Methoxy Carbon55.39 - 56.06[5]

Comparison with Alternative Analytical Techniques

While ¹³C NMR is invaluable, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. The following sections detail common alternatives and compare their performance with ¹³C NMR.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is often the first spectroscopic technique employed after synthesis due to its high sensitivity and rapid acquisition time. It provides detailed information about the number, environment, and connectivity of protons in a molecule.

  • Sample Preparation: Dissolve 2-5 mg of the sulfonamide sample in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Data Acquisition: Spectra are typically acquired on a 300-500 MHz NMR spectrometer. A standard one-pulse experiment is usually sufficient and can be completed in a few minutes.

  • Data Analysis: The spectrum reveals chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (which provide information about adjacent protons). For sulfonamides, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[5] Aromatic protons usually resonate between 6.51 and 7.70 ppm.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of small organic molecules like sulfonamides.[6]

  • Sample Preparation: Prepare a dilute solution of the sulfonamide sample (typically in the range of 0.5-5 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.[7]

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets.[6]

  • Desolvation and Ion Detection: The solvent evaporates from the droplets, leading to the formation of gas-phase ions that are then guided into the mass analyzer. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (e.g., [M+H]⁺ for positive ion mode), which confirms the molecular weight of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sulfonamide (a few milligrams) in a volatile solvent like methylene chloride.[8]

  • Film Deposition: Apply a drop of the solution to an IR-transparent salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first for subtraction.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. For sulfonamides, characteristic peaks include the S=O stretches and the S-N stretch.[5]

Quantitative Data Summary and Comparison

The choice of analytical technique often depends on the specific information required, the amount of sample available, and the desired throughput. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of synthesized sulfonamides.

TechniquePrincipleInformation ObtainedSensitivitySample AmountTypical Analysis Time
¹³C NMR Nuclear magnetic resonance of ¹³C nucleiCarbon skeleton, number of unique carbonsLow10-50 mg30 minutes to several hours[4]
¹H NMR Nuclear magnetic resonance of ¹H nucleiProton environment, connectivity, and countHigh2-5 mg2-10 minutes
Mass Spectrometry (ESI-MS) Measurement of mass-to-charge ratio of ionsMolecular weight, elemental composition (HRMS)Very Highng to µg< 5 minutes
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsModerate1-10 mg< 5 minutes

Mandatory Visualizations

Workflow_for_Sulfonamide_Identification cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C13_NMR ¹³C NMR Purification->C13_NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR Confirmation Identity Confirmed H_NMR->Confirmation C13_NMR->Confirmation MS->Confirmation FTIR->Confirmation

Complementary_Techniques cluster_elucidation Final Structure Compound Synthesized Sulfonamide C13_NMR C13_NMR Compound->C13_NMR H_NMR H_NMR Compound->H_NMR MS MS Compound->MS FTIR FTIR Compound->FTIR Structure Confirmed Structure C13_NMR->Structure H_NMR->Structure MS->Structure FTIR->Structure

Conclusion

The confirmation of a synthesized sulfonamide's identity is a multi-faceted process that relies on the convergence of data from several analytical techniques. While ¹³C NMR provides an unparalleled, direct view of the carbon backbone, its lower sensitivity and longer acquisition times are important considerations. For rapid initial assessment, ¹H NMR and FT-IR are invaluable for confirming the presence of key protons and functional groups, respectively. Mass spectrometry provides the crucial confirmation of the molecular weight. Ultimately, the synergistic use of these techniques, as outlined in this guide, provides the robust and comprehensive data package required to confidently confirm the identity of a synthesized sulfonamide, enabling its progression in the drug discovery and development process.

References

A Spectroscopic Showdown: Differentiating 2-Bromo and 4-Bromo Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols, to facilitate their differentiation and characterization.

The positional isomerism of the bromine atom on the benzene ring of benzenesulfonamide significantly influences the spectroscopic properties of the resulting compounds. Understanding these differences is crucial for the unambiguous identification of 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide in various research and development settings. This guide offers a side-by-side comparison of their key spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-bromobenzenesulfonamide and 4-bromobenzenesulfonamide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The substitution pattern of the benzene ring directly impacts the chemical shifts and splitting patterns observed in the NMR spectra of these isomers.

Table 1: Comparative ¹H and ¹³C NMR Data

Spectroscopic Parameter2-Bromobenzenesulfonamide (Predicted)4-Bromobenzenesulfonamide (Experimental)
¹H NMR (ppm)
Aromatic ProtonsMultiplet in the range of 7.2-8.0 ppmTwo doublets (AA'BB' system) around 7.7-7.9 ppm
-NH₂ ProtonsBroad singlet, chemical shift is solvent dependentBroad singlet, chemical shift is solvent dependent
¹³C NMR (ppm)
C-Br~120 ppm~128 ppm
C-SO₂NH₂~140 ppm~142 ppm
Other Aromatic CarbonsFour distinct signals expected between 125-135 ppmTwo additional signals expected around 128 and 132 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of the sulfonic acid and amine groups, as well as the substitution pattern of the aromatic ring, provide characteristic absorption bands.

Table 2: Comparative FTIR Data

Vibrational Mode2-Bromobenzenesulfonamide (cm⁻¹)4-Bromobenzenesulfonamide (cm⁻¹)
N-H Stretch (asymmetric & symmetric)~3350 and ~3250~3350 and ~3250
S=O Stretch (asymmetric & symmetric)~1340 and ~1160~1340 and ~1160
C-H Stretch (aromatic)~3100-3000~3100-3000
C=C Stretch (aromatic)~1600-1450~1600-1450
C-Br Stretch~750~825 (para-disubstituted)
Out-of-plane C-H BendingCharacteristic of ortho-disubstitutionCharacteristic of para-disubstitution
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in distinctive isotopic peaks for the molecular ion and any bromine-containing fragments.

Table 3: Comparative Mass Spectrometry Data

Parameter2-Bromobenzenesulfonamide4-Bromobenzenesulfonamide
Molecular Ion (M⁺) m/z 235 and 237 (approx. 1:1 ratio)m/z 235 and 237 (approx. 1:1 ratio)[1]
Key Fragmentation Pathways Loss of SO₂NH₂ (m/z 155/157), Loss of Br (m/z 156), Loss of SO₂ (m/z 171/173)Loss of SO₂NH₂ (m/z 155/157), Loss of Br (m/z 156), Loss of SO₂ (m/z 171/173)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the benzenesulfonamide isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard one-pulse sequence.

  • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Reference the spectrum to the deuterated solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid benzenesulfonamide sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-300 m/z).

  • For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the key distinguishing features between the two isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Benzenesulfonamide Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data FTIR_Data Functional Group Fingerprint Region FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of benzenesulfonamide isomers.

Spectroscopic_Comparison cluster_2bromo 2-Bromobenzenesulfonamide cluster_4bromo 4-Bromobenzenesulfonamide NMR_2 Complex multiplet in ¹H NMR Six distinct ¹³C signals IR_2 Ortho out-of-plane bending MS_2 Characteristic fragmentation MS_4 Characteristic fragmentation NMR_4 Symmetric AA'BB' pattern in ¹H NMR Four distinct ¹³C signals IR_4 Para out-of-plane bending Comparison Key Differences Comparison->NMR_2 Aromatic Region Complexity Comparison->IR_2 C-H Bending (Ortho) Comparison->NMR_4 Aromatic Region Symmetry Comparison->IR_4 C-H Bending (Para)

Caption: Key spectroscopic differences between 2-bromo and 4-bromo benzenesulfonamide.

References

Comparative Validation of a Novel Antimicrobial Agent Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. A crucial step in this process is the rigorous validation of a new compound's antimicrobial activity against a panel of clinically relevant pathogens and its comparison with established antibiotics. This guide provides a framework for this validation process, outlining standardized experimental protocols, presenting comparative data, and illustrating key workflows and concepts.

Quantitative Efficacy Comparison

The in vitro efficacy of a novel antimicrobial agent ("NewAgentX") was determined and compared against two widely used antibiotics, Ciprofloxacin and Vancomycin. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were established for a selection of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of NewAgentX and Standard Antibiotics

Bacterial StrainNewAgentX (Novel Compound)Ciprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)
Staphylococcus aureus (ATCC 29213)20.51
Staphylococcus aureus (MRSA, ATCC 43300)4>1281
Enterococcus faecalis (ATCC 29212)812
Escherichia coli (ATCC 25922)160.015>256
Pseudomonas aeruginosa (ATCC 27853)320.25>256
Klebsiella pneumoniae (ATCC 13883)160.03>256

Table 2: Bactericidal Activity (MBC in µg/mL) and MBC/MIC Ratio of NewAgentX

Bacterial StrainNewAgentX MIC (µg/mL)NewAgentX MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)242Bactericidal
Staphylococcus aureus (MRSA, ATCC 43300)482Bactericidal
Enterococcus faecalis (ATCC 29212)8324Bactericidal
Escherichia coli (ATCC 25922)16644Bactericidal
Pseudomonas aeruginosa (ATCC 27853)32>128>4Bacteriostatic
Klebsiella pneumoniae (ATCC 13883)16644Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[3]

Experimental Protocols

To ensure the reproducibility and accuracy of antimicrobial susceptibility testing, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[4]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[5][6]

Materials:

  • 96-well microtiter plates[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Test antimicrobial agents (NewAgentX, Ciprofloxacin, Vancomycin)

  • Bacterial strains

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[4]

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[4]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each antimicrobial agent.

    • Perform two-fold serial dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC value.[4][7]

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (bacterium and broth, no antimicrobial) and a negative control well (broth only, no bacterium).[7]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][2] It is performed after the MIC has been determined.[9]

Materials:

  • MIC plate from the previous assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or broth for dilution

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.[2]

    • Spread the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.[9]

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_abx Prepare Serial Dilutions of Antimicrobial Agent prep_abx->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells read_mic->plate_mbc From non-turbid wells incubate_mbc Incubate (18-24h, 35°C) plate_mbc->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

This diagram illustrates the mechanism of action of fluoroquinolone antibiotics, such as Ciprofloxacin, which target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately cell death.

moa_fluoroquinolone cluster_bacterial_cell Bacterial Cell dna Bacterial Chromosomal DNA gyrase DNA Gyrase / Topoisomerase IV dna->gyrase relaxes supercoils replication DNA Replication gyrase->replication enables cell_death Cell Death gyrase->cell_death replication->cell_death inhibition leads to fluoroquinolone Ciprofloxacin (Fluoroquinolone) fluoroquinolone->gyrase inhibits

Caption: Fluoroquinolone mechanism of action.

References

The Suzuki Coupling Arena: A Showdown Between Aryl Bromides and Aryl Sulfonates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficiency of aryl bromides and aryl sulfonates in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the creation of biaryl moieties prevalent in pharmaceuticals and functional materials. The choice of the electrophilic partner is a critical determinant of the reaction's efficiency. While aryl halides have traditionally dominated this role, the use of aryl sulfonates as "pseudo-halides" has gained significant traction. This guide provides an in-depth comparison of the Suzuki coupling efficiency of two of the most common electrophiles: aryl bromides and aryl sulfonates.

Reactivity and Efficiency: A Tale of Two Leaving Groups

The generally accepted order of reactivity for electrophiles in the rate-determining oxidative addition step of the Suzuki coupling is I > OTf (triflate) > Br >> Cl.[1][2][3][4] This trend suggests that aryl triflates, a prominent class of aryl sulfonates, are inherently more reactive than aryl bromides. However, the practical efficiency of the coupling reaction is a nuanced interplay of the leaving group's ability, the catalyst system employed, and the electronic nature of the substrates.

Aryl bromides are widely available and have been extensively used, making them a reliable choice for many applications.[5] They typically undergo oxidative addition at a reasonable rate with standard palladium catalysts.[6] In contrast, aryl sulfonates, such as triflates (OTf), tosylates (OTs), and mesylates (OMs), offer a valuable alternative, particularly as they can be readily prepared from phenols.[7][8] While triflates are highly reactive, other sulfonates like tosylates and mesylates are often less reactive than bromides and may necessitate more specialized, electron-rich, and bulky phosphine ligands to facilitate the C-O bond cleavage.[6][8]

The choice between an aryl bromide and an aryl sulfonate can also be exploited for sequential cross-coupling reactions. In molecules bearing both a bromide and a triflate, the selectivity can often be controlled by the choice of ligand and reaction conditions, although Suzuki couplings have shown a particular preference for C-Br cleavage in some cases, a phenomenon described as the "Suzuki-Miyaura anomaly".[9][10]

Quantitative Comparison of Suzuki Coupling Performance

The following table summarizes experimental data from various studies, offering a quantitative comparison of the performance of aryl bromides and different aryl sulfonates in Suzuki coupling reactions.

Electrophile TypeExample SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromide 4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801295[11] (procedure adapted)
Aryl Bromide 1-Bromo-4-methoxybenzene4-Methylphenylboronic acidPd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3 mol%)K₃PO₄Dioxane801698[12] (procedure adapted)
Aryl Bromide 2-BromopyridinePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O100294[13] (procedure adapted)
Aryl Triflate 4-Tolyl triflatePhenylboronic acidPd(OAc)₂ (2 mol%), PCy₃ (4 mol%)K₃PO₄THFRT398[12] (procedure adapted)
Aryl Triflate 1-Naphthyl triflatePhenylboronic acidPd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)CsFDioxane801295[14] (procedure adapted)
Aryl Tosylate 4-Tolyl tosylate3-Tolylboronic acidPd(OAc)₂ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane1001296[8]
Aryl Mesylate 4-Tolyl mesylate2-Tolylboronic acidPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane1001291[8]
Aryl Sulfamate 1-Naphthyl-N,N-dimethylsulfamate4-Methoxyphenylboronic acidNiCl₂(PCy₃)₂ (5 mol%)K₃PO₄Toluene1102498[15]

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions are provided below.

Protocol 1: Suzuki Coupling of an Aryl Bromide

This protocol is adapted from a general procedure for the Suzuki coupling of aryl bromides.[11][16]

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture (toluene, ethanol, and water).

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Triflate

This protocol is based on a general procedure for the Suzuki coupling of aryl triflates.[12]

Materials:

  • Aryl triflate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, PCy₃, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl triflate and arylboronic acid to the tube.

  • Add anhydrous THF via syringe.

  • Seal the tube and stir the reaction mixture at room temperature for 3 hours or until completion is verified by analytical techniques.

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the biaryl product.

Mechanistic Overview and Logical Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the leaving group on the aryl electrophile primarily influences the initial oxidative addition step, which is often rate-limiting.

Suzuki_Coupling_Comparison cluster_ArBr Aryl Bromide Pathway cluster_ArOTf Aryl Sulfonate Pathway cluster_common Common Catalytic Cycle Steps ArBr Ar-Br OA_Br Oxidative Addition ArBr->OA_Br Slower than OTf (generally) Pd_Br Ar-Pd(II)-Br OA_Br->Pd_Br Transmetalation Transmetalation Pd_Br->Transmetalation ArOTf Ar-OSO₂R' (e.g., Ar-OTf) OA_OTf Oxidative Addition ArOTf->OA_OTf Faster than Br (generally) Pd_OTf Ar-Pd(II)-OSO₂R' OA_OTf->Pd_OTf Pd_OTf->Transmetalation Pd0 Pd(0)Lₙ Pd0->OA_Br Pd0->OA_OTf Pd_Biaryl Ar-Pd(II)-Ar' Transmetalation->Pd_Biaryl Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Pd_Biaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Comparative workflow of Suzuki coupling for aryl bromides vs. aryl sulfonates.

Conclusion

Both aryl bromides and aryl sulfonates are effective electrophiles in Suzuki-Miyaura cross-coupling reactions, each with its own set of advantages. Aryl bromides are a robust and widely used option, compatible with a broad range of standard catalytic systems. Aryl sulfonates, particularly triflates, often exhibit higher reactivity, allowing for milder reaction conditions. Other sulfonates like tosylates and mesylates are also valuable, though they may require more specialized catalysts. The choice between these two classes of substrates will ultimately depend on factors such as substrate availability, the desired reactivity, the tolerance of other functional groups, and the potential for sequential couplings. A thorough understanding of the nuances of each electrophile allows for the strategic design of efficient and high-yielding Suzuki coupling reactions tailored to the specific needs of a synthetic campaign.

References

A Comparative Analysis of the Biological Activities of N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and related derivatives to offer insights into their potential therapeutic applications. The information presented herein is intended to support further research and drug development efforts in the field of sulfonamide chemistry.

Introduction

N-substituted benzenesulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The nature of the substituent on the sulfonamide nitrogen atom can significantly influence the compound's potency and selectivity. This guide focuses on two of the simplest N-alkylbenzenesulfonamides, N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide, to delineate the impact of a single methylene unit difference on their biological profiles.

Quantitative Data Presentation

Quantitative data on the biological activities of N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide are not abundant in publicly available literature, with most studies focusing on more complex derivatives. However, some data for closely related analogs provide a basis for preliminary comparison.

Table 1: Antiproliferative Activity of N-ethyl-p-toluenesulfonamide

CompoundCancer Cell LineIC50 (µM)
N-ethyl-p-toluenesulfonamideHeLa (Cervical Cancer)10.9 ± 1.01
N-ethyl-p-toluenesulfonamideMDA-MB-231 (Breast Cancer)19.22 ± 1.67
N-ethyl-p-toluenesulfonamideMCF-7 (Breast Cancer)12.21 ± 0.93

Note: Data for N-methylbenzenesulfonamide is not available in the reviewed literature, preventing a direct quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of N-substituted benzenesulfonamides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide are not well-elucidated, the broader class of N-substituted benzenesulfonamides is known to exert its biological effects through several mechanisms:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and tumorigenesis.

  • Tubulin Polymerization Inhibition: Some benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH enzymes are involved in cellular detoxification and have been implicated in cancer cell resistance. Inhibition of ALDH is a potential anticancer strategy.

  • DNA Interaction: Some sulfonamide derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, which can disrupt DNA replication and transcription.

Illustrative Signaling Pathway: Carbonic Anhydrase IX Inhibition in Hypoxic Cancer Cells

CAIX_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalysis H_HCO3 H+ + HCO3- pH_regulation Intracellular pH Regulation H_HCO3->pH_regulation Import CAIX->H_HCO3 Proliferation Cell Proliferation & Survival Metastasis Metastasis pH_regulation->Proliferation pH_regulation->Metastasis Sulfonamide N-Alkyl- benzenesulfonamide Sulfonamide->CAIX Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by N-Alkylbenzenesulfonamides.

Experimental Workflow: MTT Assay for Antiproliferative Activity

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Add N-ethylbenzenesulfonamide or N-methylbenzenesulfonamide (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Values Measure->Analyze End Determine Antiproliferative Activity Analyze->End

Caption: Workflow for Determining Antiproliferative Activity using MTT Assay.

Discussion and Future Directions

The available data, primarily on N-ethyl-p-toluenesulfonamide, suggests that simple N-alkylbenzenesulfonamides possess antiproliferative properties. The presence of the ethyl group, as opposed to a methyl group, may influence the lipophilicity and steric interactions of the molecule with its biological target, potentially leading to differences in activity. However, without direct comparative data for N-methylbenzenesulfonamide, this remains speculative.

Future research should focus on a head-to-head comparison of N-ethylbenzenesulfonamide and N-methylbenzenesulfonamide in a panel of antimicrobial and anticancer assays. Determining their MIC values against various bacterial and fungal strains, as well as their IC50 values against a range of cancer cell lines, would provide the necessary quantitative data for a robust comparison. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways affected by each compound are crucial for understanding their therapeutic potential and for guiding the rational design of more potent and selective derivatives.

Confirming Bromination Patterns: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the number and position of bromine atoms in a molecule is crucial for characterizing novel compounds, identifying impurities, and understanding metabolic pathways. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an objective comparison of various mass spectrometry-based approaches and alternative methods for confirming bromination patterns, supported by experimental data and detailed protocols.

The unique isotopic signature of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, provides a distinct pattern in a mass spectrum, making its identification and quantification highly reliable.[1][2] Molecules containing one bromine atom will exhibit two peaks of roughly equal intensity separated by two mass-to-charge units (m/z), corresponding to the M and M+2 ions. The presence of multiple bromine atoms leads to a characteristic cluster of peaks (e.g., M, M+2, M+4 for two bromine atoms with an intensity ratio of approximately 1:2:1), allowing for the direct determination of the number of bromine atoms in the molecule or fragment.[2]

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing brominated compounds depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and resolution. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed methods.

TechniquePrincipleTypical AnalytesKey AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase before mass analysis.Volatile and semi-volatile brominated organic compounds (e.g., brominated flame retardants, small molecule intermediates).High chromatographic resolution, well-established libraries for spectral matching, high sensitivity, especially with specific detectors like electron capture detectors (ECD).Requires analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid mobile phase based on their interactions with a stationary phase before mass analysis.A wide range of non-volatile and thermally labile brominated compounds (e.g., pharmaceutical APIs and impurities, metabolites).Applicable to a broader range of compounds, including large and polar molecules; soft ionization techniques minimize fragmentation.Can be more susceptible to matrix effects; chromatographic resolution may be lower than GC for some compounds.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition.All types of brominated compounds.Unambiguous determination of elemental formula, high specificity in complex matrices.[3]Higher instrument cost and complexity.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to fragment ions and identify their constituent parts.All types of brominated compounds.Provides detailed structural information, enhances selectivity and sensitivity by reducing chemical noise.[4]Can require more method development.

Quantitative Performance Data

The following table summarizes typical performance metrics for various mass spectrometry techniques used in the analysis of brominated compounds.

ParameterGC-MSLC-MS/MSGC-HRMS
Limit of Detection (LOD) 0.01 - 10.6 ng/g[4]Sub µg/mL to ng/L range[5][6]Low femtogram range[7]
Linearity (R²) > 0.99[4]≥ 0.999[6]> 0.99[7]
Precision (RSD) < 15%[4]Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[6]Not specified
Mass Accuracy Typically unit mass resolutionTypically unit mass resolution< 5 ppm[3]

Alternative Analytical Methods

While mass spectrometry is a powerful tool, other techniques can also be employed for the analysis of brominated compounds, particularly for quantifying total bromine content.

MethodPrincipleApplicationsAdvantagesDisadvantages
Ion Chromatography (IC) Separates ions based on their charge and interaction with an ion-exchange resin.Quantification of bromide ions in aqueous samples.Good for inorganic bromide analysis.Not suitable for identifying organic bromination patterns.
X-Ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from a sample that has been excited by X-rays.Rapid screening for total bromine content in solid and liquid samples.Non-destructive, minimal sample preparation.Does not provide information on the chemical form of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including the position of bromine atoms.Excellent for structural elucidation.Lower sensitivity compared to mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for GC-MS and LC-MS analysis of brominated compounds.

General Protocol for GC-MS Analysis of a Brominated Small Molecule
  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate).

    • If necessary, perform a derivatization step to increase the volatility of the analyte.

    • Filter the sample through a 0.22 µm syringe filter.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Column: A non-polar or mid-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation of the analyte from other components.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) is commonly used for creating fragment patterns for library searching. Chemical Ionization (CI) can be used to enhance the molecular ion peak.[8]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan to obtain a complete mass spectrum, or Selected Ion Monitoring (SIM) for targeted analysis and increased sensitivity.

General Protocol for LC-MS Analysis of a Brominated Pharmaceutical Impurity
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or a mixture with water).

    • Dilute the sample to an appropriate concentration for LC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A reversed-phase C18 or C8 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical HPLC is 0.2-1.0 mL/min.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) is the most common technique for pharmaceutical analysis. Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds.

    • Mass Analyzer: Triple Quadrupole (for quantitative analysis) or Time-of-Flight (TOF) (for high-resolution mass measurements).

    • Scan Mode: Full scan for impurity profiling or Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

Visualization of Workflows

G General Mass Spectrometry Workflow for Brominated Compound Analysis cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (if needed) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration GC Gas Chromatography (GC) Filtration->GC LC Liquid Chromatography (LC) Filtration->LC Ionization Ionization (EI, CI, ESI, APCI) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, Ion Trap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PatternRecognition Isotopic Pattern Recognition DataAcquisition->PatternRecognition Quantification Quantification PatternRecognition->Quantification

Caption: A generalized workflow for the analysis of brominated compounds using mass spectrometry.

G Decision Tree for Selecting an Analytical Technique AnalyteVolatility Is the analyte volatile and thermally stable? GC_MS Use GC-MS AnalyteVolatility->GC_MS Yes LC_MS Use LC-MS AnalyteVolatility->LC_MS No NeedElemental Is unambiguous elemental composition required? GC_MS->NeedElemental LC_MS->NeedElemental HRMS Use HRMS NeedElemental->HRMS Yes NeedStructural Is detailed structural information needed? NeedElemental->NeedStructural No MS_MS Use MS/MS NeedStructural->MS_MS Yes StandardMS Standard MS is likely sufficient NeedStructural->StandardMS No

References

A Comparative Guide to the X-ray Crystal Structures of Brominated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the crystallographic structures of brominated benzenesulfonamides against other halogenated and non-halogenated analogues, supported by experimental data.

This guide provides a comparative analysis of the X-ray crystal structures of several brominated benzenesulfonamides, offering insights into the influence of bromine substitution on their molecular conformation and crystal packing. For comparative purposes, data for fluoro- and chloro-substituted, as well as unsubstituted benzenesulfonamides, are also presented. The information is intended to aid researchers in understanding structure-property relationships crucial for drug design and materials science.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of brominated benzenesulfonamides and their analogues. These parameters, determined by single-crystal X-ray diffraction, provide a quantitative basis for comparing the solid-state structures of these compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle between Benzene Rings (°)Ref.
4-bromo-N-(4-nitrophenyl)-benzenesulfonamideC₁₂H₉BrN₂O₄SMonoclinicP2₁/n32.6(6)
4-fluoro-N-(4-nitrophenyl)-benzenesulfonamideC₁₂H₉FN₂O₄SMonoclinicP2₁/c60.4(2)
4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide (Molecule IA)C₁₃H₉BrN₂O₅SMonoclinic85.9(3)[1]
4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide (Molecule IB)C₁₃H₉BrN₂O₅SMonoclinic65.22(19)[1]
4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamideC₁₃H₉BrN₂O₅SMonoclinic56.7(7)[1]
4-bromo-N-(propylcarbamoyl)benzenesulfonamideC₁₀H₁₃BrN₂O₃SMonoclinicC2/c-[2]
N-(3-fluorobenzoyl)benzenesulfonamideC₁₃H₁₀FNO₃S82.73(10)[3]
N-(3-fluorobenzoyl)-4-methylbenzenesulfonamideC₁₄H₁₂FNO₃S72.60(12)[3]

Note: Unit cell parameters (a, b, c, β) were not explicitly available in the provided search snippets for all compounds and would require access to the full crystallographic information files (CIFs).

Experimental Protocols

The determination of the crystal structures for the compounds listed above generally follows a standard single-crystal X-ray diffraction workflow. Below is a detailed methodology representative of the experiments cited.

Synthesis and Crystallization

The synthesis of the benzenesulfonamide derivatives typically involves the reaction of a substituted aniline or benzoic acid with a corresponding benzenesulfonyl chloride in the presence of a base like pyridine.[4][5] The resulting crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture, such as aqueous ethanol, to yield single crystals suitable for X-ray diffraction analysis.[5] For instance, 4-bromo-N-(n-propylcarbamoyl)benzenesulfonamide was synthesized via the in situ formation of n-propylisocyanate from n-propylcarbamic chloride, which was then reacted with 4-bromobenzenesulfonamide.[6]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[5][7] The data is collected at a specific temperature, often 293 K or 100 K, by rotating the crystal and collecting diffraction patterns at various orientations.[2][7]

  • Data Reduction: The collected diffraction data are processed to correct for various factors, including Lorentz and polarization effects, and to integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods, typically with software such as SHELX.[7] During refinement, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis of brominated benzenesulfonamides.

XRay_Crystal_Structure_Analysis_Workflow A Synthesis of Brominated Benzenesulfonamide B Purification and Crystallization A->B Recrystallization C Single Crystal Selection and Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing and Reduction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Validation and Analysis of Crystal Structure G->H I Crystallographic Database Deposition (e.g., CCDC) H->I

Caption: Workflow for X-ray Crystal Structure Analysis.

Discussion of Structural Features

The substitution of a bromine atom on the phenyl ring of benzenesulfonamides significantly influences their molecular conformation and intermolecular interactions in the solid state.

Molecular Conformation

A key conformational feature in these structures is the dihedral angle between the two aromatic rings. As seen in the comparative data, this angle can vary significantly. For example, in 4-bromo-N-(4-nitrophenyl)-benzenesulfonamide, the dihedral angle is 32.6(6)°, whereas in its fluoro-analogue, it is a much larger 60.4(2)°. This suggests that the nature of the halogen substituent has a profound effect on the molecular twist.

Intermolecular Interactions and Crystal Packing

The crystal packing of brominated benzenesulfonamides is often governed by a combination of intermolecular interactions, including N-H···O hydrogen bonds, C-H···O interactions, and sometimes halogen bonds (Br···O or Br···π).[2] In the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create infinite chains.[2] The presence and nature of these interactions dictate the overall supramolecular architecture, which can range from one-dimensional chains to more complex three-dimensional networks.[1][3] Hirshfeld surface analysis is a valuable tool used to visualize and quantify these intermolecular contacts, confirming the dominance of hydrogen bonding in the crystal packing of many of these compounds.[2]

References

Unveiling Molecular Interactions: A Comparative Guide to Hirshfeld Surface Analysis of Sulfonylurea Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of intermolecular interactions within a crystal structure is paramount for predicting a drug's physicochemical properties, such as solubility and stability. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these interactions. This guide provides a comprehensive comparison of Hirshfeld surface analysis with conventional crystallographic techniques for the study of sulfonylurea analogues, supported by experimental data and detailed protocols.

Sulfonylureas are a class of drugs primarily used in the management of type 2 diabetes.[1][2] Their efficacy and behavior in the solid state are heavily influenced by the non-covalent interactions they form. While traditional X-ray crystallography provides essential information on bond lengths, angles, and crystal packing, Hirshfeld surface analysis offers a more nuanced and quantitative picture of the intermolecular contacts that govern the supramolecular architecture.[3][4][5][6]

Performance Comparison: Hirshfeld Surface Analysis vs. Other Techniques

Hirshfeld surface analysis provides a unique graphical and quantitative approach to understanding intermolecular interactions that complements traditional crystallographic analysis. The key advantage lies in its ability to partition the crystal space occupied by a molecule and map various properties onto this surface, offering a holistic view of the molecular environment.[7][8]

In contrast to conventional methods that focus on specific short contacts, Hirshfeld analysis considers all interactions simultaneously, providing a percentage contribution of each type of contact to the overall crystal packing.[6] This allows for a more detailed and unbiased understanding of the forces at play. For instance, while a standard crystal structure analysis might highlight a prominent hydrogen bond, Hirshfeld analysis can reveal the subtle but significant contributions of weaker interactions like van der Waals forces and C-H···π interactions.[3][9]

The red spots on a Hirshfeld surface mapped with the dnorm property clearly indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum.[3][10] This visual representation is often more intuitive than interpreting long lists of bond distances and angles. Furthermore, the decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of all intermolecular contacts, which is invaluable for comparing different crystal structures or polymorphs.[5][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data on intermolecular interactions for several sulfonylurea and sulfonamide analogues as determined by Hirshfeld surface analysis. This data highlights the percentage contribution of different types of contacts to the Hirshfeld surface.

Table 1: Percentage Contributions of Intermolecular Contacts for Sulfonamide Derivatives [3]

Interaction TypeCompound 1 (%)Compound 2 (%)
O···H/H···O20.733.9 ± 0.3
C···H/H···C24.924.9 ± 0.3
H···H48.533.7 ± 0.5

Table 2: Percentage Contributions of Intermolecular Contacts for Sulfonylurea Derivatives (SUCO and SUNO) [9]

Interaction TypeSUCO (%)SUNO (%)
H···H32.223.1
C···C3.90.8
C-H···C10.811.8

Table 3: Percentage Contributions of Intermolecular Contacts for N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide [4]

Interaction TypeMolecule A (%)Molecule B (%)
H···H35.034.0
O···H/H···O19.217.7
H···Br/Br···H14.114.6
H···C/C···H13.115.0
H···N/N···H11.510.5

Experimental Protocols

A typical Hirshfeld surface analysis study involves the following key steps:

  • Single-Crystal X-ray Diffraction: High-quality single crystals of the sulfonylurea analogue are grown. X-ray diffraction data is collected to determine the crystal structure and obtain the Crystallographic Information File (CIF).[5][13]

  • Hirshfeld Surface Calculation: The CIF file is used as input for software such as CrystalExplorer.[3][11] The program calculates the Hirshfeld surface of a molecule within the crystal. This surface is defined as the region in space where the contribution of the promolecule's electron density to the procrystal's electron density is greater than or equal to that of all other molecules.[7]

  • Surface Property Mapping: Various properties are mapped onto the calculated Hirshfeld surface to visualize different aspects of the intermolecular interactions. Common properties include:

    • dnorm: A normalized contact distance that highlights regions of close intermolecular contacts. Red areas indicate contacts shorter than the van der Waals radii sum, blue areas represent longer contacts, and white areas are for contacts around the van der Waals separation.[3][10]

    • Shape Index and Curvedness: These properties help to identify complementary shapes between interacting molecules and are particularly useful for visualizing π-π stacking interactions.[12][14]

  • 2D Fingerprint Plot Generation: The 3D Hirshfeld surface is decomposed into a 2D fingerprint plot. This plot summarizes all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (d´e). The color of the plot indicates the frequency of occurrence of each pair of (di, de) points.[5][11]

  • Quantitative Analysis: The fingerprint plots are used to quantify the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This provides a numerical breakdown of the interactions stabilizing the crystal structure.[13][15]

Visualizing the Workflow

The logical flow of a Hirshfeld surface analysis experiment can be visualized as follows:

Hirshfeld_Workflow cluster_data_collection Data Acquisition cluster_analysis Computational Analysis cluster_interpretation Interpretation & Results crystal Single Crystal Growth xray X-ray Diffraction crystal->xray cif Generate CIF File xray->cif software CrystalExplorer Software cif->software hirshfeld Calculate Hirshfeld Surface software->hirshfeld mapping Map Surface Properties (d_norm, etc.) hirshfeld->mapping fingerprint Generate 2D Fingerprint Plot mapping->fingerprint visualize Visualize Intermolecular Interactions mapping->visualize quantify Quantify Interaction Percentages fingerprint->quantify compare Compare with other Crystal Structures quantify->compare

Caption: Workflow for Hirshfeld surface analysis.

References

Assessing the Purity of 4-Bromo-N-ethylbenzenesulfonamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Bromo-N-ethylbenzenesulfonamide, a key intermediate in various synthetic pathways. We present a detailed HPLC protocol and compare its performance with an alternative analytical technique, Thin-Layer Chromatography (TLC), supported by experimental data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it the gold standard for quantitative analysis.[2] A reversed-phase HPLC method is particularly well-suited for this compound due to its aromatic nature and moderate polarity.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a robust method for the purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent separation for aromatic sulfonamides.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in the sample diluent. Create a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.[3]

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis: The percentage purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method: Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique often used for reaction monitoring and preliminary purity assessment.[1][2]

Experimental Protocol: Thin-Layer Chromatography

1. Materials:

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.

2. Procedure:

  • Spot the dissolved sample and a reference standard onto the baseline of the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • After the solvent front has reached a sufficient height, remove the plate and let it dry.

  • Visualize the separated spots under UV light (254 nm).

3. Data Analysis: Purity is estimated by visual comparison of the intensity of the main spot with any impurity spots. The presence of multiple spots indicates the presence of impurities.

Comparative Data Summary

To illustrate the performance of these two methods, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the key performance characteristics.

ParameterHPLCTLC
Principle Differential partitioning between a stationary and a liquid mobile phase.[2]Differential adsorption on a solid stationary phase.
Analysis Time ~25 minutes per sample~15-20 minutes per plate
Quantification Highly quantitativeSemi-quantitative at best
Sensitivity High (ng to µg/mL).[2]Lower (µg to mg)
Resolution ExcellentModerate
Purity Result 98.5%Major spot with minor impurities detected
Cost per Sample HigherLower
Throughput Can be automated for high throughputModerate

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between different purity assessment techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample (0.5 mg/mL) injection Inject Sample & Standard prep_sample->injection prep_standard Prepare Standard (0.1 mg/mL) prep_standard->injection hplc_system HPLC System (C18 Column, UV Detector) chrom_conditions Set Chromatographic Conditions hplc_system->chrom_conditions chrom_conditions->injection acquire_data Acquire Chromatogram injection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Caption: HPLC experimental workflow for purity assessment.

Purity_Assessment_Logic cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_result Final Assessment synthesis Synthesized Compound tlc TLC Screening (Qualitative) synthesis->tlc hplc HPLC Analysis (Quantitative Purity) tlc->hplc If promising lcms LC-MS (Impurity Identification) hplc->lcms If unknown impurities final_purity Final Purity Specification hplc->final_purity lcms->final_purity

Caption: Logical flow for compound purity determination.

Conclusion

While TLC offers a rapid and inexpensive method for initial purity screening, HPLC is indispensable for accurate and precise quantification of this compound. The high resolution of HPLC allows for the separation and quantification of closely related impurities that may not be resolved by TLC. For rigorous quality control in research and drug development, a validated HPLC method, such as the one described, is the recommended approach for final purity assessment. For definitive identification of unknown impurities, hyphenated techniques like LC-MS can be employed.[1]

References

Comparison of different synthesis routes for N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted sulfonamides are a critical pharmacophore in a vast array of therapeutic agents, from antibacterial to anticancer drugs. The selection of a synthetic route to these compounds can significantly impact yield, purity, scalability, and the ability to generate diverse libraries for drug discovery. This guide provides an objective comparison of four common methods for the synthesis of N-substituted sulfonamides, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Classical Method: Sulfonyl Chloride + AmineR-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl70-98[1][2]1-18 hours[3][4]0 to reflux[3][4]High yields, well-established, broad substrate scope.Requires preparation of often unstable sulfonyl chlorides, can use harsh reagents, generation of HCl byproduct.[5][6]
Copper-Catalyzed N-Arylation R-SO₂NH₂ + Ar-B(OH)₂ → R-SO₂NHAr54-94[7]2-4 hours (microwave) to 12 hours[7]RefluxMilder conditions, avoids use of expensive palladium catalysts, can be performed in water.[5][8]Less effective for 2-substituted phenylboronic acids, may require inert atmosphere.[8]
Mitsunobu Reaction R-SO₂NH₂ + R'-OH → R-SO₂NHR'43-98[9]6-24 hours[9][10]0 to room temperature[9][10]Stereochemical inversion at the alcohol center, mild conditions.Formation of byproducts that can be difficult to remove, requires stoichiometric phosphine and azodicarboxylate reagents.[11]
Reductive Amination R-SO₂NH₂ + O=CR'R'' → R-SO₂NHCHR'R''Good to excellent[12]VariesRoom temperature to heatingUtilizes readily available ketones and aldehydes, can be performed under mild conditions.Requires a reducing agent, potential for side reactions.

Experimental Protocols

Classical Synthesis: Reaction of a Sulfonyl Chloride with an Amine

This method remains a widely used and robust approach for the synthesis of N-substituted sulfonamides.

Protocol:

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere.[3][4]

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.[3]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids

This method provides a greener alternative for the synthesis of N-arylsulfonamides, often utilizing water as a solvent.[5][8]

Protocol:

  • Reaction Setup: To a reaction vessel, add the sulfonamide (1.0 mmol), arylboronic acid (1.0 mmol), Cu(OAc)₂·H₂O (0.2 mmol), and K₂CO₃ (1.0 mmol).[7]

  • Solvent Addition: Add water (12 mL) to the mixture.[7]

  • Reaction: Heat the mixture to reflux and stir for the required time (typically a few hours), monitoring the reaction by TLC.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration, wash with water, and dry.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of N-alkylated sulfonamides from alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[11]

Protocol:

  • Reaction Setup: To a solution of the alcohol (1.0 eq) and the sulfonamide (typically a 2-nitrobenzenesulfonamide, 1.2 eq) in an anhydrous solvent like THF or dioxane at 0 °C, add triphenylphosphine (1.5 eq).[5][10]

  • Azodicarboxylate Addition: Add an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the stirred solution at 0 °C.[5][10]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.[5]

Reductive Amination

This method allows for the synthesis of N-alkylated sulfonamides from readily available carbonyl compounds.

Protocol:

  • Imine Formation: In a suitable solvent, mix the sulfonamide, a ketone or aldehyde, and a catalyst (e.g., a nickel catalyst with a titanium alkoxide) to form the corresponding N-sulfonylimine intermediate.

  • Reduction: Add a reducing agent, such as formic acid, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction and perform an aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

classical_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Mixing Mix Amine, Base, and Solvent at 0°C Amine->Mixing SulfonylChloride Sulfonyl Chloride Addition Add Sulfonyl Chloride Dropwise SulfonylChloride->Addition Base Base (e.g., Pyridine) Base->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Mixing->Addition Stirring Stir at Room Temperature (6-18h) Addition->Stirring Quench Aqueous Work-up Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Substituted Sulfonamide Purify->Product

Caption: Experimental workflow for the classical synthesis of N-substituted sulfonamides.

copper_catalyzed_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Sulfonamide Sulfonamide Mixing Combine all reactants in Water Sulfonamide->Mixing ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Mixing Catalyst Cu(OAc)₂·H₂O Catalyst->Mixing Base K₂CO₃ Base->Mixing Solvent Water Solvent->Mixing Reflux Heat to Reflux Mixing->Reflux Cool Cool to Room Temp. Reflux->Cool Filter_Extract Filter Precipitate or Extract with Ethyl Acetate Cool->Filter_Extract Dry Drying (if extracted) Filter_Extract->Dry Concentrate Concentration (if extracted) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Aryl Sulfonamide Purify->Product

Caption: Experimental workflow for copper-catalyzed N-arylation of sulfonamides.

mitsunobu_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol Alcohol Mixing Mix Alcohol, Sulfonamide, and Phosphine at 0°C Alcohol->Mixing Sulfonamide Sulfonamide Sulfonamide->Mixing Phosphine Triphenylphosphine Phosphine->Mixing Azodicarboxylate DEAD or DIAD Addition Add Azodicarboxylate Dropwise Azodicarboxylate->Addition Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Concentrate Remove Solvent Stirring->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkyl Sulfonamide Purify->Product

Caption: Experimental workflow for the Mitsunobu reaction for sulfonamide synthesis.

reductive_amination cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Sulfonamide Sulfonamide ImineFormation Imine Formation Sulfonamide->ImineFormation Carbonyl Ketone or Aldehyde Carbonyl->ImineFormation Catalyst Catalyst Catalyst->ImineFormation ReducingAgent Reducing Agent Reduction Reduction ReducingAgent->Reduction ImineFormation->Reduction Quench Quench Reaction Reduction->Quench Workup Aqueous Work-up Quench->Workup Extract Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product N-Alkyl Sulfonamide Purify->Product

Caption: General experimental workflow for the reductive amination synthesis of N-substituted sulfonamides.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-N-ethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-N-ethylbenzenesulfonamide is classified as a halogenated organic compound and should be managed as hazardous waste. Due to its chemical nature, improper disposal can lead to environmental contamination and potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle the chemical in a safe and controlled environment.

  • Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye and Face Protection: Chemical safety goggles and a face shield.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[1]

    • Respiratory Protection: If there is a risk of aerosolization or if handling outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

  • Spill Management: In the event of a spill, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[2] Avoid using water, as this can exacerbate the spread of contamination.[3]

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Dedicated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Waste Stream Separation: This container should be designated for "Halogenated Organic Waste."[3][4][5] It is imperative not to mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4][6]

  • Container Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste".[3][7][8]

    • The full chemical name: "this compound".[3]

    • A clear indication of the hazards (e.g., pictograms for toxicity, environmental hazard).[7]

    • The approximate concentrations of all chemical constituents within the container.[3]

  • Storage Location: Waste containers should be stored in a designated satellite accumulation area (SAA) that is near the point of generation and under the direct supervision of laboratory personnel.[7][9] The storage area should be well-ventilated, and secondary containment should be used to prevent the spread of potential leaks.[10]

Disposal Procedure

The primary and recommended method for the disposal of halogenated organic compounds is controlled incineration by a licensed hazardous waste disposal facility.[3]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer all waste materials contaminated with this compound into the designated and labeled "Halogenated Organic Waste" container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent any leaks or evaporation. Containers must be kept closed except when actively adding waste.[5][10]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[3] Adhere to all institutional procedures for waste manifest and transportation.

  • Decontamination of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[3]

    • Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble.

    • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[3]

    • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as non-hazardous laboratory glassware or plastic. However, it is essential to consult your institution's specific EHS guidelines for the disposal of decontaminated chemical containers.[3]

Key Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste: Halogenated Organic Compound[4],[3]
Primary Disposal Method Controlled Incineration[3]
Waste Segregation Separate from non-halogenated organic waste[4],[6]
Container Labeling "Hazardous Waste", full chemical name, hazard pictograms[7],[8],[3]
Storage Designated Satellite Accumulation Area with secondary containment[10],[7],[9]

Disposal Workflow

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect all contaminated materials (unused chemical, labware, solutions) FumeHood->CollectWaste Start Disposal Process Segregate Place in a dedicated 'Halogenated Organic Waste' container CollectWaste->Segregate Label Label container with 'Hazardous Waste', chemical name, and hazards Segregate->Label Store Store sealed container in a designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup Store->ContactEHS Decontaminate Triple-rinse empty containers and collect rinsate as hazardous waste ContactEHS->Decontaminate FinalDisposal Dispose of decontaminated containers per institutional guidelines Decontaminate->FinalDisposal

Caption: A diagram illustrating the proper disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound based on general principles for halogenated organic compounds. It is not a substitute for a formal Safety Data Sheet (SDS) for this specific chemical. Always consult the specific SDS for the compound and your institution's Environmental Health and Safety (EHS) protocols before handling and disposal. All local, state, and federal regulations must be followed.

References

Personal protective equipment for handling 4-Bromo-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-N-ethylbenzenesulfonamide was not available. The following guidance is synthesized from safety data for structurally related compounds, including other brominated benzenesulfonamides and general principles of laboratory safety for handling halogenated organic compounds. A thorough risk assessment should be conducted before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Chemical safety goggles with side-shields or a face shield.To prevent eye contact with dust or splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use. For potent compounds, double gloving is recommended.[1]
Body Protection A laboratory coat or a disposable gown.Should be worn to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator or use of a chemical fume hood.Required when dust may be generated or when adequate ventilation is not available to minimize inhalation risks.[1]

Operational Plan: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a designated work area, preferably a chemical fume hood, is clean and operational.[1]

  • Verify that an eye-wash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents before commencing work.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the formation of dust and aerosols.[1]

  • Use in a well-ventilated area.[2][3]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[1][2]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The storage container must be clearly labeled with the chemical name and any associated hazards.[4]

Disposal Plan

Improper disposal of this compound can lead to environmental harm. All waste materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

Waste Categorization:

  • Halogenated Organic Waste: As a brominated organic compound, all waste containing this compound must be collected in a dedicated, labeled container for halogenated organic waste.[4] Do not mix with non-halogenated waste.[4]

  • Solid Waste: Contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be collected in a designated solid hazardous waste container.[4]

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[4]

Disposal Procedure:

  • Collect all waste in appropriately labeled, sealed containers.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

  • Incineration at a licensed hazardous waste facility is a common disposal method for bromine-containing waste.[5]

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

  • In case of skin contact: Wash off with soap and plenty of water.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

In all cases of exposure, it is crucial to consult a physician and show them the safety data sheet of a closely related compound if a specific one is unavailable.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don PPE prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh/Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Store Halogenated Waste Securely clean2->disp1 clean4 Wash Hands clean3->clean4 disp2 Arrange for Hazardous Waste Pickup disp1->disp2

Caption: Workflow for Safe Handling and Disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。